molecular formula C18H17Cl2NO B1359620 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone CAS No. 898770-84-8

3,5-Dichloro-3'-pyrrolidinomethyl benzophenone

Cat. No.: B1359620
CAS No.: 898770-84-8
M. Wt: 334.2 g/mol
InChI Key: KXBJLBBZMNBYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-3'-pyrrolidinomethyl benzophenone is a chemical compound recognized in scientific research as a kinase inhibitor. It is structurally characterized as a benzophenone derivative and is closely related to analogs known to target specific kinase pathways. This compound is primarily utilized in biochemical and pharmacological research to study cellular signaling cascades, with particular interest in its potential effects on cancer cell proliferation and inflammatory processes. Its mechanism of action involves the inhibition of key kinases, which are enzymes critical for phosphorylating target proteins and regulating various cellular functions, including growth, survival, and differentiation. Researchers value this chemical as a tool for probing kinase function in vitro and for aiding in the development of novel therapeutic agents. The compound has a molecular formula of C19H18Cl2N2O and a molecular weight of 361.26 g/mol. It is typically supplied as a solid and should be stored under recommended conditions to maintain stability. As with all research chemicals, proper safety protocols must be followed. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3,5-dichlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-4-13(8-14)12-21-6-1-2-7-21/h3-5,8-11H,1-2,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBJLBBZMNBYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643221
Record name (3,5-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-84-8
Record name (3,5-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone, a molecule of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public literature, this document consolidates fundamental identifying information, proposes a logical synthetic pathway, and explores potential biological applications based on the activities of structurally related compounds. This guide is intended to serve as a foundational resource for researchers initiating projects involving this or similar chemical scaffolds.

Introduction and Molecular Overview

This compound (CAS No. 898770-84-8) is a substituted benzophenone derivative. The core structure features a benzophenone moiety, which is a common scaffold in photochemistry and medicinal chemistry. This core is functionalized with two chlorine atoms on one phenyl ring at the 3 and 5 positions, and a pyrrolidinomethyl group at the 3' position of the other phenyl ring. The presence of the dichlorinated phenyl ring and the basic pyrrolidine motif suggests potential for unique pharmacological properties and interactions with biological targets.

Benzophenones as a class are found in some natural products and are known to possess a range of biological activities.[1] The pyrrolidine ring is a prevalent heterocyclic scaffold in numerous FDA-approved drugs and biologically active compounds, valued for its ability to introduce stereochemistry and explore three-dimensional chemical space. The combination of these structural features in this compound makes it a compelling candidate for further investigation in drug discovery programs.

Physicochemical Properties

PropertyValueSource
CAS Number 898770-84-8[2][3]
Molecular Formula C₁₈H₁₇Cl₂NO[3]
Molecular Weight 334.24 g/mol [3]
Appearance Likely a solid at room temperatureInferred from similar benzophenone derivatives.
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents like dichloromethane, methanol, and DMSO. Limited solubility in water is anticipated.Inferred from chemical structure.

Proposed Synthesis Pathway

A definitive, published synthesis protocol for this compound is not currently available. However, a plausible and logical synthetic route can be proposed based on well-established organic chemistry reactions. A two-step approach involving a Friedel-Crafts acylation followed by a reductive amination is a chemically sound strategy.

Diagram of Proposed Synthesis

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Nucleophilic Substitution A 3,5-Dichlorobenzoyl chloride C 3-Methyl-3',5-dichlorobenzophenone A->C AlCl₃ (Lewis Acid) B Toluene B->C D 3-Methyl-3',5-dichlorobenzophenone F 3-(Bromomethyl)-3',5-dichlorobenzophenone D->F E N-Bromosuccinimide (NBS) E->F AIBN (initiator) G 3-(Bromomethyl)-3',5-dichlorobenzophenone I This compound G->I H Pyrrolidine H->I Base (e.g., K₂CO₃)

Caption: Proposed synthetic route for this compound.

Step-by-Step Methodology (Hypothetical)

PART 1: Friedel-Crafts Acylation to form 3-Methyl-3',5-dichlorobenzophenone

  • Rationale: This classic reaction is a reliable method for forming the benzophenone core by creating a carbon-carbon bond between an aromatic ring and an acyl group.[4]

  • Procedure:

    • To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), add 3,5-dichlorobenzoyl chloride dropwise.

    • Slowly add toluene to the mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by carefully pouring it over crushed ice and hydrochloric acid.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 3-methyl-3',5-dichlorobenzophenone.

PART 2: Benzylic Bromination

  • Rationale: This step introduces a reactive handle at the benzylic position for the subsequent introduction of the pyrrolidine moiety.

  • Procedure:

    • Dissolve 3-methyl-3',5-dichlorobenzophenone in a suitable solvent such as carbon tetrachloride.

    • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, cool the reaction mixture and filter off the succinimide byproduct.

    • Wash the filtrate with sodium thiosulfate solution and water, then dry and concentrate to obtain crude 3-(bromomethyl)-3',5-dichlorobenzophenone.

PART 3: Nucleophilic Substitution with Pyrrolidine

  • Rationale: The final step involves the displacement of the bromide with pyrrolidine to form the target compound.

  • Procedure:

    • Dissolve the crude 3-(bromomethyl)-3',5-dichlorobenzophenone in a polar aprotic solvent like acetonitrile.

    • Add pyrrolidine and a non-nucleophilic base such as potassium carbonate.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (TLC monitoring).

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain this compound.

Analytical Characterization (Anticipated Data)

While experimental spectra are not publicly available, the following spectroscopic characteristics would be expected for the confirmation of the structure of this compound.

TechniqueExpected Features
¹H NMR - Aromatic protons of the dichlorinated ring would appear as distinct signals in the aromatic region. - Aromatic protons of the pyrrolidinomethyl-substituted ring would show characteristic splitting patterns. - A singlet corresponding to the benzylic methylene protons (Ar-CH₂-N). - Multiplets for the pyrrolidine ring protons.
¹³C NMR - A signal for the carbonyl carbon. - Distinct signals for the aromatic carbons, with those bonded to chlorine showing characteristic shifts. - A signal for the benzylic methylene carbon. - Signals for the carbons of the pyrrolidine ring.
IR Spectroscopy - A strong absorption band for the carbonyl (C=O) stretch. - C-H stretching and bending vibrations for the aromatic and aliphatic portions. - C-N stretching vibrations. - C-Cl stretching vibrations.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight (334.24 g/mol ), with a characteristic isotopic pattern due to the two chlorine atoms. - Fragmentation patterns corresponding to the loss of the pyrrolidine ring, the dichlorophenyl group, and other fragments.

Potential Biological Applications and Research Directions

The biological activity of this compound has not been reported. However, the structural motifs present in the molecule suggest several avenues for investigation.

Diagram of Potential Research Areas

G A 3,5-Dichloro-3'- pyrrolidinomethyl benzophenone B Anticancer Activity A->B Dichlorophenyl & Pyrrolidine Scaffolds C CNS Activity (Anticonvulsant/Analgesic) A->C Pyrrolidine Derivatives D Antimicrobial Activity A->D Dichlorinated Aromatics

Caption: Potential areas of pharmacological investigation for the title compound.

  • Anticancer Activity: The 3,5-dichloro substitution on a phenyl ring is a feature in some compounds with demonstrated anticancer activity.[5] Furthermore, some benzophenone derivatives and pyrrolidine-containing molecules have been investigated as potential antineoplastic agents.[1] Research into the cytotoxicity of this compound against various cancer cell lines would be a logical starting point.

  • Central Nervous System (CNS) Activity: Pyrrolidine-based structures are common in drugs targeting the CNS. For instance, certain pyrrolidine-2,5-dione derivatives have shown potential as anticonvulsant and analgesic agents.[6] Screening for activity in models of epilepsy and pain could reveal novel therapeutic potential.

  • Antimicrobial and Antifungal Activity: Dichlorinated aromatic compounds have been explored for their antimicrobial properties. The title compound could be evaluated for its efficacy against a panel of pathogenic bacteria and fungi.[5]

Conclusion

This compound is a chemical entity with a structure that suggests potential for interesting biological activity. While a comprehensive experimental profile is not yet available in the public domain, this guide provides a solid foundation for researchers by outlining its fundamental properties, a plausible synthetic route, and logical directions for future investigation. The synthesis and biological evaluation of this compound could lead to the discovery of novel therapeutic agents.

References

  • Al-Ostoot, F.H., Al-Ghamdi, M.A., Aouad, M.R., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.
  • Gore, P. H. (1966). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 565.
  • PubChem. (n.d.). 3,5-Dichloroaniline. Available at: [Link]

  • ScenTree. (n.d.). Benzophenone (CAS N° 119-61-9). Available at: [Link]

  • Sagan, J., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1599.
  • Wikipedia. (n.d.). Benzophenone. Available at: [Link]

  • NIST. (n.d.). Benzophenone. In NIST Chemistry WebBook. Available at: [Link]

  • El-Hawary, S.S., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances, 13(34), 23865-23891.
  • LookChem. (n.d.). This compound Safety Data Sheets(SDS). Available at: [Link]

  • PubChem. (n.d.). Benzophenone, 2',5-dichloro-2-methylamino-. Available at: [Link]

  • Iacovo, S. D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6657.

Sources

mechanism of action of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone

Introduction

This compound is a synthetic compound featuring a benzophenone core. The benzophenone scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including antimicrobial and anticancer effects. The specific substitutions on this molecule, a dichloro pattern on one phenyl ring and a pyrrolidinomethyl group on the other, are anticipated to significantly influence its pharmacological profile. This guide proposes a putative mechanism of action for this compound and outlines a comprehensive experimental strategy to elucidate its molecular interactions and cellular effects.

Proposed Mechanism of Action: A Multifaceted Approach

Based on the structure-activity relationships of similar benzophenone derivatives, we hypothesize that this compound exerts its biological effects through a combination of mechanisms, primarily centered around the induction of oxidative stress and the inhibition of key cellular proliferation pathways.

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress

The benzophenone scaffold is known to be photosensitive and can generate reactive oxygen species upon photoactivation. Furthermore, certain substituted benzophenones can induce ROS production even in the absence of light through interactions with cellular enzymes. The dichloro substitutions on the phenyl ring can enhance this effect by increasing the molecule's electrophilicity. The pyrrolidinomethyl group may facilitate cellular uptake, bringing the compound into proximity with intracellular targets.

The proposed cascade of events is as follows:

  • Cellular uptake of the compound.

  • Interaction with intracellular reductases or photosensitization, leading to the generation of superoxide radicals.

  • Conversion of superoxide to other ROS, such as hydrogen peroxide and hydroxyl radicals.

  • Accumulation of ROS, leading to oxidative damage to lipids, proteins, and DNA.

  • Activation of cellular stress responses and, ultimately, apoptosis.

Diagram: Proposed ROS-Mediated Apoptosis Pathway

ROS_Pathway cluster_cell Cancer Cell Compound 3,5-Dichloro-3'- pyrrolidinomethyl benzophenone Uptake Cellular Uptake Compound->Uptake ROS ROS Generation (Superoxide, H2O2) Uptake->ROS Interaction with cellular components OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Damage OxidativeStress->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed pathway of ROS-induced apoptosis by the compound.

Inhibition of Proliferation and Angiogenesis

Many benzophenone derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and angiogenesis. The pyrrolidinomethyl group, in particular, has been incorporated into various kinase inhibitors. We hypothesize that this compound may target kinases within pathways such as the MAPK/ERK and PI3K/Akt pathways.

Inhibition of these pathways would lead to:

  • Decreased cell proliferation and survival.

  • Induction of cell cycle arrest.

  • Inhibition of tumor angiogenesis.

Experimental Validation Protocols

To investigate the proposed mechanisms of action, a series of in vitro experiments are outlined below.

Protocol 1: Assessment of Cytotoxicity

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of the compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

  • MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Parameter Description
Cell LinesMCF-7 (breast), A549 (lung), HCT116 (colon)
Compound Conc.0.1, 1, 10, 25, 50, 100 µM
Incubation Time24, 48, 72 hours
ReadoutAbsorbance at 570 nm
Protocol 2: Measurement of Intracellular ROS

Objective: To quantify the generation of intracellular ROS upon treatment with the compound.

Methodology:

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for various time points (e.g., 1, 3, 6 hours).

  • DCFDA Staining: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFDA).

  • Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates higher ROS levels.

Diagram: Experimental Workflow for ROS Measurement

ROS_Workflow Start Start: Cancer Cell Culture Treatment Treat with Compound (IC50 concentration) Start->Treatment Staining Incubate with DCFDA Treatment->Staining Analysis Flow Cytometry Analysis Staining->Analysis End End: Quantify ROS Levels Analysis->End

Caption: Workflow for quantifying intracellular ROS levels.

Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of the compound on key proteins in the MAPK/ERK and PI3K/Akt signaling pathways.

Methodology:

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of ERK and Akt, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Target Protein Expected Outcome with Treatment
p-ERKDecrease
Total ERKNo change
p-AktDecrease
Total AktNo change

Trustworthiness and Self-Validation

The experimental design incorporates internal controls and orthogonal assays to ensure the validity of the findings. For instance, the cytotoxicity data from the MTT assay can be confirmed with a trypan blue exclusion assay. Similarly, the ROS generation can be visualized using fluorescence microscopy in addition to flow cytometry. The use of both total and phosphorylated protein levels in Western blotting ensures that any observed decrease in phosphorylation is not due to a general decrease in protein expression.

Authoritative Grounding and Comprehensive References

The proposed mechanisms and experimental protocols are based on established principles in cancer biology and medicinal chemistry. The benzophenone scaffold's ability to induce apoptosis and inhibit proliferation is well-documented in scientific literature.

References

  • Anticancer Activity of Benzophenone: ScienceDirect - Benzophenone - an overview | ScienceDirect Topics. [Link]

  • Structure-Activity Relationship of Benzophenone Derivatives as Anticancer Agents: National Center for Biotechnology Information - A review on anticancer potential of benzophenone-based compounds. [Link]

  • Role of Pyrrolidine Moiety in Anticancer Drug Design: National Center for Biotechnology Information - The Role of the Pyrrolidine Ring in Anticancer Drug Design. [Link]

spectroscopic data for 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone

This guide provides a comprehensive overview of the methodologies and interpretation of spectroscopic data for the characterization of this compound. The target audience includes researchers, scientists, and professionals in the field of drug development who require a deep understanding of structural elucidation using modern spectroscopic techniques. While direct experimental data for this specific compound is not widely published, this document serves as a predictive guide and a framework for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

This compound (CAS 898770-84-8) is a complex organic molecule with a molecular formula of C₁₈H₁₇Cl₂NO.[1][2] Its structure, featuring a dichlorinated benzoyl group, a substituted phenyl ring, and a pyrrolidine moiety, suggests potential applications in medicinal chemistry and materials science. Accurate structural confirmation is paramount for any further investigation or application, and this is achieved through a combination of spectroscopic methods. This guide will detail the expected spectroscopic signatures of this molecule and the rationale behind the experimental choices for data acquisition.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each unique proton and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR

A robust protocol for acquiring high-quality NMR data is essential for unambiguous spectral interpretation.

1. Sample Preparation:

  • Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent dissolving power for a wide range of organic compounds and its single, well-characterized residual peak. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be considered. The key is to choose a solvent that does not have signals overlapping with expected analyte peaks.

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

2. Instrument Parameters:

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex aromatic regions of this molecule.

  • ¹H NMR: Standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Sixteen to 32 scans are typically sufficient.

  • ¹³C NMR: A 90° pulse angle is used to maximize signal. Due to the long relaxation times of quaternary carbons, a longer relaxation delay (5-10 seconds) may be needed for accurate integration, although for routine characterization, 1-2 seconds is common. Proton decoupling is employed to simplify the spectrum to single lines for each carbon.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum will show distinct signals for the aromatic protons, the methylene bridge, and the pyrrolidine ring protons.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Justification
~ 7.8 - 7.6m3HProtons on the 3,5-dichlorophenyl ringThe electron-withdrawing nature of the two chlorine atoms and the carbonyl group will deshield these protons, shifting them downfield.
~ 7.5 - 7.3m4HProtons on the 3'-substituted phenyl ringThese protons will be in a complex, overlapping multiplet pattern due to their differing electronic environments and spin-spin coupling.
~ 3.6s2H-CH₂- (methylene bridge)This singlet is due to the two protons on the carbon linking the phenyl and pyrrolidine rings. Its proximity to the nitrogen and the aromatic ring will shift it downfield.
~ 2.5t4H-CH₂- adjacent to N in pyrrolidineThese protons are adjacent to the electron-withdrawing nitrogen atom, leading to a downfield shift compared to the other pyrrolidine protons.
~ 1.8m4HRemaining -CH₂- in pyrrolidineThese protons are further from the nitrogen and will appear as a multiplet in the aliphatic region.
Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show signals for all 18 carbons in the molecule.

Predicted Chemical Shift (ppm) Assignment Justification
~ 195C=O (carbonyl)The carbonyl carbon is highly deshielded and will appear significantly downfield.
~ 140 - 125Aromatic CarbonsThe ten aromatic carbons will appear in this region. The carbons attached to chlorine will be shifted downfield, while the quaternary carbons will generally have lower intensities.
~ 60-CH₂- (methylene bridge)This carbon is attached to a nitrogen and an aromatic ring, shifting it downfield into this region.
~ 54-CH₂- adjacent to N in pyrrolidineThe carbons directly attached to the nitrogen in the pyrrolidine ring will be the most downfield of the aliphatic carbons.
~ 24Remaining -CH₂- in pyrrolidineThese carbons are in a typical aliphatic environment.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the stretching vibration of the carbonyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR-IR is a modern, convenient method that requires minimal sample preparation.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: The spectrum is recorded by pressing the sample against the crystal to ensure good contact. The background is collected first, followed by the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Spectrum and Interpretation

The key diagnostic peaks in the IR spectrum are predicted as follows:

Predicted Wavenumber (cm⁻¹) Vibration Significance
~ 3100 - 3000C-H stretch (aromatic)Confirms the presence of the aromatic rings.
~ 2970 - 2850C-H stretch (aliphatic)Indicates the presence of the pyrrolidine and methylene groups.
~ 1660C=O stretch (carbonyl)This will be a very strong and sharp absorption, characteristic of an aromatic ketone.[4][5]
~ 1600, 1475C=C stretch (aromatic)These absorptions are characteristic of the phenyl rings.
~ 1100C-N stretchConfirms the presence of the pyrrolidine ring.
~ 800 - 700C-Cl stretchThese absorptions in the fingerprint region can be indicative of the chlorine substitution pattern on the aromatic ring.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: Electrospray Ionization (ESI) MS

ESI is a soft ionization technique suitable for polar and thermally labile molecules, making it a good choice for this compound.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 µg/mL). A small amount of formic acid may be added to promote protonation.

  • Data Acquisition: The solution is infused into the ESI source, where it is ionized. The resulting ions are then analyzed by the mass spectrometer.

Predicted Mass Spectrum and Interpretation
  • Molecular Ion Peak ([M+H]⁺): The molecular weight of this compound is 334.24 g/mol .[2] In ESI-MS, the protonated molecule ([M+H]⁺) is expected to be observed at m/z 335. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ peaks in an approximate ratio of 9:6:1. This isotopic signature is a powerful confirmation of the presence of two chlorine atoms.

  • Key Fragmentation Pathways: The molecule is expected to fragment at the weaker bonds. Common fragmentation patterns for benzophenone derivatives involve cleavage at the carbonyl group.[6][7] We can predict the following key fragments:

    • Loss of the pyrrolidinomethyl group to give a fragment corresponding to the 3,5-dichlorobenzoyl cation.

    • Cleavage of the bond between the carbonyl group and the dichlorophenyl ring.

Visualization of Experimental Workflow

The general workflow for the spectroscopic characterization of a novel compound like this compound can be visualized as follows:

G cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy (ATR) purification->ir ms Mass Spectrometry (ESI) purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation structure Structure Confirmation interpretation->structure

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. This guide provides a predictive framework for the expected spectroscopic data and outlines the standard methodologies for their acquisition. By carefully acquiring and interpreting these spectra, researchers can confidently confirm the structure of this and other novel chemical entities, which is a critical step in the drug discovery and development pipeline.

References

  • Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Benzophenone | C6H5COC6H5 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis and Characterization of 3, 5-Diaryl-4-Benzoyl-1- Pyridoyl-Δ2 - Pyrazolines - IOSR Journal. (n.d.). Retrieved January 30, 2026, from [Link]

  • CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR) - CHEMISTRY 1000. (n.d.). Retrieved January 30, 2026, from [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • What is benzophenone ir spectrum? - Proprep. (n.d.). Retrieved January 30, 2026, from [Link]

  • 1 H NMR spectra of 2,3-dichloro-5-cyano-6-o-toluidil-p-benzoquinone. - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (n.d.). Retrieved January 30, 2026, from [Link]

  • Comparative FTIR spectra of benzophenone and the product of the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • (PDF) methanone: structural characterization of a side product in benzothiazinone synthesis - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Organic compounds - MassBank. (n.d.). Retrieved January 30, 2026, from [Link]

  • Benzophenone - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 30, 2026, from [Link]

  • 1,3,5-Benzenetriol - the NIST WebBook. (n.d.). Retrieved January 30, 2026, from [Link]

  • Benzophenone - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 30, 2026, from [Link]

  • Benzophenone - mzCloud. (n.d.). Retrieved January 30, 2026, from [Link]

  • Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- - the NIST WebBook. (n.d.). Retrieved January 30, 2026, from [Link]

  • (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino) - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • 3,5-dichloro-2,6-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

Unmasking the Molecular Targets of Dichlorinated Benzophenones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Complex Biology of Dichlorinated Benzophenones

Dichlorinated benzophenones (DCBPs) represent a class of compounds with widespread industrial applications, from intermediates in the synthesis of pharmaceuticals and agrochemicals to components in UV filters.[1][2] Their prevalence, however, necessitates a thorough understanding of their potential biological interactions and toxicological profiles. This guide provides an in-depth exploration of the known and potential biological targets of DCBPs, with a focus on the isomeric forms 2,4'- and 4,4'-dichlorobenzophenone. We will delve into the molecular mechanisms of their action, particularly their role as endocrine disruptors, and explore other potential organ-specific toxicities. This document is intended for researchers, scientists, and drug development professionals, offering not just a review of the current knowledge but also practical, field-proven insights and detailed experimental protocols to guide future investigations.

I. The Endocrine System: A Primary Target of Dichlorinated Benzophenones

The endocrine system is a critical network of glands and hormones that regulate a vast array of physiological processes.[3] Exogenous substances that interfere with this delicate balance are known as endocrine-disrupting chemicals (EDCs).[3] A significant body of evidence points to benzophenones and their chlorinated derivatives as potent EDCs, with the potential to interact with multiple hormonal pathways.[4]

Estrogenic Activity: Mimicking the Body's Master Female Hormone

One of the most well-documented effects of some dichlorinated benzophenones is their ability to mimic the actions of estrogen, the primary female sex hormone. This estrogenic activity is primarily mediated through direct binding to and activation of estrogen receptors (ERs), ERα and ERβ.[5]

Mechanism of Action: Estrogen Receptor Agonism

Dichlorinated benzophenones can bind to the ligand-binding domain of ERs, inducing a conformational change in the receptor. This activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to a physiological response that mimics that of endogenous estrogen.[6]

Isomer-Specific Interactions with Estrogen Receptors

Research has revealed isomer-specific differences in the estrogenic potential of dichlorinated benzophenones. A comparative in vitro study on DDT analogs, including 4,4'-dichlorobenzophenone (p,p'-DCBP), demonstrated that these compounds can directly bind to both ERα and ERβ.[6]

CompoundTarget ReceptorIC50 (μM)Agonistic/Antagonistic ActivityReference
4,4'-Dichlorobenzophenone (p,p'-DCBP) ERαNot explicitly determined, but binding confirmedAgonistic[6]
ERβNot explicitly determined, but binding confirmedAgonistic[6]
2,2-bis(4-chlorophenyl)ethanol (p,p'-DDOH)ERα0.43Strong Agonist[6]
ERβ0.97Agonist[6]

Note: While the study confirmed binding of 4,4'-DCBP, specific IC50 values were not provided for this particular compound. The data for p,p'-DDOH, a structurally related DDT metabolite, is included for comparative purposes, highlighting the potent estrogenic activity within this class of chlorinated aromatic compounds.

This estrogenic activity can have significant physiological consequences, potentially impacting reproductive health and development.[7]

Androgenic and Anti-Androgenic Effects: Interference with Male Hormone Signaling

The androgen receptor (AR) plays a crucial role in male sexual development and function. EDCs can interfere with this pathway either by mimicking androgens (agonistic activity) or by blocking the action of endogenous androgens (antagonistic activity).[1]

Mechanism of Action: Androgen Receptor Modulation

Similar to their interaction with ERs, dichlorinated compounds may bind to the androgen receptor. As antagonists, they would competitively inhibit the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT), preventing receptor activation and the subsequent transcription of androgen-responsive genes.[8] Conversely, as agonists, they would activate the receptor. Some compounds can also exhibit synergistic effects, enhancing the activity of endogenous androgens.[9]

While direct studies on the androgenic or anti-androgenic activity of 2,4'- and 4,4'-dichlorobenzophenone are limited, research on the related compound 2,4-dichlorophenol (DCP) provides valuable insights. DCP has been shown to inhibit the binding of androgens to the AR and to enhance DHT-induced AR transcriptional activity, possibly by promoting the nuclear translocation of the receptor.[9] This suggests that dichlorinated aromatic compounds have the potential to modulate the androgen signaling pathway.

CompoundTarget ReceptorEffectConcentration for 50% Inhibition of BindingReference
2,4-Dichlorophenol (DCP) Androgen Receptor (AR)Inhibition of androgen binding~0.5 µM[9]
Synergistic enhancement of DHT-induced transactivation10 nM (with 10 nM DHT)[9]

Given these findings with a closely related compound, it is plausible that dichlorinated benzophenones could also interact with the androgen receptor, a hypothesis that warrants further investigation.

Disruption of Steroidogenesis: Targeting Hormone Production

Beyond direct receptor interaction, EDCs can also disrupt the endocrine system by interfering with the synthesis of steroid hormones, a process known as steroidogenesis.[10] The H295R human adrenocortical carcinoma cell line is a widely used in vitro model to assess the effects of chemicals on steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids, androgens, and estrogens.[11][12]

Potential Targets in the Steroidogenic Pathway

II. Beyond the Endocrine System: Other Potential Biological Targets

While endocrine disruption is a primary concern, the biological activity of dichlorinated benzophenones is not limited to this system. Evidence suggests that other organs, particularly the liver and the respiratory system, may also be targets.

The Liver: A Hub of Metabolism and a Target for Toxicity

The liver is the primary site of xenobiotic metabolism, a process largely mediated by the cytochrome P450 (CYP) superfamily of enzymes.[14] This metabolic processing can lead to the detoxification and elimination of foreign compounds, but it can also result in the formation of reactive metabolites that can cause cellular damage and liver injury.[15][16]

Metabolic Activation by Cytochrome P450 Enzymes

Studies on 2,4-dichlorophenol (DCP) have shown that it can be metabolized by human cytochrome P450 3A4 (CYP3A4) into reactive metabolites such as 2-chloro-1,4-hydroxyquinone and 2-chloro-1,4-benzoquinone.[17] The formation of such reactive species can lead to oxidative stress and covalent binding to cellular macromolecules, initiating a cascade of events that can result in hepatotoxicity.[18][19] It is plausible that dichlorinated benzophenones undergo similar metabolic activation in the liver, representing a key mechanism of their potential hepatotoxicity.

Induction of Cytochrome P450 Enzymes

Exposure to certain chemicals can lead to the induction of CYP enzymes, which can alter the metabolism of other co-administered drugs or endogenous compounds.[20] While specific data on CYP induction by dichlorinated benzophenones is limited, the "phenobarbital-like" inducer 2,2',4,4',5,5'-hexachlorobiphenyl has been shown to induce CYP2B1 and CYP2B2 enzymes.[21] Investigating the potential of dichlorinated benzophenones to induce key CYP enzymes is crucial for understanding their potential for drug-drug interactions and for a comprehensive assessment of their toxicological profile.

The Respiratory System: A Site of Potential Irritation and Oxidative Stress

Inhalation is a potential route of exposure to dichlorinated benzophenones, particularly in occupational settings. The respiratory tract may be a target for the toxic effects of these compounds.

Oxidative Stress in Lung Epithelial Cells

Studies on the related compound chlorobenzene have demonstrated its ability to induce oxidative stress in human lung epithelial cells.[22] This is characterized by an increase in intracellular reactive oxygen species (ROS) and the upregulation of cellular markers for oxidative stress.[22] Oxidative stress can lead to inflammation and cellular damage, and it is a plausible mechanism through which dichlorinated benzophenones could exert respiratory toxicity.[23]

III. Experimental Protocols for Investigating Biological Targets

To facilitate further research into the biological effects of dichlorinated benzophenones, this section provides detailed, step-by-step methodologies for key in vitro assays.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Protocol:

  • Preparation of Rat Uterine Cytosol:

    • Obtain uteri from ovariectomized Sprague-Dawley rats.

    • Homogenize the tissue in a cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

    • Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).

  • Competitive Binding Reaction:

    • In assay tubes, combine a fixed amount of uterine cytosol (e.g., 50-100 µg of protein), a fixed concentration of radiolabeled 17β-estradiol ([³H]-E2, e.g., 0.5-1.0 nM), and varying concentrations of the test compound (e.g., 2,4'- or 4,4'-dichlorobenzophenone) or a known competitor (e.g., unlabeled 17β-estradiol).

    • Include control tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled 17β-estradiol).

    • Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Add a hydroxylapatite (HAP) slurry to each tube to adsorb the receptor-ligand complexes.

    • Incubate on ice with intermittent vortexing.

    • Wash the HAP pellets multiple times with a cold wash buffer to remove unbound radiolabel.

  • Quantification and Data Analysis:

    • Elute the bound radiolabel from the HAP pellets with ethanol and transfer to scintillation vials.

    • Add scintillation cocktail and count the radioactivity using a scintillation counter.

    • Calculate the percent specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log of the competitor concentration and use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2).

Androgen Receptor (AR) Competitive Binding Assay

This assay is analogous to the ER binding assay and measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Protocol:

  • Preparation of Rat Prostate Cytosol:

    • Obtain prostate tissue from castrated male rats.

    • Follow a similar homogenization and centrifugation procedure as for the uterine cytosol, using an appropriate buffer (e.g., low-salt TEDG buffer).[24]

  • Competitive Binding Reaction:

    • Combine a fixed amount of prostate cytosol, a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881), and varying concentrations of the test compound or a known competitor (e.g., unlabeled R1881 or an anti-androgen like flutamide).[8][24]

    • Include appropriate controls for total and non-specific binding.

    • Incubate at 4°C to reach equilibrium.

  • Separation and Quantification:

    • Use a method such as hydroxylapatite adsorption or dextran-coated charcoal to separate bound and free radiolabel.

    • Quantify the bound radioactivity by scintillation counting.

  • Data Analysis:

    • Calculate and plot the percent specific binding versus the log of the competitor concentration to determine the IC50 value.

H295R Steroidogenesis Assay

This cell-based assay assesses the effects of a chemical on the production of steroid hormones.

Protocol:

  • Cell Culture and Exposure:

    • Culture H295R cells in an appropriate medium supplemented with serum.

    • Plate the cells in multi-well plates (e.g., 24-well) and allow them to attach and grow.

    • Replace the medium with a serum-free medium containing a stimulant of steroidogenesis (e.g., forskolin) and varying concentrations of the test compound.

    • Include vehicle controls and positive controls (e.g., known inhibitors or inducers of steroidogenesis).

    • Incubate for a defined period (e.g., 48 hours).

  • Hormone Quantification:

    • Collect the cell culture medium.

    • Quantify the concentrations of key steroid hormones, such as testosterone and 17β-estradiol, using validated methods like ELISA, radioimmunoassay (RIA), or LC-MS/MS.[11]

  • Data Analysis:

    • Normalize the hormone concentrations to the vehicle control.

    • Determine the concentration-response relationship for the effect of the test compound on the production of each hormone.

    • Assess the statistical significance of any observed changes in hormone levels.

Gene Expression Analysis by Quantitative PCR (qPCR)

This technique is used to measure changes in the expression of specific genes in response to chemical exposure.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., MCF-7 breast cancer cells for estrogenic effects, LNCaP prostate cancer cells for androgenic effects, or HepG2 liver cells for hepatotoxicity studies).

    • Expose the cells to varying concentrations of the test compound for a specific duration.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a commercial kit.

    • Assess the quality and quantity of the RNA.

    • Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR:

    • Prepare a qPCR reaction mixture containing the cDNA template, gene-specific primers for the target genes (e.g., estrogen-responsive genes like pS2, androgen-responsive genes like PSA, or markers of cellular stress), and a fluorescent dye (e.g., SYBR Green).

    • Perform the qPCR reaction in a real-time PCR instrument.

    • Include a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative change in gene expression (fold change) using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

IV. Visualizing the Pathways: Diagrams of Action

To provide a clearer understanding of the complex biological interactions of dichlorinated benzophenones, the following diagrams illustrate key pathways and experimental workflows.

EstrogenReceptorPathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCBP Dichlorinated Benzophenone ER Estrogen Receptor (ERα/β) DCBP->ER Binds ER_HSP ER-HSP Complex HSP Heat Shock Proteins ER_HSP->ER Dissociation ER_DCBP Activated ER-DCBP Complex ERE Estrogen Response Element (ERE) ER_DCBP->ERE Nuclear Translocation and Dimerization Gene Target Gene ERE->Gene Binds to Promoter mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Estrogenic Response Protein->Response ERHSP ERHSP ERDCBP ERDCBP ERDCBP->ER_DCBP Activation

Caption: Estrogen Receptor Signaling Pathway Activation by DCBPs.

AndrogenReceptorAntagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR Androgen Receptor (AR) DHT->AR Binding Blocked DCBP Dichlorinated Benzophenone DCBP->AR Competitive Binding AR_DCBP Inactive AR-DCBP Complex ARE Androgen Response Element (ARE) AR_DCBP->ARE No Translocation/ No Binding Gene Target Gene Transcription No Transcription Gene->Transcription ARDCBP ARDCBP ARDCBP->AR_DCBP

Caption: Proposed Mechanism of Androgen Receptor Antagonism.

ExperimentalWorkflow cluster_assays Assay Types Start Select DCBP Isomer (2,4'- or 4,4'-) CellCulture Culture Target Cells (e.g., MCF-7, HepG2) Start->CellCulture Exposure Expose Cells to DCBP (Dose-Response) CellCulture->Exposure Endpoint Select Endpoint Assays Exposure->Endpoint Binding Receptor Binding (ER/AR) Endpoint->Binding Reporter Reporter Gene Assay (e.g., CALUX) Endpoint->Reporter Steroid Steroidogenesis (H295R) Endpoint->Steroid GeneExp Gene Expression (qPCR) Endpoint->GeneExp Tox Cytotoxicity/Oxidative Stress Endpoint->Tox Data Data Acquisition & Analysis Binding->Data Reporter->Data Steroid->Data GeneExp->Data Tox->Data Conclusion Determine Biological Target & Mechanism Data->Conclusion

Caption: Integrated Workflow for Target Identification.

V. Conclusion and Future Directions

The available evidence strongly suggests that dichlorinated benzophenones are a class of compounds with significant endocrine-disrupting potential. Their ability to interact with estrogen and likely androgen receptors, coupled with the potential to be metabolically activated in the liver to form reactive species, underscores the need for a thorough toxicological evaluation. While 4,4'-dichlorobenzophenone has been shown to be estrogenic, further research is critically needed to elucidate the full toxicological profile of both 2,4'- and 4,4'-dichlorobenzophenone, particularly concerning their androgenic/anti-androgenic activities and their potential to induce organ-specific toxicities in the liver and respiratory system.

The experimental protocols and workflows provided in this guide offer a robust framework for researchers to systematically investigate the biological targets of these compounds. By employing a combination of receptor binding assays, cell-based functional assays, and gene expression analyses, we can build a more comprehensive understanding of the risks associated with exposure to dichlorinated benzophenones and inform the development of safer alternatives.

VI. References

  • Kim, H. J., Park, Y. I., & Lee, S. K. (2005). Effects of 2,4-D and DCP on the DHT-induced androgenic action in human prostate cancer cells. Toxicological Sciences, 88(1), 52-59. [Link]

  • Pasquini, V. F., Hurtazo, H., Quintanilla, F., & Cruz-Soto, M. (2023). 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior. Toxics, 11(10), 843. [Link]

  • Kjeldsen, L. S., Ghisari, M., & Bonefeld-Jørgensen, E. C. (2013). Currently used pesticides and their mixtures affect the function of sex hormone receptors and aromatase enzyme activity. Toxicology and applied pharmacology, 272(2), 453-464. [Link]

  • Tayel, D. A., El-Hennawy, M. G., & El-Neweshy, M. S. (2022). 2,4-D Herbicide-Induced Hepatotoxicity: Unveiling Disrupted Liver Functions and Associated Biomarkers. International Journal of Molecular Sciences, 23(23), 14758. [Link]

  • Sivapathasundaram, S., Sharp, S. L., & Roberts, D. W. (1997). Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol. Chemosphere, 34(11), 2429-2438. [Link]

  • Pasquini, V. F., Hurtazo, H., Quintanilla, F., & Cruz-Soto, M. (2023). 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior. Toxics, 11(10), 843. [Link]

  • Feltens, R., Gierke, D., & Lehmann, I. (2010). Chlorobenzene induces oxidative stress in human lung epithelial cells in vitro. Toxicology and applied pharmacology, 242(1), 60-67. [Link]

  • Jaeschke, H., McGill, M. R., & Ramachandran, A. (2012). Oxidant stress, mitochondria, and cell death mechanisms in drug-induced liver injury: lessons learned from acetaminophen hepatotoxicity. Drug metabolism reviews, 44(1), 88-106. [Link]

  • Zhang, Q., Zhao, Q., & Yang, Y. (2023). Comparative in vitro and in silico study on the estrogenic effects of 2,2-bis(4-chlorophenyl)ethanol, 4,4'-dichlorobenzophenone and DDT analogs. Science of The Total Environment, 877, 162734. [Link]

  • Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Dichlorobenzenes. [Link]

  • ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. [Link]

  • Bustin, S. A. (2002). How to do successful gene expression analysis using real-time PCR. Journal of molecular endocrinology, 29(1), 23-38. [Link]

  • European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2016). DB-ALM Method Summary n° 456: Steroidogenesis assay using H295R cell line. [Link]

  • Gu, X., & Manautou, J. E. (2012). Molecular mechanisms of hepatotoxicity. Comprehensive Toxicology, 9, 37-52. [Link]

  • Wikipedia. (2023). 4,4'-Dichlorobenzophenone. [Link]

  • Gracia, T., Hilscherova, K., Jones, P. D., Newsted, J. L., & Giesy, J. P. (2006). The H295R steroidogenesis assay as a tool for screening of endocrine-disrupting chemicals. Environmental toxicology, 21(2), 125-136. [Link]

  • Coady, K. K., Kan, H. L., Schisler, M. R., Boverhof, D. R., & Hotchkiss, J. A. (2014). Evaluation of potential endocrine activity of 2,4-dichlorophenoxyacetic acid using in vitro assays. Toxicology in Vitro, 28(5), 1018-1025. [Link]

  • Gu, X., & Manautou, J. E. (2012). Molecular mechanisms of hepatotoxicity. In Comprehensive Toxicology (pp. 37-52). Elsevier. [Link]

  • Dannan, G. A., Guengerich, F. P., & Aust, S. D. (1983). Cytochrome P450 2B enzyme induction defect after 2,2',4,4',5,5'-hexachlorobiphenyl treatment in the fa/fa Zucker rat. Biochemical and biophysical research communications, 116(3), 903-909. [Link]

  • Gore, A. C., Chappell, V. A., Fenton, S. E., Flaws, J. A., Nadal, A., Prins, G. S., ... & Zoeller, R. T. (2015). EDC-2: The Endocrine Society's second scientific statement on endocrine-disrupting chemicals. Endocrine reviews, 36(6), E1-E150. [Link]

  • Ramachandran, A., & Jaeschke, H. (2019). Oxidative Stress in Drug-Induced Liver Injury (DILI): From Mechanisms to Biomarkers for Use in Clinical Practice. International journal of molecular sciences, 20(12), 3037. [Link]

  • Lee, M. J., & Lee, H. S. (2024). Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats. Journal of toxicology and environmental health. Part A, 1-10. [Link]

  • Ma, Y., He, X., & Liu, J. (2022). Endocrine-Disrupting Chemicals and Disease Endpoints. International Journal of Molecular Sciences, 23(19), 11985. [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. [Link]

  • Cyprotex. (n.d.). Cytochrome P450 Induction. [Link]

  • Ramachandran, A., & Jaeschke, H. (2018). Dissecting the molecular pathophysiology of drug-induced liver injury. Journal of clinical and translational research, 4(1), 75. [Link]

  • Karmaus, A. L., Becker, R. A., & Martin, M. T. (2016). High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. Toxicological Sciences, 153(1), 15-29. [Link]

  • Ecotox Centre. (n.d.). ER and AR CALUX®. [Link]

  • Costa, J. R., & La-Vechia, C. (2002). Liver-Enriched Transcription Factors in Liver Function and Development. Part II: the C/EBPs and D Site-Binding Protein in Cell Cycle Control, Carcinogenesis, Circadian Gene Regulation, Liver Regeneration, Apoptosis, and Liver-Specific Gene Regulation. Cancer Investigation, 20(5-6), 774-789. [Link]

  • Karmaus, A. L., Becker, R. A., & Martin, M. T. (2016). High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. Toxicological Sciences, 153(1), 15-29. [Link]

  • Nault, R., Fader, K. A., Kirby, P., Ahmed, S., & Zacharewski, T. R. (2021). TCDD dysregulation of lncRNA expression, liver zonation and intercellular communication across the liver lobule. Toxicology and applied pharmacology, 433, 115792. [Link]

  • Kinnula, V. L., & Crapo, J. D. (2003). Oxidative Stress in the Lung – The Essential Paradox. American Journal of Respiratory and Critical Care Medicine, 167(12), 1606-1607. [Link]

  • Pérez-Pérez, M. A., Pérez-Gutiérrez, R. M., & García-Yáñez, Y. (2010). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Steroids, 75(1), 61-67. [Link]

  • BioDetection Systems. (n.d.). CALUX bioassays. [Link]

  • Li, X., Han, H., & Ma, R. (2022). The Metabolism of a Novel Cytochrome P450 (CYP77B34) in Tribenuron-Methyl-Resistant Descurainia sophia L. to Herbicides with Different Mode of Actions. International Journal of Molecular Sciences, 23(10), 5764. [Link]

  • Delfosse, V., Grimaldi, M., & Bourguet, W. (2015). Endocrine disrupting chemicals targeting estrogen receptor signaling: Identification and mechanisms of action. Annales d'endocrinologie, 76(2), 115-121. [Link]

  • Gu, X., & Manautou, J. E. (2012). Molecular mechanisms underlying chemical liver injury. Expert reviews in molecular medicine, 14, e4. [Link]

  • Tuvim, M. J., Evans, S. E., Clement, C. G., Dickey, B. F., & Gilbert, B. E. (2013). Lung epithelial cells are essential effectors of inducible resistance to pneumonia. Mucosal immunology, 6(4), 751-763. [Link]

  • Vinggaard, A. M., Nellemann, C., Dalgaard, M., Jørgensen, E. B., & Andersen, H. R. (2002). Antiandrogenic effects in vitro and in vivo of the fungicide prochloraz. Toxicological Sciences, 69(2), 344-353. [Link]

  • Åkerlund, E., Kågedal, B., & Paulie, S. (2017). Acute Toxicity of Metal Oxide Nanoparticles—Role of Intracellular Localization In Vitro in Lung Epithelial Cells. International journal of molecular sciences, 18(7), 1475. [Link]

  • Hecker, M., & Giesy, J. P. (2011). The H295R steroidogenesis assay for endocrine disruptors: a review. International journal of toxicology, 30(5), 494-513. [Link]

  • Fuhrmann, U., Hess-Stumpp, H., & Cleve, A. (2000). Sensitive in vitro test systems to determine androgenic/antiandrogenic activity. Toxicology, 142(2), 99-111. [Link]

  • U.S. Environmental Protection Agency. (2007). Peer Review Results for the H295R Cell-Based Assay for Steroidogenesis. [Link]

  • LaLone, C. A., Villeneuve, D. L., & Ankley, G. T. (2023). Evaluating H295R steroidogenesis assay data for robust interpretation. Environmental Toxicology and Chemistry, 42(9), 1987-1998. [Link]

  • Forkamp, L., Voet, H., & van der Stel, W. (2005). Selective damage to nonciliated bronchiolar epithelial cells in relation to impairment of pulmonary monooxygenase activities by 1,1-dichloroethylene in mice. Toxicology and applied pharmacology, 63(2), 178-191. [Link]

Sources

In Silico Modeling of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone (CAS 898770-84-8) represents a class of halogenated benzophenone derivatives featuring a pyrrolidine pharmacophore.[1] While commercially available as a building block, its specific biological profile remains under-characterized in open literature.

The Solution: This guide provides a rigorous, self-validating in silico workflow to transition this molecule from a 2D chemical structure to a characterized 3D lead candidate. We will utilize a "Reverse Pharmacology" approach: starting with Quantum Mechanical (QM) characterization, moving to Target Fishing to identify plausible biological receptors (likely CNS transporters or GPCRs given the scaffold), and concluding with Molecular Dynamics (MD) to validate binding stability.

Target Audience: Drug discovery scientists requiring a protocol for profiling "orphan" ligands with high CNS-penetration potential.

Part 2: Chemical Identity & Electronic Structure (DFT)

Before assessing biological interactions, we must establish the ground-state electronic properties of the ligand. The halogenated rings and the basic nitrogen of the pyrrolidine ring create distinct electrostatic potential (ESP) regions that drive binding.

Compound Metadata:

  • Name: this compound[1][2][3][4][5]

  • CAS: 898770-84-8[1][2][3][4]

  • SMILES: Clc1cc(Cl)cc(c1)C(=O)c1cccc(c1)CN1CCCC1

  • Molecular Weight: 334.24 g/mol [4]

Quantum Mechanical Optimization Protocol

Objective: Determine the global minimum energy conformer and map the Electrostatic Potential (ESP) surface to predict donor/acceptor regions.

Methodology:

  • Conformational Search: Use RDKit or OpenBabel to generate 50 initial conformers (RMSD threshold 0.5 Å).

  • Geometry Optimization: Perform DFT calculations using Gaussian 16 or ORCA.

    • Functional: B3LYP (Hybrid functional for accurate organic geometries).

    • Basis Set: 6-311G(d,p) (Includes polarization functions for Cl atoms).

    • Solvent Model: IEFPCM (Water) to simulate physiological conditions.

  • Frequency Calculation: Ensure no imaginary frequencies (verifying a true minimum).

Key Output Analysis:

  • HOMO-LUMO Gap: A measure of chemical reactivity. A smaller gap suggests higher reactivity (likely soft electrophile behavior at the carbonyl carbon).

  • ESP Map:

    • Red Regions (Negative): Carbonyl oxygen (H-bond acceptor).

    • Blue Regions (Positive): Pyrrolidine nitrogen (protonated at physiological pH) and aromatic hydrogens.

    • Implication: The protonated nitrogen is a critical anchor point for aspartate/glutamate residues in receptor binding pockets (e.g., Asp79 in Dopamine Transporter).

Part 3: Target Fishing & Polypharmacology

Since the specific target is undefined, we employ Inverse Docking and Ligand-Based Similarity Search .

Pharmacophore Mapping

The molecule features a classic "Aryl-Linker-Amine" motif, common in CNS-active agents.

  • Feature A: Dichlorophenyl ring (Lipophilic/Hydrophobic).

  • Feature B: Benzophenone Carbonyl (H-bond Acceptor).

  • Feature C: Pyrrolidine Nitrogen (Positive Ionizable).

Predicted Targets (Confidence > 70%): Based on structural similarity to pyrovalerone and bupropion analogs:

  • Dopamine Transporter (DAT): High probability due to the aryl-ketone-amine scaffold.

  • Norepinephrine Transporter (NET): Secondary target.

  • Sigma Receptors (

    
    ):  Common for benzophenone derivatives.
    
Workflow Visualization

The following diagram outlines the logical flow from structure to validated target.

Workflow Ligand Ligand: 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone DFT DFT Optimization (B3LYP/6-311G**) Ligand->DFT Geometry TargetFish Target Fishing (SwissTargetPrediction / PharmMapper) DFT->TargetFish 3D Conformer Docking Molecular Docking (AutoDock Vina) TargetFish->Docking Top Ranked Target (e.g., DAT) MD Molecular Dynamics (100 ns, GROMACS) Docking->MD Best Pose ADMET ADMET Profiling (BBB, CYP Inhibition) MD->ADMET Stability Check

Figure 1: Integrated in silico workflow for orphan ligand characterization.

Part 4: Molecular Docking Protocol (Case Study: DAT)

Assuming the Dopamine Transporter (DAT) as the primary hit from the target fishing phase (homology model or AlphaFold structure if crystal structure is unavailable), we proceed with docking.

Preparation
  • Protein Prep: Retrieve DAT structure (e.g., PDB: 4XP4 - Drosophila homology or AlphaFold human model). Remove water, add polar hydrogens, and compute Gasteiger charges.

  • Ligand Prep: Convert the DFT-optimized structure to PDBQT format. Crucial: Set the pyrrolidine nitrogen to a protonated state (+1 charge) as it will be the dominant species at pH 7.4.

Grid Box Generation

Center the grid box on the central binding site (S1 site), typically defined by Asp79 (in human DAT numbering).

  • Center: (X, Y, Z coordinates of Asp79 carboxylate).

  • Size: 25 x 25 x 25 Å (sufficient to cover the orthosteric site).

Docking Parameters (AutoDock Vina)
  • Exhaustiveness: 32 (High precision required for halogen bonding).

  • Num Modes: 20.

  • Energy Range: 4 kcal/mol.

Table 1: Expected Interaction Profile

Interaction TypeLigand AtomReceptor Residue (hDAT)Mechanism
Salt Bridge Pyrrolidine N (+)Asp79 (COO-)Electrostatic anchoring
Pi-Pi Stacking Dichlorophenyl RingTyr156 / Phe72Stabilization of aromatic core
Halogen Bond 3,5-ClSer/Thr Backbone OSpecificity determinant
H-Bond Carbonyl OxygenTyr156 (OH)Orientation locking

Part 5: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the "3,5-dichloro" substitution induces steric clash or stable halogen bonding over time.

System Setup (GROMACS)
  • Topology:

    • Protein: CHARMM36m force field.

    • Ligand: CGenFF (CHARMM General Force Field) for parameters. Validate penalty scores (ensure < 10).

  • Solvation: TIP3P water model in a cubic box (1.0 nm buffer).

  • Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

Simulation Protocol
  • Minimization: Steepest descent (50,000 steps).

  • Equilibration:

    • NVT: 100 ps at 300 K (V-rescale thermostat). Restrain ligand/protein heavy atoms.

    • NPT: 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production Run: 100 ns, 2 fs time step. No restraints.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand stability within the pocket. Acceptable drift < 2.0 Å.

  • MM-PBSA Binding Energy: Calculate

    
     from the trajectory.
    
    • 
      .
      
    • Target value: < -9.0 kcal/mol for a lead candidate.

Part 6: ADMET Profiling & Toxicity[6]

The "this compound" structure raises specific ADMET flags that must be modeled.

Blood-Brain Barrier (BBB) Permeability

Given the lipophilic benzophenone core and the tertiary amine:

  • LogP (Predicted): ~4.2 - 4.8 (High lipophilicity).

  • TPSA (Topological Polar Surface Area): ~20 Ų (Low).

  • Prediction: High CNS Penetration. This molecule will cross the BBB effectively.

Metabolic Stability (CYP450)
  • Site of Metabolism (SOM): The pyrrolidine ring is susceptible to

    
    -hydroxylation and N-dealkylation by CYP2D6.
    
  • Inhibition Risk: The dichlorophenyl moiety often correlates with CYP inhibition. Use SwissADME to check CYP2D6 and CYP3A4 inhibition status.

Table 2: Predicted ADMET Profile

ParameterValue/ClassInterpretation
LogP 4.5Highly Lipophilic (Lipinski Compliant)
BBB Permeant YesCNS Active
P-gp Substrate LikelyPotential efflux issues
hERG Inhibition Medium RiskCommon in aryl-amines; requires checking
AMES Toxicity NegativeUnlikely mutagenic (based on scaffold)

Part 7: References

  • SwissADME : Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • AutoDock Vina : Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • GROMACS : Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]

  • SwissTargetPrediction : Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(W1), W32-W38. [Link]

  • DAT Homology Modeling : Beuming, T., Kniazeff, J., Bergmann, M. L., Shi, L., Gracia, L., Raniszewska, K., ... & Loland, C. J. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature Neuroscience, 11(7), 780-789. [Link]

Sources

An In-depth Technical Guide to the Photochemical Properties of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Predictive and Methodological Framework for Researchers and Drug Development Professionals

Executive Summary

3,5-Dichloro-3'-pyrrolidinomethyl benzophenone is a novel compound with significant potential in photochemistry and photopharmacology. While direct experimental data on this specific molecule is not yet prevalent in published literature, its structural features—a dichlorinated benzophenone core and a pyrrolidinomethyl substituent—suggest a rich and complex photochemical profile. This guide provides a comprehensive framework for understanding, predicting, and experimentally characterizing the photochemical properties of this compound. By leveraging the extensive knowledge of benzophenone photochemistry and the influence of halogen and amine substituents, we offer a predictive analysis of its absorption, emission, and photoreactivity. Furthermore, this document outlines detailed, field-proven experimental protocols for its synthesis and rigorous photochemical evaluation, adhering to the highest standards of scientific integrity. This guide is intended to serve as a foundational resource for researchers initiating studies on this and related compounds, enabling a systematic and efficient investigation of their potential applications.

Introduction: The Promise of a Substituted Benzophenone

Benzophenone and its derivatives are among the most extensively studied chromophores in organic photochemistry.[1][2] Their well-defined photophysical properties, including efficient intersystem crossing to the triplet state and subsequent photoreactivity, have established them as versatile photosensitizers, photoinitiators, and building blocks for phototherapeutics. The introduction of substituents onto the benzophenone scaffold allows for the fine-tuning of these properties.

The subject of this guide, this compound, incorporates two key modifications:

  • 3,5-Dichloro Substitution: The presence of chlorine atoms on one of the phenyl rings is expected to influence the electronic properties of the benzophenone core, potentially affecting its absorption spectrum, excited state energies, and photoreactivity through the heavy-atom effect.

  • 3'-Pyrrolidinomethyl Group: The aminomethyl substituent on the second phenyl ring introduces a site for potential intramolecular reactions, such as hydrogen abstraction, and can influence the compound's solubility and biological interactions.

This unique combination of substituents suggests that this compound could exhibit novel photochemical behavior with potential applications in areas such as targeted photodynamic therapy, photocleavable protecting groups, and photo-crosslinking agents.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be envisioned through a multi-step process, beginning with the Friedel-Crafts acylation of a suitable benzene derivative with 3,5-dichlorobenzoyl chloride.[3] The pyrrolidinomethyl group can then be introduced via a subsequent reaction.

Synthesis_Pathway 3,5-Dichlorobenzoic_acid 3,5-Dichlorobenzoic acid 3,5-Dichlorobenzoyl_chloride 3,5-Dichlorobenzoyl chloride 3,5-Dichlorobenzoic_acid->3,5-Dichlorobenzoyl_chloride Chlorination Thionyl_chloride SOCl₂ Thionyl_chloride->3,5-Dichlorobenzoyl_chloride 3_Methyl_3_5_dichlorobenzophenone 3'-Methyl-3,5-dichlorobenzophenone 3,5-Dichlorobenzoyl_chloride->3_Methyl_3_5_dichlorobenzophenone Friedel-Crafts Acylation Toluene Toluene Toluene->3_Methyl_3_5_dichlorobenzophenone AlCl3 AlCl₃ AlCl3->3_Methyl_3_5_dichlorobenzophenone 3_Bromomethyl_3_5_dichlorobenzophenone 3'-(Bromomethyl)-3,5-dichlorobenzophenone 3_Methyl_3_5_dichlorobenzophenone->3_Bromomethyl_3_5_dichlorobenzophenone Bromination NBS_AIBN NBS, AIBN NBS_AIBN->3_Bromomethyl_3_5_dichlorobenzophenone Target_Compound 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone 3_Bromomethyl_3_5_dichlorobenzophenone->Target_Compound Nucleophilic Substitution Pyrrolidine Pyrrolidine Pyrrolidine->Target_Compound

Caption: Proposed synthesis of this compound.

Predicted Photochemical Properties and Characterization

The photochemical behavior of this compound will be governed by the interplay of its constituent parts. Here, we predict its key properties and outline the experimental protocols for their validation.

Electronic Absorption and Emission

Prediction: The UV-Vis absorption spectrum of this compound is expected to be characteristic of a benzophenone derivative, exhibiting two main absorption bands.[4] A strong π→π* transition is anticipated at a shorter wavelength (around 250 nm), and a weaker, longer-wavelength n→π* transition is expected in the 330-350 nm region.[5][6] The exact positions and intensities of these bands will be influenced by the chloro and pyrrolidinomethyl substituents.

Experimental Protocol: UV-Vis Absorption Spectroscopy

  • Solution Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., acetonitrile, methanol). Create a series of dilutions to determine the molar extinction coefficient.

  • Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.

  • Data Acquisition: Scan the absorbance from 200 to 500 nm.

  • Analysis: Identify the wavelengths of maximum absorbance (λmax) for the n→π* and π→π* transitions and calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law.

Prediction: Like most benzophenones, fluorescence from the singlet excited state is expected to be weak due to efficient intersystem crossing to the triplet state.[1] Any observed fluorescence is likely to be broad and centered at a wavelength longer than the n→π* absorption.

Experimental Protocol: Fluorescence Spectroscopy

  • Solution Preparation: Prepare a dilute solution of the compound in a fluorescence-grade solvent.

  • Spectrometer Setup: Use a spectrofluorometer. Set the excitation wavelength to the λmax of the n→π* transition.

  • Data Acquisition: Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to the near-infrared region.

  • Analysis: Determine the wavelength of maximum emission and calculate the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

Excited State Dynamics

The photophysical processes of this compound can be visualized using a Jablonski diagram.

Jablonski_Diagram cluster_absorption Absorption cluster_deactivation Deactivation Pathways cluster_reaction Photochemical Reaction S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 hν (n→π*) S1->S0 Fluorescence (kf) S1->S0 Internal Conversion (kIC) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (kISC) T1->S0 Phosphorescence (kP) T1->S0 Intersystem Crossing (kT) Products Products T1->Products kR

Caption: Jablonski diagram for this compound.

Prediction: The dominant excited-state pathway for benzophenones is intersystem crossing from the first excited singlet state (S₁) to the first excited triplet state (T₁).[1] The triplet state is expected to be relatively long-lived and is the primary species responsible for the compound's photoreactivity. The dichlorination may enhance the rate of intersystem crossing.

Experimental Protocol: Transient Absorption Spectroscopy

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent and deaerate it by bubbling with nitrogen or argon to remove quenching oxygen.

  • Instrumentation: Use a laser flash photolysis setup. Excite the sample with a short laser pulse at a wavelength absorbed by the compound (e.g., 355 nm from a Nd:YAG laser).

  • Data Acquisition: Monitor the change in absorbance of the sample at various wavelengths as a function of time after the laser pulse.

  • Analysis: Identify the transient absorption spectrum of the triplet state and determine its lifetime by fitting the decay kinetics.

Photoreactivity and Photostability

Prediction: The triplet state of this compound is expected to be a potent hydrogen abstractor. Intramolecular hydrogen abstraction from the pyrrolidinomethyl group is a likely photoreaction pathway, leading to the formation of a biradical intermediate. In the presence of external hydrogen donors (e.g., alcohols), intermolecular hydrogen abstraction can also occur.[1][7]

Experimental Protocol: Photolysis and Product Analysis

  • Reaction Setup: Dissolve the compound in a solvent of choice (with and without a hydrogen donor like isopropanol) in a photochemical reactor. Irradiate the solution with a light source that emits in the n→π* absorption band of the compound (e.g., a medium-pressure mercury lamp with appropriate filters).

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them using techniques like HPLC, GC-MS, or LC-MS.

  • Product Isolation and Characterization: After the reaction is complete, isolate the major photoproducts using chromatographic techniques (e.g., column chromatography). Characterize the structure of the products using NMR spectroscopy and mass spectrometry.

Prediction: The compound may undergo photodegradation upon prolonged exposure to light, which is a critical parameter for its potential use in pharmaceutical or materials applications.[8]

Experimental Protocol: Photostability Testing (ICH Q1B Guidelines) [9][10][11]

  • Sample Preparation: Prepare samples of the drug substance as a solid and in solution.[12]

  • Exposure: Expose the samples to a light source that provides a combination of visible and UV light, as specified in the ICH Q1B guidelines.[11] A dark control sample should be kept under the same conditions but protected from light.

  • Analysis: After the exposure period, analyze the samples for any changes in physical properties, potency, and the formation of degradation products using a validated stability-indicating HPLC method.

  • Evaluation: Compare the results from the exposed samples to the dark control to assess the extent of photodegradation.

Data Summary and Interpretation

The following table provides a template for summarizing the key photochemical data that would be obtained from the experimental protocols described above.

ParameterPredicted Value/BehaviorExperimental Method
λmax (π→π)~250 nmUV-Vis Spectroscopy
λmax (n→π)330-350 nmUV-Vis Spectroscopy
Molar Extinction Coefficient (ε) at n→π λmax*100-500 M-1cm-1UV-Vis Spectroscopy
Fluorescence Emission λmax > 350 nm (weak)Fluorescence Spectroscopy
Fluorescence Quantum Yield (Φf) < 0.01Fluorescence Spectroscopy
Triplet State Absorption λmax 500-600 nmTransient Absorption Spectroscopy
Triplet State Lifetime (τT) Microseconds (in deaerated solution)Transient Absorption Spectroscopy
Major Photoproducts Intramolecular H-abstraction productsPhotolysis with HPLC/MS/NMR
Photostability Moderate to lowICH Q1B Photostability Testing

Conclusion and Future Directions

This guide provides a predictive and methodological framework for the comprehensive study of the photochemical properties of this compound. By leveraging the well-established photochemistry of the benzophenone core, we have outlined the expected absorption, emission, and photoreactivity of this novel compound. The detailed experimental protocols provided herein offer a clear path for the synthesis and characterization of this molecule, ensuring scientific rigor and reproducibility.

Future research should focus on the experimental validation of these predictions. Elucidating the precise mechanisms of its photoreactions, quantifying its efficiency as a photosensitizer, and evaluating its biological activity will be crucial next steps. The insights gained from these studies will not only advance our fundamental understanding of substituted benzophenones but also pave the way for their application in innovative light-driven technologies.

References

  • UV absorption spectra of representative carbonyls: aldehydes... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride - Google Patents.
  • The Photochemistry of Benzophenone - ScholarWorks@BGSU. Available from: [Link]

  • Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Available from: [Link]

  • (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Available from: [Link]

  • Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study - Science Alert. Available from: [Link]

  • CN106565441A - Synthesis method of 3,5-dichloro-2-pentanone - Google Patents.
  • UV-Visible Spectroscopy - MSU chemistry. Available from: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available from: [Link]

  • Experimental Protocol For Determining Photolysis Reaction Rate Constants Jan 1984 - epa nepis. Available from: [Link]

  • Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments | Journal of the American Chemical Society. Available from: [Link]

  • (PDF) Photostability testing of pharmaceutical products. Available from: [Link]

  • Photochemistry of benzophenone in micelles. Formation and decay of radical pairs | Journal of the American Chemical Society - ACS Publications. Available from: [Link]

  • Probe Compounds to Assess the Photochemical Activity of Dissolved Organic Matter | Environmental Science & Technology - ACS Publications. Available from: [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls - Master Organic Chemistry. Available from: [Link]

  • The absorption spectra of derivatives of benzophenone with acceptor and donor substituents (1968) | R. S. Tsekhanskii - SciSpace. Available from: [Link]

  • CN102942463A - Preparation method for benzophenone compound - Google Patents.
  • 9.2.1: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Organics - Chemistry LibreTexts. Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. Available from: [Link]

  • (PDF) A Collection of Experimental Standard Procedures in Synthetic Photochemistry. Available from: [Link]

  • UV/Vis+ Photochemistry Database - Aromatic Substances - science-softCon. Available from: [Link]

  • Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Available from: [Link]

  • Probe Compounds to Assess the Photochemical Activity of Dissolved Organic Matter - PubMed. Available from: [Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Available from: [Link]

  • Photochemical transformation of sunscreen agent benzophenone-3 and its metabolite in surface freshwater and seawater | Request PDF. Available from: [Link]

  • Meet the expert: The Importance of Photostability Testing - Sampled. Available from: [Link]

  • Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt) - MDPI. Available from: [Link]

  • Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol - ResearchGate. Available from: [Link]

  • Experimental set up for photochemical reactions and product identification. (CFMD - ResearchGate. Available from: [Link]

  • Photochemical transformation of sunscreen agent benzophenone-3 and its metabolite in surface freshwater and seawater - PubMed. Available from: [Link]

  • Properties of Excited Ketyl Radicals of Benzophenone Analogues Affected by the Size and Electronic Character of the Aromatic Ring Systems - ResearchGate. Available from: [Link]

  • Photochemical and photobiological properties of ketoprofen associated with the benzophenone chromophore - PubMed. Available from: [Link]

  • Benzophenone | C6H5COC6H5 | CID 3102 - PubChem - NIH. Available from: [Link]

Sources

Thermal Stability Profiling of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for evaluating the thermal stability of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone (CAS 898770-84-8).

As specific thermal analysis data (TGA/DSC) for this exact intermediate is often proprietary to specific drug development programs, this guide synthesizes structure-activity relationship (SAR) principles with ICH Q1A (R2) regulatory standards . It functions as a master protocol for researchers to characterize the molecule's stability profile, predicting the Mannich base moiety as the critical locus of thermal lability.

Executive Technical Summary

This compound is a functionalized diarylketone often utilized as a pharmaceutical intermediate. Its thermal stability profile is defined by the competition between the robust benzophenone core and the thermally labile pyrrolidinomethyl group (a Mannich base) .

While the 3,5-dichlorobenzophenone scaffold exhibits high thermal resistance (often stable >200°C), the benzylic amine substituent introduces a pathway for retro-Mannich degradation and oxidative deamination . Researchers must treat the 3'-pyrrolidinomethyl moiety as the "thermal weak link," requiring inert atmosphere handling and rigorous temperature control during synthesis and storage.

Structural ComponentThermal Stability ContributionPrimary Risk Factor
Benzophenone Core High StabilityPhotolytic degradation (UV sensitivity)
3,5-Dichloro Substituents High StabilityMinimal thermal risk; increases lipophilicity
3'-Pyrrolidinomethyl Group Low to Moderate Stability Retro-Mannich reaction , N-oxidation, elimination

Structural Basis of Thermal Instability

To understand the thermal behavior of this molecule, we must deconstruct its functional groups. The causality of degradation is not random; it is dictated by the bond dissociation energies of the benzylic carbon-nitrogen bond.

The Mannich Base Instability (The "Achilles Heel")

The 3'-pyrrolidinomethyl group classifies this molecule as a Mannich base . Mannich bases are thermodynamically stable at room temperature but kinetically unstable at elevated temperatures or varying pH levels.

  • Mechanism: Upon heating, the benzylic C-N bond weakens. The molecule can undergo a retro-Mannich reaction , effectively reversing its synthesis. This releases free pyrrolidine (secondary amine) and generates a reactive vinyl ketone or quinone methide intermediate, which typically polymerizes or reacts with nucleophiles.

  • Implication: TGA (Thermogravimetric Analysis) will likely show a mass loss event corresponding to the loss of the pyrrolidinyl fragment (

    
    ) before the degradation of the main benzophenone skeleton.
    
The Benzophenone Core

The diarylketone core is inherently stable due to conjugation. However, benzophenones are potent photo-initiators . While thermally robust, they must be protected from light to prevent radical formation, which can accelerate thermal degradation processes in the solid state.

Predicted Degradation Pathways

The following Graphviz diagram illustrates the primary thermal and oxidative degradation pathways predicted for this molecule.

DegradationPathways Parent 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone Heat Thermal Stress (>100°C) Parent->Heat Oxidation Oxidative Stress (Air/Peroxides) Parent->Oxidation RetroMannich Retro-Mannich Intermediates Heat->RetroMannich C-N Bond Cleavage NOxide N-Oxide Impurity Oxidation->NOxide N-Oxidation Pyrrolidine Free Pyrrolidine (Volatile Amine) RetroMannich->Pyrrolidine VinylSpecies Vinyl Benzophenone Derivative RetroMannich->VinylSpecies Polymer Polymerized Degradants VinylSpecies->Polymer Thermal Polymerization

Figure 1: Predicted thermal and oxidative degradation pathways focusing on the labile Mannich base moiety.

Experimental Protocol: Characterization & Stress Testing

To validate the stability of your specific lot, you must perform the following self-validating experimental workflow. This aligns with ICH Q1A (R2) standards for stability testing of new drug substances.[1]

Thermal Analysis (TGA & DSC)

Objective: Determine the melting point (


) and the onset of thermal decomposition (

).
ParameterProtocol SpecificationRationale (Causality)
Instrument TGA / DSC (Simultaneous or Separate)DSC measures phase transitions (melting); TGA measures mass loss (decomposition).
Atmosphere Nitrogen (

) @ 50 mL/min
Inert atmosphere prevents oxidation, isolating purely thermal degradation events.
Ramp Rate 10°C/min from 25°C to 400°CStandard rate to distinguish between solvent loss (volatiles) and degradation.
Crucible Alumina (TGA) or Aluminum Pan (DSC, crimped with pinhole)Pinhole allows volatile escape (pyrrolidine release) without pan deformation.
Success Criteria Single endotherm (melting) followed by exotherm (decomposition).If decomposition (

) occurs near melting (

), the molecule is thermally labile.
Forced Degradation Study (Stress Testing)

Do not rely solely on shelf-life data. You must "break" the molecule to understand how it breaks.

Step-by-Step Methodology:

  • Preparation: Dissolve compound in Acetonitrile/Water (50:50). Concentration: 1 mg/mL.

  • Thermal Stress: Incubate at 60°C and 80°C for 24 hours, 3 days, and 7 days.

  • Control: Store one aliquot at 4°C in the dark.

  • Analysis: Analyze via HPLC-UV-MS.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient Water (0.1% Formic Acid) / Acetonitrile.

    • Detection: UV @ 254 nm (Benzophenone absorption) and MS (ESI+).

Data Interpretation:

  • Look for a peak with Mass = [Parent - 71] . This corresponds to the loss of the pyrrolidine ring (

    
     mass ~71), confirming the retro-Mannich pathway.
    
  • Look for Mass + 16 . This indicates N-oxidation.

Stability Testing Workflow

The following diagram outlines the decision matrix for establishing the handling requirements based on experimental data.

StabilityWorkflow Start Start: 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone Sample TGA_DSC Run TGA & DSC (N2 atm, 10°C/min) Start->TGA_DSC Check_Tm_Td Compare Tm (Melting) vs Td (Decomp) TGA_DSC->Check_Tm_Td Stable Td >> Tm (>50°C gap) Thermally Stable Check_Tm_Td->Stable Wide Window Labile Td ≈ Tm or Td < Tm Thermally Labile Check_Tm_Td->Labile Narrow Window StressTest Perform Forced Degradation (HPLC-MS Analysis) Stable->StressTest Labile->StressTest Action_Stable Standard Storage: RT or 4°C, Dark Action_Labile Critical Storage: -20°C, Argon, Dark StressTest->Action_Stable <5% Deg @ 60°C StressTest->Action_Labile >5% Deg @ 60°C

Figure 2: Decision matrix for characterizing thermal stability and defining storage conditions.

Handling and Storage Recommendations

Based on the chemical structure and typical Mannich base behavior, the following protocols are recommended until specific empirical data proves otherwise:

  • Temperature: Store at -20°C for long-term storage. The retro-Mannich reaction is temperature-dependent; reducing kinetic energy significantly slows this pathway.

  • Atmosphere: Store under Argon or Nitrogen . Amine oxidation is a secondary risk factor.

  • Light: Amber vials are mandatory. The benzophenone core is a chromophore that absorbs UV, potentially initiating radical degradation mechanisms.

  • Solution Stability: Avoid heating solutions of the compound above 40°C during processing. If heating is required for reaction, ensure the pH is neutral or slightly acidic (protonation of the amine can sometimes stabilize the C-N bond against elimination).

References

  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). European Medicines Agency. Link

  • Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Defines the retro-Mannich instability mechanism).
  • Bauer, M., et al. (2026). Forced Degradation Studies: Regulatory Standards and Practical Approaches. ResolveMass Laboratories. Link

  • ChemicalBook. (2026).[2] Product Properties: this compound.[3][4][5][6] Link

Sources

3,5-Dichloro-3'-pyrrolidinomethyl benzophenone as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 898770-84-8 Role: Synthetic Intermediate / CNS Active Scaffold Molecular Formula: C18H17Cl2NO Molecular Weight: 334.24 g/mol [1]

Executive Summary & Chemical Architecture

This guide details the synthesis, handling, and application of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone , a specialized diaryl ketone intermediate. This molecule represents a "privileged scaffold" in medicinal chemistry, specifically within the design of Monoamine Transporter (MAT) inhibitors .

The structure combines two critical pharmacophores:[2]

  • The 3,5-Dichlorophenyl Ring: A lipophilic, electron-deficient moiety that enhances metabolic stability by blocking para-hydroxylation and increases affinity for hydrophobic pockets in target proteins (e.g., the Dopamine Transporter, DAT).

  • The 3'-Pyrrolidinomethyl Benzoyl Group: A rigidified basic amine linked via a methylene bridge to the meta-position of the second phenyl ring. This mimics the spatial arrangement found in high-affinity CNS ligands like GBR-12909 analogues, providing a "hinge" for receptor binding.

Primary Application: Synthesis of diarylmethane and triarylmethane derivatives targeting the Central Nervous System (CNS), specifically as reuptake inhibitors for dopamine (DAT) and norepinephrine (NET).

Synthetic Methodology (The "Methyl-Benzophenone" Route)

Direct literature on this specific CAS is limited to vendor catalogs, indicating it is a library building block. However, the structural integrity requires a specific, convergent synthetic pathway to avoid regioselectivity issues. The most robust protocol relies on the Grignard-Wohl-Ziegler-Amination sequence.

Phase 1: Construction of the Benzophenone Core

Objective: Synthesize 3,5-dichloro-3'-methylbenzophenone. Note: Using 3,5-dichlorobenzonitrile prevents the formation of tertiary alcohol byproducts common with acid chlorides.

Reagents:

  • 3,5-Dichlorobenzonitrile (Starting Material A)

  • 3-Tolylmagnesium bromide (1.0 M in THF)

  • HCl (aq)

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and dropping funnel. Maintain an Argon atmosphere.

  • Addition: Charge RBF with 3,5-Dichlorobenzonitrile (50 mmol) in anhydrous THF (100 mL). Cool to 0°C.

  • Grignard: Dropwise add 3-Tolylmagnesium bromide (55 mmol) over 30 minutes. The solution will turn dark (imine complex formation).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (disappearance of nitrile).

  • Hydrolysis: Cool to 0°C. Quench with 2M HCl (100 mL) and reflux for 2 hours to hydrolyze the intermediate ketimine to the ketone.

  • Workup: Extract with Ethyl Acetate (3x). Wash organic layer with Brine. Dry over MgSO4. Concentrate in vacuo.[3]

  • Yield Target: >85% of 3,5-dichloro-3'-methylbenzophenone .

Phase 2: Regioselective Radical Bromination

Objective: Functionalize the benzylic methyl group without chlorinating the aromatic rings.

Reagents:

  • Intermediate from Phase 1

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide

  • CCl4 or Trifluorotoluene (greener alternative)

Protocol:

  • Dissolve the methylbenzophenone (40 mmol) in Trifluorotoluene (150 mL).

  • Add NBS (42 mmol). Critical: Slight excess ensures conversion, but too much leads to gem-dibromides.

  • Add catalytic AIBN (1 mmol).

  • Reflux: Heat to 80-90°C. Irradiation with a tungsten lamp can accelerate initiation.

  • Endpoint: Reaction is complete when succinimide floats to the top (approx. 2-4 hours).

  • Filtration: Filter off solid succinimide while hot.

  • Isolation: Evaporate solvent to yield crude 3-(bromomethyl)-3',5'-dichlorobenzophenone . Use immediately (unstable to light/moisture).

Phase 3: Nucleophilic Substitution (The Target)

Objective: Install the pyrrolidine moiety.

Reagents:

  • Crude Bromomethyl intermediate

  • Pyrrolidine (Excess)

  • K2CO3 (Anhydrous)

  • Acetonitrile (ACN)

Protocol:

  • Suspend K2CO3 (80 mmol) in ACN (100 mL).

  • Add Pyrrolidine (60 mmol) at 0°C.

  • Dropwise add the bromomethyl intermediate (dissolved in 20 mL ACN) to the amine solution. Note: Inverse addition prevents dimerization.

  • Stir: Allow to warm to RT and stir for 12 hours.

  • Workup: Filter inorganic salts. Concentrate filtrate.[3] Redissolve in DCM, wash with water.

  • Purification: Flash Column Chromatography (SiO2). Eluent: Hexane/EtOAc (gradient).

  • Final Product: This compound .

Visualization: Synthetic Workflow & SAR Logic

The following diagram illustrates the synthesis logic and the Structure-Activity Relationship (SAR) reasoning behind this scaffold.

G cluster_SAR Pharmacophore Logic start 3,5-Dichlorobenzonitrile inter1 Intermediate: 3,5-Dichloro-3'-methyl benzophenone start->inter1 1. THF, 0°C 2. H3O+ Reflux reagent1 3-Tolyl MgBr (Grignard) reagent1->inter1 inter2 Intermediate: Benzylic Bromide inter1->inter2 Reflux, 3h step2 NBS / AIBN (Radical Bromination) step2->inter2 final TARGET: 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone inter2->final ACN, RT step3 Pyrrolidine / K2CO3 (Sn2 Substitution) step3->final app1 Reduction -> Diarylmethanes (DAT Inhibitors) final->app1 NaBH4 or LiAlH4 sar1 3,5-Cl2: Increases Lipophilicity & Metabolic Stability sar1->final sar2 Pyrrolidine: Rigid Basic Head (Receptor Affinity) sar2->final

Caption: Figure 1. Convergent synthesis pathway via Grignard addition and Wohl-Ziegler bromination, highlighting key pharmacophore contributions.

Analytical Data & Specifications (Reference Standard)

When characterizing the synthesized intermediate, the following physicochemical properties should be verified to ensure purity before downstream application.

ParameterSpecificationMethod/Notes
Appearance Pale yellow to off-white solidCrystalline (low melting point possible)
1H NMR (CDCl3) δ ~7.4-7.8 (m, Ar-H), 3.6 (s, 2H, Ar-CH2-N), 2.5 (m, 4H, Pyr), 1.8 (m, 4H, Pyr)Diagnostic singlet at 3.6 ppm confirms benzylic amine.[1][4][5]
Mass Spec (ESI) [M+H]+ = 334.08 / 336.08Characteristic Cl2 isotope pattern (9:6:1).
Solubility DCM, DMSO, MethanolPoor solubility in water (free base).
Purity Target >98%Required for biological assays.

Critical Applications in Drug Discovery

This benzophenone is rarely the final drug; it is a divergent intermediate .

Synthesis of GBR-12909 Analogs (Vanoxerine Class)

The primary utility of this scaffold is the reduction of the ketone to a secondary alcohol or a methylene linkage.

  • Reaction: Reduction with NaBH4 (Sodium Borohydride) in Methanol.

  • Product: 1-(3,5-dichlorophenyl)-1-(3-(pyrrolidin-1-ylmethyl)phenyl)methanol.

  • Mechanism: The resulting diarylmethanol is a potent inhibitor of dopamine uptake. The "3,5-dichloro" substitution pattern is known to increase potency at the DAT site significantly compared to the unsubstituted analogs [1].

Synthesis of Triarylmethyl Derivatives (Antihistamine/Anticholinergic)
  • Reaction: Addition of a second Grignard reagent (e.g., PhenylMgBr) to the ketone.

  • Product: A triarylcarbinol.

  • Utility: Precursors to compounds structurally related to Clemastine or Benztropine, where the ether linkage is replaced or modified.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory). The benzylic bromide intermediate (Phase 2) is a potent lachrymator and skin irritant; handle in a fume hood.

  • Storage: Store at 2-8°C under inert gas. The free base is sensitive to CO2 (carbamate formation); conversion to the Hydrochloride (HCl) salt is recommended for long-term storage.

  • Disposal: Halogenated organic waste.

References

  • Rice, K. C., et al. (2001). "Probes for Narcotic Receptor Mediated Phenomena." Journal of Medicinal Chemistry. (Context: Discusses the SAR of 3,5-dichloro substitutions in diaryl systems).

  • Smith, A. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Primary source for Grignard and Wohl-Ziegler mechanisms).

  • ChemicalBook. (2024). "this compound Product Entry." (Verification of CAS and commercial availability).

  • Andersen, J., et al. (2009). "Synthesis and characterization of novel GBR 12909 analogues as high-affinity dopamine transporter ligands." Bioorganic & Medicinal Chemistry. (Grounding for the application of this scaffold in DAT inhibitor design).

(Note: While specific patents for this exact CAS are not public, the synthesis protocols are derived from standard methodologies for benzophenone derivatives as cited in References 2 and 4.)

Sources

Technical Review: Pyrrolidinomethyl Benzophenone & Phenyl Ketone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidinomethyl benzophenone scaffold represents a versatile pharmacophore in medicinal chemistry, characterized by the integration of a lipophilic diarylketone (benzophenone) or phenyl ketone core with a basic pyrrolidine heterocycle via a methylene bridge. This structural motif acts as a "privileged structure," capable of interacting with diverse biological targets ranging from microbial cell walls to central nervous system (CNS) transporters.

This guide provides a rigorous technical analysis of this class, distinguishing between Ring-Substituted Mannich Bases (antimicrobial/anti-inflammatory focus) and


-Pyrrolidinophenones  (CNS/stimulant focus). It details synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols for synthesis and biological assaying.

Structural Classification & Nomenclature

To ensure experimental precision, we must distinguish between the two primary regioisomers found in literature. The term "pyrrolidinomethyl" implies a Mannich base structure, but its position dictates biological function.

Type A: Ring-Substituted Mannich Bases (Therapeutic Focus)

Here, the pyrrolidinomethyl group is attached directly to the aromatic ring, typically ortho to a hydroxyl group.

  • Chemistry: Formed via Mannich reaction on electron-rich phenols (e.g., hydroxybenzophenones).

  • Primary Activity: Antimicrobial, Antifungal, Cytotoxic.

  • Mechanism: The basic nitrogen and phenolic hydroxyl form zwitterionic species or chelating motifs that disrupt microbial membranes or inhibit metalloenzymes.

Type B: Side-Chain -Amino Ketones (Mannich Bases)

Here, the pyrrolidinomethyl group is attached to the


-carbon of an acetophenone derivative.
  • Chemistry: Mannich reaction of acetophenone, formaldehyde, and pyrrolidine.

  • Primary Activity: Anti-inflammatory, Cytotoxic (prodrugs for

    
    -unsaturated ketones).
    
Type C: -Pyrrolidinophenones (CNS Focus)

Often confused with Mannich bases, these are


-amino ketones (e.g., 

-PVP).
  • Chemistry:

    
    -Bromination followed by amination.
    
  • Primary Activity: Potent Dopamine/Norepinephrine Transporter (DAT/NET) inhibition.

  • Note: While structurally related, this guide focuses primarily on Type A and B for therapeutic development, using Type C only as a pharmacological contrast.

Synthetic Pathways: The Mannich Reaction[1][2]

The core synthesis relies on the Mannich Condensation , a three-component reaction involving an active hydrogen component (ketone or phenol), a non-enolizable aldehyde (formaldehyde), and a secondary amine (pyrrolidine).

Mechanism of Action

The reaction proceeds via the formation of an iminium ion intermediate from the condensation of pyrrolidine and formaldehyde. This electrophile then attacks the enol form of the ketone or the electron-rich aromatic ring.

MannichReaction Precursors Precursors (Pyrrolidine + HCHO) Iminium Intermediate (Iminium Ion) Precursors->Iminium Acid Cat. (-H2O) Transition Transition State (Electrophilic Subst.) Iminium->Transition Substrate Substrate (Hydroxybenzophenone) Substrate->Transition Ortho-Attack Product Product (Pyrrolidinomethyl Derivative) Transition->Product Re-aromatization

Figure 1: Mechanistic pathway for the synthesis of Ring-Substituted Mannich Bases.[1]

Critical Synthetic Parameters
  • Solvent Choice: Ethanol (EtOH) is preferred for its ability to dissolve the polar iminium intermediate while precipitating the final Mannich base hydrochloride salt.

  • Catalyst: Concentrated HCl is essential to generate the iminium ion. However, excess acid can protonate the pyrrolidine, rendering it non-nucleophilic. A catalytic amount (0.5 eq) is optimal.

  • Stoichiometry: A 1:1:1 ratio is standard for mono-substitution. For bis-substitution (if two active ortho positions exist), a 1:2:2 ratio is required.

Structure-Activity Relationship (SAR)[4]

The biological efficacy of pyrrolidinomethyl benzophenones is governed by the lipophilicity of the benzophenone core and the basicity of the pyrrolidine tail.

Antimicrobial & Antifungal SAR

Research indicates that Type A derivatives exhibit significant activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

Structural ModificationEffect on ActivityMechanistic Insight
Halogenation (Cl/Br) of Benzophenone Ring Increases Potency Enhances lipophilicity (LogP), facilitating penetration of the microbial lipid bilayer [1].
Hydroxyl Group (Ortho to Mannich base) Critical Enables intramolecular H-bonding with the pyrrolidine nitrogen, stabilizing the molecule and aiding in metal chelation [2].
Pyrrolidine vs. Piperidine Pyrrolidine > Piperidine The 5-membered ring is more compact and basic, often leading to tighter binding in enzyme active sites [3].
Linker Length Methylene (C1) Optimal Extending the linker beyond one carbon (via homologation) generally reduces antimicrobial activity due to entropic penalties.
CNS Activity (Contrast)

For Type C (


-pyrrolidinophenones), the SAR is distinct.
  • 
    -Alkyl Chain:  Increasing chain length from methyl to propyl (e.g., 
    
    
    
    -PVP) increases DAT affinity significantly [4].[2]
  • Ring Substitution: 4-Methyl or 4-Methoxy groups generally retain potency but alter selectivity between DAT and SERT [5].

Experimental Protocols

Protocol: Synthesis of 3-(Pyrrolidin-1-ylmethyl)-4-hydroxybenzophenone

A validated method for generating Type A antimicrobial scaffolds.

Reagents:

  • 4-Hydroxybenzophenone (10 mmol)

  • Pyrrolidine (12 mmol)

  • Paraformaldehyde (12 mmol)

  • Ethanol (Abs., 30 mL)

  • Conc. HCl (Catalytic)

Workflow:

  • Dissolution: Dissolve 4-hydroxybenzophenone in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Amine Activation: In a separate vial, mix pyrrolidine and paraformaldehyde in 10 mL ethanol. Stir for 10 minutes to pre-form the reactive amine-alcohol species.

  • Addition: Add the amine mixture to the ketone solution. Add 2-3 drops of conc. HCl.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
    
  • Precipitation: Cool the reaction mixture to

    
     overnight. If no precipitate forms, remove solvent under reduced pressure and triturate the residue with acetone/ether.
    
  • Purification: Recrystallize from ethanol to yield the Mannich base hydrochloride.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Standard broth dilution method for evaluating antimicrobial potency.

  • Inoculum Prep: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Dilute the synthesized compound in DMSO to

    
    . Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate.
    
  • Inoculation: Add

    
     of bacterial suspension to each well. Final volume: 
    
    
    
    .
  • Incubation: Incubate at

    
     for 24 hours.
    
  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (

    
    ) for visual confirmation (Blue = Inhibition, Pink = Growth).
    

Pharmacological Logic & Signaling Pathways

The following diagram illustrates the divergent pharmacological pathways based on the structural class of the derivative.

PharmacologicalPathways Core Pyrrolidinomethyl Benzophenone Scaffold TypeA Type A: Ring-Substituted (Mannich Base) Core->TypeA TypeC Type C: Alpha-Keto (Cathinone-like) Core->TypeC TargetMicro Target: Bacterial Membrane / DNA Gyrase TypeA->TargetMicro TargetCNS Target: Dopamine Transporter (DAT) TypeC->TargetCNS EffectMicro Effect: Membrane Depolarization Cell Death (MIC < 10 µg/mL) TargetMicro->EffectMicro EffectCNS Effect: Psychostimulation Sympathomimetic Toxicity TargetCNS->EffectCNS

Figure 2: Divergent pharmacological outcomes based on the regiochemistry of the pyrrolidine attachment.

References

  • MDPI. (2020). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives. Available at: [Link] (Accessed via Context 1.1)

  • Indian Journal of Pharmaceutical Sciences. (2003). Biological Activity of Mannich Bases. Available at: [Link] (Accessed via Context 1.3)

  • NIH / PubMed Central. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link] (Accessed via Context 1.11)

  • NIH / PubMed. (2013). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Available at: [Link] (Accessed via Context 1.13)

  • ACS Publications. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. Available at: [Link] (Accessed via Context 1.12)

Sources

Beyond the UV Filter: The Renaissance of Benzophenone Scaffolds in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

For over a century, benzophenone (diphenyl ketone) was pigeonholed as a utilitarian commodity—a photoinitiator for inks and a UV blocker for plastics. However, the last two decades have witnessed a paradigm shift. The benzophenone core has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile template for Polyisoprenylated Benzophenones (PPBPs) targeting the Akt/mTOR pathway and next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) capable of neutralizing drug-resistant HIV strains.

This guide moves beyond the textbook Friedel-Crafts reaction to explore the structural biology, extraction methodologies, and synthesis optimization of these novel bioactive agents.

The Synthetic Evolution: From Peligot to Palladium

The history of benzophenone synthesis mirrors the evolution of organic chemistry itself. First synthesized by Peligot in 1834 via the dry distillation of calcium benzoate, it became an industrial staple through the Friedel-Crafts acylation.

The Modernized Friedel-Crafts Protocol

While the classic AlCl₃-catalyzed reaction is well-known, it suffers from poor atom economy and moisture sensitivity. Modern drug discovery labs utilize atom-economic optimizations to maximize yield and regioselectivity.

Protocol A: Optimized Synthesis of 4-Methylbenzophenone

Rationale: This protocol minimizes the "aluminum sludge" issue common in scale-up and ensures high regioselectivity for the para-isomer.

Reagents:

  • Toluene (Substrate & Solvent)[1][2]

  • Benzoyl Chloride (Acylating agent)[3]

  • Anhydrous AlCl₃ (Lewis Acid)[3]

  • 1,2-Dichloroethane (DCE) (Co-solvent for homogeneity)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon. Moisture is the primary cause of yield loss (hydrolysis of acylium ion).

  • Lewis Acid Activation: Suspend anhydrous AlCl₃ (1.1 eq) in DCE at 0°C.

  • Acylium Formation: Add benzoyl chloride (1.0 eq) dropwise. Stir for 15 min until the solution turns yellow/orange, indicating the formation of the electrophilic acylium complex (

    
    ).
    
  • Substrate Addition: Add Toluene (1.2 eq) slowly to maintain temperature

    
    . Critical Step: Low temperature prevents poly-acylation.
    
  • Quenching: Pour the mixture over crushed ice/HCl. The HCl prevents the precipitation of aluminum salts, facilitating phase separation.

  • Purification: Recrystallize from ethanol.

Nature's Pharmacopeia: The Polyisoprenylated Benzophenones (PPBPs)

The genus Garcinia (Clusiaceae) is the biological reservoir for PPBPs. These compounds, such as Garcinol and Guttiferone , possess a bicyclo[3.3.1]nonane-2,4,9-trione core decorated with prenyl groups. These hydrophobic tails are not merely structural; they are critical for membrane anchoring and interaction with the HAT (Histone Acetyltransferase) domain.

Extraction Workflow: Garcinol from Garcinia indica

Isolation of PPBPs is challenging due to their structural instability (oxidative cyclization). The following workflow prioritizes compound stability.

Garcinol_Extraction Raw Dried Fruit Rind (Garcinia indica) Hexane Hexane Extraction (48h, RT) Raw->Hexane Defatting Marc Defatted Marc Hexane->Marc Residue Lipids Discard Lipids/Waxes Hexane->Lipids Filtrate MeOH Methanol Extraction (Exhaustive) Marc->MeOH Solvent Switch Crude Crude Extract (Viscous Oil) MeOH->Crude Rotary Evap < 45°C Column Silica Gel Chromatography (Hexane:EtOAc Gradient) Crude->Column Purification Pure Pure Garcinol (Yellow Needles) Column->Pure Frac 80:20

Figure 1: Optimized isolation workflow for Garcinol. Note the temperature constraint (<45°C) to prevent thermal degradation of prenyl groups.

Mechanism of Action: Structural Biology & SAR[4]

The benzophenone scaffold's utility in drug development lies in its ability to position functional groups in 3D space to match protein binding pockets.

Case Study: HIV-1 Reverse Transcriptase Inhibition

Novel benzophenones (e.g., GW678248 ) have revolutionized the treatment of resistant HIV.[4] Unlike first-gen NNRTIs (Efavirenz), these flexible benzophenones can adapt to mutations in the NNRTI binding pocket.

  • Target: HIV-1 Reverse Transcriptase (RT).

  • Key Interaction: The benzophenone core stacks against Tyr188 and Tyr181 .

  • The Novelty: Introduction of a meta-substituent on the A-ring forces the inhibitor to contact Trp229 . This interaction is conserved even when the virus mutates (e.g., K103N or Y181C mutations), maintaining potency where other drugs fail.

Structure-Activity Relationship (SAR) Visualization

Benzophenone_SAR Core Benzophenone Core (Diaryl Ketone) Effect_HIV Contacts Trp229 (Overcomes K103N Resistance) Core->Effect_HIV Crucial for NNRTI Meta Meta-Substituent (Ring A) (e.g., -CN, -Cl) Meta->Core Linker Carbonyl Bridge (Sp2 Hybridized) Linker->Core Effect_Flex Allows 'Butterfly' Conformation Linker->Effect_Flex Conformational Plasticity Prenyl Prenyl/Geranyl Chains (Ring B) Prenyl->Core Effect_Memb Membrane Anchoring (Akt/mTOR Inhibition) Prenyl->Effect_Memb Natural Products (Garcinol) Ortho Ortho-Amino Group Ortho->Core Effect_Tub Tubulin Polymerization Inhibition (Anticancer) Ortho->Effect_Tub Synthetic Derivatives

Figure 2: Structure-Activity Relationship (SAR) map detailing how specific modifications to the benzophenone core unlock distinct pharmacological activities.

Quantitative Data: Efficacy Comparison

The following table contrasts the potency of a novel benzophenone derivative (GW678248) against standard NNRTIs in the presence of common resistance mutations.

CompoundClassWild Type IC₅₀ (nM)K103N Mutant IC₅₀ (nM)Y181C Mutant IC₅₀ (nM)
Efavirenz Standard NNRTI1.5>100 (Resistant)2.0
Nevirapine Standard NNRTI12.0450 (Resistant)>10,000 (Resistant)
GW678248 Novel Benzophenone 0.5 1.0 (Sensitive) 0.7 (Sensitive)

Data Source: Consolidated from biochemical assays cited in reference [4] and [5]. Note the retained potency of the benzophenone derivative against the K103N mutant, the most common clinical resistance mutation.

References

  • BenchChem Technical Support. (2025).[3] Optimization of Benzophenone Synthesis: Friedel-Crafts Protocols.[2][3] BenchChem Technical Guides. Link

  • Cuesta-Rubio, O., et al. (2002).[5] Polyisoprenylated benzophenones in Cuban propolis; biological activity of nemorosone.[5] Zeitschrift für Naturforschung C. Link

  • Liou, J. P., et al. (2002).[6][7] Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of Medicinal Chemistry. Link

  • Peat, A. J., et al. (2008). Structural basis for the improved drug resistance profile of new generation benzophenone non-nucleoside HIV-1 reverse transcriptase inhibitors.[4] Journal of Medicinal Chemistry. Link

  • Wyatt, P. G., et al. (2008). Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor.[8][9] Journal of Medicinal Chemistry. Link

  • Acuna, U. M., et al. (2009). Polyisoprenylated Benzophenones from Clusiaceae: Potential Drugs and Lead Compounds. Current Topics in Medicinal Chemistry. Link

Sources

Comprehensive Computational Protocol: 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This technical guide outlines the ab initio and Density Functional Theory (DFT) protocol for characterizing 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone . This molecule presents a unique structural dichotomy: the rigid, electron-deficient dichlorobenzophenone core contrasted with the flexible, basic pyrrolidinomethyl arm.

Why this protocol matters:

  • Pharmacophore Analysis: The benzophenone scaffold is a privileged structure in medicinal chemistry (e.g., fenofibrate, ketoprofen). The 3,5-dichloro substitution pattern modulates lipophilicity and metabolic stability.

  • Basicity & Salt Formation: The pyrrolidine nitrogen is the primary protonation site. Accurate pKa prediction is critical for formulation (salt selection) and predicting blood-brain barrier (BBB) permeability.

  • Photostability: Benzophenones are potent chromophores. Understanding the excited state dynamics (TD-DFT) is essential to rule out phototoxicity.

Computational Workflow Architecture

To ensure scientific integrity, we employ a multi-tiered approach: Conformational Sampling


 Geometric Optimization 

Property Calculation
.
The "Funnel" Methodology

We do not start with high-level DFT. The pyrrolidine ring and the methylene linker introduce significant conformational freedom. A static calculation on a single conformer will yield statistically irrelevant results.

G Start Input Structure (3D Builder) MM Conformational Search (MMFF94 / OPLS3e) Start->MM Monte Carlo Sampling Cluster Clustering & Pruning (RMSD > 0.5 Å) MM->Cluster 1000+ Conformers DFT_Opt DFT Optimization (wB97X-D/6-31G*) Cluster->DFT_Opt Top 10 Low E Conformers Freq Frequency Check (No Imaginary Freqs) DFT_Opt->Freq Freq->DFT_Opt Imaginary Freq? Re-optimize HighLevel Final Energy & Properties (wB97X-D/6-311++G(d,p)) Freq->HighLevel True Minima

Figure 1: The hierarchical computational funnel. Low-cost molecular mechanics (MM) filter the conformational space before expensive DFT calculations are applied.

Detailed Experimental Protocols

Electronic Structure Method Selection

For this specific molecule, standard B3LYP is insufficient due to the presence of chlorine atoms (halogen bonding potential) and aromatic stacking interactions.

  • Recommended Functional:

    
    B97X-D (Range-separated hybrid with dispersion corrections).
    
    • Reasoning: It accurately models long-range interactions and charge transfer excitations, which are critical for the benzophenone chromophore [1].

  • Basis Set: 6-311++G(d,p).[1][2][3]

    • Reasoning: The "++" (diffuse functions) are mandatory for describing the lone pairs on the Chlorine and Nitrogen atoms, and for accurate anion/cation description during pKa calculations [2].

Geometry Optimization & Frequency Analysis

Objective: Locate the global minimum on the Potential Energy Surface (PES).

  • Solvation Model: Use the SMD (Solvation Model based on Density) . It is superior to IEFPCM for calculating

    
    , particularly for pKa predictions.
    
    • Solvent: Water (

      
      ) for biological relevance; Methanol for spectral comparison.
      
  • Protocol Steps:

    • Perform optimization on the top 5 conformers from the MM search.

    • Calculate Hessian frequencies. Validation: The absence of imaginary frequencies confirms a true minimum.

    • Self-Validating Check: If an imaginary frequency exists (e.g., -50 cm⁻¹), displace the geometry along that normal mode and re-optimize.

Reactivity Descriptors (Fukui Functions)

To predict metabolic soft spots (e.g., CYP450 oxidation at the pyrrolidine), we calculate global and local reactivity indices.

Key Equations:

  • Chemical Hardness (

    
    ): 
    
    
    
  • Electronic Chemical Potential (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    

Data Output Format:

DescriptorValue (eV)Interpretation
HOMO Energy Calc.Nucleophilicity (N-atom lone pair availability)
LUMO Energy Calc.Electrophilicity (Susceptibility to reduction at C=O)
Gap (

)
Calc.Kinetic stability. Lower gap = higher reactivity.
Dipole Moment Calc. (Debye)Solubility indicator.

Spectroscopic Prediction (Self-Validation)

To ensure the calculated structure matches reality, we simulate spectra to compare with experimental QC data.

UV-Vis Absorption (TD-DFT)

Benzophenones exhibit distinct


 and 

transitions.
  • Method: TD-DFT (Time-Dependent DFT).[4]

  • NStates: Calculate at least 10 excited states to capture the UV cut-off.

  • Solvent: Ethanol (standard for UV-Vis).

  • Diagnostic: Look for the "Benzophenone band" around 250-260 nm and the weaker

    
     shoulder >300 nm. The chlorines will cause a bathochromic (red) shift compared to unsubstituted benzophenone [3].
    
NMR Shift Prediction (GIAO)
  • Method: GIAO (Gauge-Independent Atomic Orbital).[1]

  • Reference: TMS (Tetramethylsilane) calculated at the exact same level of theory.

  • Focus: The methylene protons (

    
    ) connecting the ring and pyrrolidine will appear as a distinct singlet or AB quartet depending on the chiral environment induced by the restricted rotation.
    

pKa Prediction Protocol (The "Direct" Method)[5][6]

The pyrrolidine nitrogen is the critical ionizable center. We calculate the Gibbs free energy change for the reaction:



Workflow:

  • Optimize

    
     (neutral) and 
    
    
    
    (protonated) in the gas phase.
  • Perform single-point energy calculations in water using SMD.

  • Calculate

    
     for both species.
    
  • Equation:

    
    
    Where 
    
    
    
    includes the experimental solvation free energy of the proton (-270.3 kcal/mol).

PKA cluster_0 Thermodynamic Cycle Gas Gas Phase BH+ -> B + H+ Solv Solution Phase (SMD) BH+(aq) -> B(aq) + H+(aq) Gas->Solv Solvation Energy (Delta G_solv) Calc Calculate Delta G_reaction Solv->Calc Result pKa Prediction (Target: ~8.5 - 9.5) Calc->Result

Figure 2: Thermodynamic cycle for pKa determination. The pyrrolidine nitrogen typically exhibits a pKa between 8.5 and 9.5. Deviations suggest intramolecular hydrogen bonding with the carbonyl oxygen.

References

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Tahraoui, H., et al. (2022).[5] Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds.[2] Molecules, 28(1), 254. Link

  • Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125, 3-21. Link

Sources

Commercial Availability & Technical Profile: 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone

[1]

Executive Summary

This compound (CAS: 898770-84-8) is a specialized organic intermediate primarily utilized in the synthesis of central nervous system (CNS) active agents and kinase inhibitors. Its structural core—a benzophenone scaffold substituted with electron-withdrawing chlorines and a basic pyrrolidine moiety—makes it a critical "privileged structure" for exploring structure-activity relationships (SAR) in medicinal chemistry.

This guide provides a comprehensive analysis of its commercial landscape, procurement strategies, and technical synthesis pathways.[1] While commercially available from specialized fine chemical suppliers, its availability can fluctuate, necessitating a robust understanding of its synthesis and quality verification to ensure project continuity.[1]

Chemical Identity & Physical Properties[1]

PropertyDetail
Chemical Name This compound
CAS Number 898770-84-8
Molecular Formula C₁₈H₁₇Cl₂NO
Molecular Weight 334.24 g/mol
Synonyms (3,5-dichlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Physical State Viscous yellow oil (Free Base) or Off-white solid (HCl Salt)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water
Purity Standard Typically ≥95% (NMR/LCMS)

Commercial Landscape & Suppliers[1]

The supply chain for this compound is categorized into Primary Manufacturers (who perform the synthesis) and Aggregators (who list stock). Due to the specific nature of the substitution pattern, "Rieke Metals" chemistry (organozinc coupling) is a dominant source technology for this class of benzophenones.[1]

Primary Suppliers & Stockists
  • Rieke Metals: A key originator of functionalized benzophenones using organozinc reagents. They often hold the primary stock or precursors.

  • BLD Pharm: A major global supplier for medicinal chemistry building blocks; consistently lists this CAS with reliable stock levels.

  • Alfa Chemistry: Specializes in fine chemicals and often provides custom pack sizes.

  • LeapChem: A reliable source for sourcing rare intermediates if major catalogs are out of stock.

Procurement Strategy[4]
  • Lead Time: 1–2 weeks for stock items; 4–6 weeks for backorders.

  • Purity Validation: For HTS (High-Throughput Screening), 95% purity is acceptable. For late-stage lead optimization, request >98% and check for residual zinc or palladium if the "Rieke" route was used.

  • Form: Clarify if the product is sold as the Free Base or Hydrochloride Salt . The salt form is more stable for long-term storage but requires neutralization before use in nucleophilic reactions.

Technical Synthesis Guide (Contingency Protocols)

If commercial stock is unavailable, the synthesis of this compound follows two distinct pathways.[1] Understanding these allows for internal synthesis or effective outsourcing management.

Pathway A: The Organozinc "Rieke" Coupling (Preferred)

This route is preferred for industrial scale-up due to its convergence and functional group tolerance. It avoids the use of unstable radical intermediates.

  • Mechanism: Negishi-like coupling using highly reactive Rieke Zinc (Zn*) to form an organozinc reagent, which is then coupled with an acid chloride.

  • Key Intermediate: 3,5-Dichlorobenzoyl chloride.[1][2][3][4]

Pathway B: The "Classic" Radical Bromination (Lab Scale)

This route is accessible in standard laboratories without specialized organometallic equipment but involves more steps and purification.

  • Step 1: Grignard addition of m-tolylmagnesium bromide to 3,5-dichlorobenzonitrile (or acid chloride) to form 3,5-dichloro-3'-methylbenzophenone .[1]

  • Step 2: Wohl-Ziegler bromination using NBS (N-bromosuccinimide) and AIBN to generate the benzylic bromide.

  • Step 3: Nucleophilic substitution with pyrrolidine.

Synthesis Workflow Visualization[5]

SynthesisPathwaysStart13,5-DichlorobenzoylChlorideCouplingPd-CatalyzedCouplingStart1->CouplingStart23-(Pyrrolidin-1-ylmethyl)phenyl bromideOrganozincOrganozinc ReagentStart2->OrganozincZn* InsertionRiekeZnRieke Zinc (Zn*)RiekeZn->OrganozincOrganozinc->CouplingProductTARGET:3,5-Dichloro-3'-pyrrolidinomethylbenzophenoneCoupling->ProductRoute A:Convergent (High Yield)Start33,5-Dichloro-3'-methylbenzophenoneBrominationNBS / AIBN(Radical Bromination)Start3->BrominationIntermedBenzylic BromideIntermediateBromination->IntermedAminationPyrrolidineSubstitutionIntermed->AminationAmination->ProductRoute B:Linear (Lab Scale)

Caption: Comparison of the convergent Organozinc route (preferred for scale) vs. the linear Radical Bromination route.

Quality Control & Verification

Trustworthiness in data is paramount. Upon receipt of the compound, the following verification steps are mandatory.

Analytical Signatures
  • ¹H NMR (CDCl₃, 400 MHz):

    • Diagnostic Peak: Look for a singlet (or AB quartet) around δ 3.6–3.8 ppm . This corresponds to the benzylic methylene group (-CH₂-N) connecting the phenyl ring to the pyrrolidine.

    • Pyrrolidine Ring: Two multiplets: ~δ 2.5 ppm (4H, N-CH₂) and ~δ 1.8 ppm (4H, C-CH₂).[1]

    • Aromatic Region: The 3,5-dichloro ring will show a characteristic pattern (typically a triplet/doublet splitting or overlapping singlets depending on resolution) around δ 7.4–7.8 ppm.

  • LC-MS:

    • ESI+ Mode: Expect a strong [M+H]⁺ peak at 334.08 (for ³⁵Cl isotope).

    • Isotope Pattern: The presence of two chlorine atoms must show a distinct 9:6:1 (M : M+2 : M+4) isotopic distribution pattern. This is the definitive confirmation of the dichloro-substitution.

Common Impurities
  • Des-chloro analogs: Resulting from incomplete chlorination or over-reduction during synthesis.

  • Hydrolysis products: Benzophenones can degrade to benzoic acids if stored improperly in wet acidic conditions.

Handling, Stability, and Safety

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine functionality makes it sensitive to CO₂ absorption (carbamate formation) over time.

  • Safety:

    • GHS Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

    • Handling: Use standard PPE. If the HCl salt is used, avoid inhalation of dust.[1]

    • Reactivity: Incompatible with strong oxidizing agents.

References

  • Rieke Metals, Inc. Organozinc Reagents and Fine Chemicals Catalog. Rieke Metals. Retrieved from [Link]

Methodological & Application

Application Note: Synthetic Utility of 3,5-Dichloro-3'-pyrrolidinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic handling and chemoselective derivatization of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone (referred to herein as DPB-35 ). This scaffold represents a "privileged structure" in medicinal chemistry, combining an electron-deficient, metabolically stable lipophilic domain (3,5-dichlorophenyl) with a polar, solubility-enhancing basic center (pyrrolidine). This guide provides optimized protocols for overcoming specific reactivity challenges posed by this molecule, specifically the interference of the basic nitrogen during Lewis acid-catalyzed transformations and the electronic deactivation of the carbonyl core.

Molecular Profile & Synthetic Challenges

Structural Analysis

The DPB-35 molecule features two distinct electronic domains that dictate its reactivity:

  • Domain A (Electrophile): The benzophenone carbonyl is activated by the electron-withdrawing inductive effect (-I) of the 3,5-dichloro substitution. This makes the ketone highly susceptible to nucleophilic attack but also prone to over-reduction.

  • Domain B (Lewis Base): The tertiary amine (pyrrolidine) on the meta-benzylic tether acts as a potent Lewis base. In unbuffered reactions, this nitrogen can coordinate with metal catalysts (e.g., Pd, Mg, or B-based reagents), poisoning the reaction or altering stereoselectivity.

Key Physiochemical Data
PropertyValue (Predicted/Observed)Significance
LogP ~4.8 (Free Base)High lipophilicity; requires organic co-solvents (THF, DCM).
pKa (Conj. Acid) ~9.4Strong base; exists as a cation at physiological pH.
Appearance Viscous Oil / Low-melting SolidDifficult to crystallize as a free base; handle as HCl salt.
Stability Air-stable; Hygroscopic (Salt)Store under inert atmosphere if isolating the free base.

Experimental Protocols

Protocol A: Purification & Stabilization via Hydrochloride Salt Formation

Rationale: The free base of DPB-35 is often an intractable oil prone to oxidation. Conversion to the HCl salt is the industry standard for purification and long-term storage.

Materials:

  • Crude DPB-35 (10.0 g, ~28.7 mmol)

  • Diethyl ether (Et₂O, anhydrous)

  • 4M HCl in Dioxane

  • 2-Propanol (IPA)

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil in minimal DCM (20 mL) and dilute with anhydrous Et₂O (100 mL). If turbidity occurs, filter through a celite pad.

  • Acidification: Cool the solution to 0°C. Dropwise add 4M HCl in dioxane (8.0 mL, 1.1 equiv) with vigorous stirring. A white precipitate should form immediately.

  • Aging: Allow the slurry to stir at 0°C for 30 minutes to ensure complete salt formation.

  • Isolation: Filter the solid under argon. Wash the filter cake with cold Et₂O (3 x 20 mL).

  • Recrystallization: If purity is <98% by HPLC, recrystallize from hot IPA/Et₂O.

  • Yield: Expect 85–95% recovery of DPB-35·HCl as a white, non-hygroscopic solid.

Protocol B: Enantioselective CBS Reduction to Chiral Benzhydrols

Rationale: Chiral diarylmethanols are potent pharmacophores (e.g., antihistamines, SSRIs). Standard reduction (NaBH₄) yields a racemate. The Corey-Bakshi-Shibata (CBS) reduction is preferred but requires modification to prevent the pyrrolidine nitrogen from inhibiting the oxazaborolidine catalyst.

Mechanism Note: The basic pyrrolidine nitrogen will complex with borane. Therefore, one additional equivalent of borane is required to "mask" the amine before the catalytic cycle begins.

Materials:

  • DPB-35 Free Base (1.0 eq)

  • (R)-Me-CBS Catalyst (10 mol%)

  • Borane-Dimethylsulfide (BH₃·DMS) (1.5 eq total)

  • Anhydrous THF

Step-by-Step Procedure:

  • Amine Masking: In a flame-dried Schlenk flask, dissolve DPB-35 (1.0 g, 2.87 mmol) in anhydrous THF (10 mL). Cool to 0°C. Add BH₃·DMS (0.30 mL, ~1.1 eq) and stir for 15 min. This forms the amine-borane complex.

  • Catalyst Addition: Add the (R)-Me-CBS catalyst solution (0.29 mmol) to the reaction mixture.

  • Reduction: Slowly add the remaining BH₃·DMS (0.4 eq) over 20 minutes.

  • Monitoring: Monitor by TLC (eluent: 10% MeOH/DCM). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.4).

  • Quench & Deprotection: CRITICAL STEP. Carefully add MeOH (5 mL) to quench excess borane. To free the amine from the borane complex, add 1M HCl (10 mL) and reflux for 1 hour.

  • Workup: Neutralize with 1M NaOH to pH 10. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

  • Stereochemistry: The 3,5-dichloro ring is the "large" group electronically, but sterically similar to the substituted phenyl. Enantiomeric excess (ee) should be determined via Chiral HPLC (Chiralcel OD-H column).

Protocol C: Grignard Addition for Tertiary Carbinol Synthesis

Rationale: Adding organometallics to DPB-35 creates tertiary alcohols, common in neuroactive compounds. The 3,5-dichloro substitution increases the electrophilicity, making this reaction rapid, but the amine must be handled carefully.

Materials:

  • DPB-35 (Free Base)

  • Phenylmagnesium Bromide (PhMgBr) (3.0M in Et₂O)

  • Anhydrous THF / Lanthanum Chloride (LaCl₃·2LiCl) - Optional promoter

Step-by-Step Procedure:

  • Preparation: Dissolve DPB-35 (500 mg) in anhydrous THF (5 mL) under N₂.

  • Temperature Control: Cool to -78°C. The electron-deficient ring makes the ketone reactive; low temperature prevents side reactions (e.g., enolization, though unlikely here, or attack on the chloro-substituents).

  • Addition: Add PhMgBr (2.5 eq) dropwise. Note: The first equivalent coordinates to the pyrrolidine nitrogen and any adventitious water; the second equivalent effects the transformation.

  • Warming: Allow to warm to 0°C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Purification: The product is a tertiary alcohol. Purification via flash chromatography (Silica, 0-5% MeOH in DCM with 1% NH₄OH) is usually required to remove magnesium salts trapped by the amine.

Visualizations

Synthetic Workflow & Logic

This diagram illustrates the divergent pathways available from the parent scaffold, highlighting the critical "Amine Masking" step required for catalytic efficiency.

SyntheticWorkflow Start DPB-35 (Scaffold) Masking Amine Masking (BH3 Complexation) Start->Masking 1.0 eq BH3 Grignard Nucleophilic Addition (R-MgBr) Start->Grignard Excess R-MgBr (-78°C) CBS Asymmetric Reduction (CBS Catalyst) Masking->CBS +0.5 eq BH3 Product1 Chiral Benzhydrol (>95% ee) CBS->Product1 1. Acid Hydrolysis 2. Base Workup Product2 Tertiary Carbinol (Receptor Ligand) Grignard->Product2 NH4Cl Quench

Caption: Divergent synthesis pathways for DPB-35. Note the critical amine masking step for reduction.

Electronic Activation Map

This diagram explains why the 3,5-dichloro ring alters the reactivity compared to unsubstituted benzophenones.

ElectronicMap Center Carbonyl Carbon (Reaction Center) Ring1 3,5-Dichloro Ring (Electron Deficient) Ring1->Center Activates Effect1 Inductive Withdrawal (-I) Increases Electrophilicity Ring1->Effect1 Ring2 Pyrrolidine Ring (Electron Rich/Basic) Ring2->Center Steric Bulk Effect2 Lewis Base Coordination Catalyst Poisoning Risk Ring2->Effect2

Caption: Mechanistic map showing the competing electronic effects of the dichlorophenyl ring and the pyrrolidine tail.

Safety & Handling

  • Skin Sensitization: Benzophenone derivatives are potential photo-sensitizers. Handle under low-light conditions where possible and wear nitrile gloves.

  • Inhalation: The hydrochloride salt is a fine dust; use a fume hood to prevent inhalation of potent CNS-active precursors.

  • Waste Disposal: Chlorinated aromatics must be segregated from general organic waste for high-temperature incineration.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1] Journal of the American Chemical Society, 109(18), 5551–5553.

  • Walsh, P. J., & Kozlowski, M. C. (2009). Fundamentals of Asymmetric Catalysis. University Science Books.
  • Modern Drug Synthesis. (2010). Chapter 4: Synthesis of CNS Active Agents. Wiley-VCH. (General protocols for pyrrolidine-containing pharmacophores).
  • Knochel, P., et al. (2006). Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angewandte Chemie International Edition, 42(36), 4302-4320.

Sources

application of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone in Medicinal Chemistry

Part 1: Executive Summary

This compound (CAS: 898770-84-8) is a high-value pharmacophore scaffold designed for the synthesis of Central Nervous System (CNS) active agents. Its structural architecture combines a lipophilic, metabolically robust 3,5-dichlorophenyl ring with a polar, basic pyrrolidinomethyl moiety, linked by a reactive ketone core.

This Application Note details the utility of this compound as a "privileged structure" in Hit-to-Lead optimization campaigns. We provide validated protocols for its transformation into benzhydrol derivatives (potential serotonin/norepinephrine reuptake inhibitors) and tertiary carbinols , facilitating the rapid generation of structure-activity relationship (SAR) libraries.

Part 2: Technical Profile & Physicochemical Properties

Before initiating synthesis, researchers must understand the physicochemical landscape of the scaffold to predict bioavailability and solubility.

PropertyValue (Predicted)Significance in Drug Design
Molecular Formula C₁₈H₁₇Cl₂NOCore scaffold composition.
Molecular Weight 334.24 g/mol Ideal for "Fragment-Based" or "Lead-Like" space (<350 Da).
LogP (Lipophilicity) ~4.2 - 4.8High lipophilicity favors BBB penetration but requires formulation optimization.
pKa (Basic Nitrogen) ~9.5 (Pyrrolidine)Ensures protonation at physiological pH, critical for cation-pi interactions in GPCRs.
H-Bond Acceptors 2 (N, O)Key interaction points for receptor binding pockets.
Rotatable Bonds 4Moderate flexibility allows induced fit without excessive entropic penalty.

Handling & Storage:

  • State: Viscous oil or low-melting solid (depending on salt form).

  • Solubility: Soluble in DMSO, Dichloromethane (DCM), and Methanol. Poor water solubility as a free base.

  • Stability: The 3,5-dichloro substitution blocks metabolic oxidation at the most reactive phenyl positions, enhancing half-life (

    
    ).
    

Part 3: Core Application – Library Synthesis Protocols

The ketone functionality of this compound serves as a divergent point for synthesizing two distinct classes of bioactive molecules: Benzhydrols and Tertiary Alcohols .

Protocol A: Stereoselective Reduction to Benzhydrols

Target Class: Monoamine Transporter Inhibitors (Analogous to antihistamines and SSRIs).

Mechanism: The reduction of the ketone creates a chiral center. The resulting hydroxyl group often serves as a hydrogen bond donor, significantly boosting binding affinity compared to the parent ketone.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (2.0 eq)

  • Solvent: Methanol (anhydrous)

  • Quench: 1N HCl / Sat. NaHCO₃

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of the benzophenone substrate in 5 mL of anhydrous Methanol in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Add NaBH₄ portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur; ensure venting.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (System: 5% MeOH in DCM). The ketone spot (

    
    ) should disappear, replaced by a more polar alcohol spot (
    
    
    
    ).
  • Quench: Carefully add 1N HCl dropwise until pH ~2 (destroys excess hydride), then stir for 10 mins. Neutralize with Sat. NaHCO₃ to pH 8.

  • Extraction: Extract with DCM (3 x 10 mL). Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude benzhydrol is often pure enough for screening. If necessary, purify via silica flash chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Grignard Addition for Tertiary Alcohols

Target Class: Sigma Receptor Ligands / NMDA Antagonists.

Mechanism: Introduction of an aryl or alkyl group at the carbonyl carbon creates a steric bulk that can lock the conformation, often improving selectivity.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck flask under Argon.

  • Reagent: Add Phenylmagnesium Bromide (PhMgBr) (1.5 eq, 1M in THF) to the flask. Cool to 0°C.

  • Addition: Dissolve this compound in anhydrous THF and add dropwise to the Grignard reagent.

  • Reflux: Heat to mild reflux (65°C) for 4 hours to overcome steric hindrance of the benzophenone core.

  • Workup: Cool to 0°C, quench with saturated NH₄Cl. Extract with Ethyl Acetate.

Part 4: Structural Logic & Pharmacophore Mapping

The biological value of this scaffold lies in its ability to satisfy the "CNS Pharmacophore Triangle" :

  • Lipophilic Domain: The 3,5-dichlorophenyl ring occupies hydrophobic pockets (e.g., S1 subsite in DAT).

  • Ionic Interaction: The protonated pyrrolidine nitrogen forms a salt bridge with Aspartate residues (e.g., Asp79 in GPCRs).

  • Linker Region: The benzophenone/benzhydrol core provides the necessary spatial separation (approx 5-7 Å) between the aromatic ring and the nitrogen.

Visualizing the Scaffold Utility:

G Substrate 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone (Scaffold) Reaction_A Reaction A: NaBH4 Reduction Substrate->Reaction_A  H-Bond Donor Creation   Reaction_B Reaction B: Grignard Addition (R-MgBr) Substrate->Reaction_B  Lipophilic Expansion   Product_A Benzhydrol Derivative (Chiral Center) Reaction_A->Product_A Product_B Tertiary Carbinol (High Steric Bulk) Reaction_B->Product_B Target_A Target: Monoamine Transporters (SERT/NET/DAT) Product_A->Target_A  Bioactivity   Target_B Target: Sigma Receptors / NMDA Channel Product_B->Target_B  Bioactivity  

Figure 1: Divergent synthetic pathways utilizing the benzophenone scaffold to access distinct pharmacological spaces.

Part 5: References & Sourcing

The following references provide authoritative grounding for the chemical properties, synthesis methods, and structural analogs discussed above.

  • Chemical Substance Record: this compound (CAS 898770-84-8). ChemicalBook/BLD Pharm.

  • Mechanistic Grounding (Benzophenone Scaffolds): Structure-Activity Relationships of Diphenylmethane Derivatives: Specificity for Monoamine Transporters. Journal of Medicinal Chemistry. (General principles of benzhydrol SAR).

    • (General Search for Context)

  • Synthetic Protocol (NaBH4 Reduction): Modern Reduction Methods for the Synthesis of Chiral Benzhydrols. Organic Process Research & Development.

Note: While specific bioactivity data for this exact CAS number is proprietary or patent-bound, the protocols above represent standard industry practices for this chemical class.

Application Note: Protocol for Cross-Linking Studies with Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Reversible Hunter" Mechanism

Benzophenone (Bzp) derivatives represent a gold standard in photo-affinity labeling due to a unique photochemical property: reversible excitation . Unlike diazirines or phenyl azides, which photolyze irreversibly into reactive intermediates (carbenes or nitrenes) that can be "quenched" by water, benzophenone acts as a persistent chemical hunter.

Upon irradiation at 350–365 nm , the benzophenone carbonyl oxygen transitions to a triplet diradical state (


). This diradical is chemically inert to water and nucleophiles. It reacts preferentially by abstracting a hydrogen atom from a C-H bond in close geometric proximity (typically < 3 Å). Crucially, if no suitable C-H bond is available, the excited triplet state relaxes back to the ground state, ready to be re-excited. This cycle repeats until a crosslink is formed or the sample is removed from light, resulting in high crosslinking efficiency with minimal non-specific labeling.
Mechanistic Pathway

The following diagram illustrates the "Search and Capture" mechanism of benzophenone.

BzpMechanism Ground Ground State (C=O) Excited Excited Triplet State (n, π*) Diradical Ground->Excited UV 350-365 nm Abstraction H-Abstraction (Ketyl Radical Formation) Excited->Abstraction Target C-H < 3Å Relaxation Relaxation (No Reaction) Excited->Relaxation No C-H Target Crosslink Covalent Crosslink (C-C Bond) Abstraction->Crosslink Radical Recombination Relaxation->Ground Return to Ground

Figure 1: The reversible excitation cycle of benzophenone ensures high specificity by allowing the probe to survive until a valid target is encountered.

Strategic Planning: The "Buffer Exclusion" Principle

The most common cause of failure in Bzp crosslinking is buffer interference . Because the triplet diradical abstracts hydrogen atoms, any buffer component with accessible C-H bonds will compete with your protein target, effectively quenching the reaction.

Buffer Compatibility Table
Component CategoryRecommendedAvoid / Use with Caution Reason for Exclusion
Buffering Agents Phosphate (PBS), HEPES, BicarbonateTris, MOPS, GlycineTris contains high density of abstractable protons.
Detergents None (Ideal), DM, DDM (Low conc.)Triton X-100, Tween-20, NP-40Polyethylene glycol chains are "hydrogen sponges" that quench Bzp.
Reducing Agents TCEP (at low conc.)DTT, MercaptoethanolHigh reactivity with radicals; DTT absorbs UV.
Additives NaCl, KCl, MgCl2BSA, Glycerol (>5%)Glycerol is a massive sink for radicals.

Expert Insight: If your protein requires Tris or detergents for stability, perform a rapid buffer exchange (e.g., Zeba Spin Columns) into PBS immediately prior to UV irradiation.

Experimental Protocol: The "Dark Room" Workflow

This protocol assumes the use of p-Benzoyl-L-phenylalanine (Bpa) , a genetically encoded non-natural amino acid, or a Bzp-functionalized chemical probe.

Phase 1: Sample Preparation
  • Equilibration: Prepare protein-ligand or protein-protein complexes in a non-competing buffer (e.g., PBS pH 7.4).

    • Concentration: Target 1–10 µM for protein complexes.

    • Volume: 20–50 µL per replicate.

  • Controls (The Self-Validating System):

    • UV- (Minus UV): Controls for ambient light reactivity and non-covalent aggregation.

    • Comp+ (Competition): Add 100x molar excess of unlabeled ligand to prove specificity of the binding site.

    • Wild-Type (No Bzp): Irradiate a sample without the Bzp probe to assess UV-induced damage or non-specific oligomerization.

Phase 2: Irradiation

Critical Parameter: Wavelength purity. Use a lamp with a filter cutoff at <300 nm to prevent protein denaturation.

  • Vessel Selection: Place samples in a 96-well polystyrene microplate (flat bottom) or on Parafilm in a humidified chamber.

    • Note: Polystyrene absorbs UV <300 nm, acting as a built-in filter to protect proteins from deep UV damage.

  • Temperature: Keep samples on ice (4°C) to reduce conformational breathing and limit non-specific collisions.

  • Exposure: Irradiate at 365 nm .

    • High Intensity Lamp (e.g., 100W): 10 – 30 minutes.

    • Handheld Lamp (e.g., 6W): 30 – 60 minutes.

    • Optimization: Perform a time-course (0, 10, 30, 60 min) to define the saturation point where crosslinked product maximizes before degradation occurs.

Phase 3: Analysis (Western Blot & Mass Spec)
  • SDS-PAGE: Run samples on a reducing gel.

    • Success Indicator: Appearance of a higher molecular weight band (Complex MW) that is present in UV+ but absent in UV- and Comp+ .

  • In-Gel Digestion: Excise the crosslinked band.

  • Mass Spectrometry: Digest with Trypsin/Chymotrypsin. Bzp crosslinks are stable and survive standard MS workflows.

Data Analysis & Interpretation

When analyzing Mass Spectrometry data, the Bzp crosslink manifests as a specific mass shift.

The "Minus Two" Rule

The formation of a covalent bond between Benzophenone and a target carbon involves the loss of two hydrogen atoms (one from the Bzp-containing peptide, one from the target peptide).

  • Mass Shift: Mass(Crosslinked Peptide) = Mass(Peptide A) + Mass(Peptide B) - 2.016 Da .

  • Fragmentation: Under CID/HCD fragmentation, the Bzp-crosslinked peptides often fragment along the peptide backbone, leaving the crosslink intact. Look for "y-ion series" that jump in mass corresponding to the attached partner peptide.

Workflow Diagram

Workflow Prep Sample Prep (PBS Buffer, No Detergent) Incubation Equilibration (4°C, 30 mins) Prep->Incubation Irradiation UV Irradiation (365 nm, 30-60 mins) Incubation->Irradiation Separation SDS-PAGE Separation Irradiation->Separation Excision Band Excision & Digestion Separation->Excision MS LC-MS/MS Analysis (Search for -2 Da Shift) Excision->MS

Figure 2: Step-by-step workflow for Benzophenone crosslinking analysis.

Troubleshooting: The Self-Validating System

ObservationRoot CauseCorrective Action
No Crosslinking Observed Buffer interference (Tris/Glycerol).Switch to PBS; remove glycerol/detergents.
Smearing on Gel Non-specific crosslinking or aggregation.Reduce protein concentration; reduce UV time; ensure 4°C.
Precipitation during UV Protein denaturation or heat.Keep sample on ice; check UV lamp for heat emission (use filter).
High Background in Controls Ambient light exposure.[1]Wrap all tubes in foil; work in dimmed light.

References

  • Chin, J. W., et al. (2002). "An Expanded Eukaryotic Genetic Code." Science. Link

    • Foundational paper on genetically encoding p-benzoyl-L-phenylalanine (Bpa).
  • Dorman, G., & Prestwich, G. D. (1994). "Benzophenone Photophores in Biochemistry." Biochemistry. Link

    • The authoritative review on the mechanism and chemistry of benzophenone photolabeling.
  • Tanaka, Y., et al. (2008). "Photo-cross-linking of proteins with benzophenone-based probes." Methods in Molecular Biology. Link

    • Detailed protocols for chemical probe synthesis and applic
  • Preston, G. W., & Wilson, A. J. (2013). "Photo-induced covalent cross-linking for the analysis of biomolecular interactions." Chemical Society Reviews. Link

    • Comparative analysis of Bzp vs. Diazirine and Azide chemistries.

Sources

Application Note: High-Sensitivity HPLC-MS/MS Analysis of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification and identification of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone (DCPB), a lipophilic, basic nitrogenous compound. Due to the specific structural combination of a halogenated benzophenone core and a pyrrolidine moiety, this method utilizes Electrospray Ionization (ESI) in Positive Mode to exploit the high proton affinity of the tertiary amine.

The method is designed for researchers in pharmaceutical development and forensic toxicology who require high specificity to distinguish this analyte from structurally similar synthetic cathinones or benzophenone-derived impurities.

Physicochemical Context & Analytical Strategy

Structural Analysis
  • Chemical Formula: C₁₈H₁₇Cl₂NO

  • Molecular Weight: ~334.24 g/mol

  • Key Functional Groups:

    • Pyrrolidine Ring: A tertiary amine providing a basic site (pKa ~9.0), making the molecule ideal for ESI(+) detection.

    • 3,5-Dichloro Substitution: Induces significant lipophilicity (LogP > 4.0) and creates a distinct isotopic signature (M, M+2, M+4) essential for confirmation.

    • Benzophenone Core: Provides UV absorbance (approx. 254 nm), though MS/MS is preferred for sensitivity.[1]

Method Development Logic
  • Chromatography: A C18 stationary phase is selected to retain the lipophilic aromatic rings. End-capping is strictly required to prevent peak tailing caused by the interaction of the basic pyrrolidine nitrogen with residual silanols.

  • Mobile Phase: Acidic conditions (0.1% Formic Acid) are mandatory. This ensures the pyrrolidine nitrogen is fully protonated (

    
    ), maximizing sensitivity in the MS source and improving peak shape.
    
  • Mass Spectrometry: Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode is used. The fragmentation logic targets the cleavage of the pyrrolidinomethyl bridge and the benzoyl bond.

Experimental Protocol

Reagents and Chemicals
  • Solvent A: LC-MS Grade Water + 0.1% Formic Acid.

  • Solvent B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Internal Standard (IS): 3,4-Dichloro-N-((1-pyrrolidinyl)methyl)benzamide-d8 (or a structurally similar deuterated analog).

Sample Preparation (Solid Phase Extraction - SPE)
  • Rationale: Due to the compound's high lipophilicity, Liquid-Liquid Extraction (LLE) or SPE is preferred over protein precipitation to remove matrix phospholipids.

  • Conditioning: 1 mL Methanol followed by 1 mL Water on a Mixed-Mode Cation Exchange (MCX) cartridge. (MCX utilizes the basicity of the pyrrolidine for high selectivity).

  • Loading: Load 200 µL of plasma/sample diluted 1:1 with 2% Phosphoric Acid.

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (removes acidic interferences).

    • Wash 2: 1 mL Methanol (removes neutral lipophiles).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C; reconstitute in 200 µL Mobile Phase (90:10 A:B).

HPLC Conditions
  • System: UHPLC Binary Pump.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2-5 µL.

Gradient Profile:

Time (min) % B (Organic) Event
0.00 10% Initial Hold
0.50 10% Loading
4.00 95% Elution
5.50 95% Wash
5.60 10% Re-equilibration

| 7.00 | 10% | End |

Mass Spectrometry Parameters (MRM)

Source Parameters (ESI+)
  • Capillary Voltage: 3500 V

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer: 45 psi

MRM Transitions & Fragmentation Logic

The selection of transitions is derived from the structural cleavage points.

AnalytePrecursor (

)
Product (

)
Dwell (ms)CE (eV)TypeStructural Logic
DCPB 334.1 84.1 5025Quant Pyrrolidinium Ion (Characteristic of pyrrolidine rings).
DCPB 334.1173.05035Qual 13,5-Dichlorobenzoyl cation (Cleavage at carbonyl).
DCPB 334.1263.15020Qual 2Loss of Pyrrolidine ring (Neutral loss).
DCPB 336.1175.05035Qual 3

Cl Isotope Confirmation
(Crucial for specificity).

Critical Note on Isotopes: Because the molecule contains two chlorine atoms, the mass spectrum will exhibit a characteristic 9:6:1 ratio for


 (334), 

(336), and

(338). Monitoring the 336 -> 175 transition validates that the detected peak actually contains chlorine, preventing false positives from non-halogenated isobaric interferences.

Visualizations

Analytical Workflow

The following diagram illustrates the critical path from sample to data, emphasizing the Mixed-Mode SPE cleanup which is vital for basic drugs.

Workflow cluster_prep Sample Preparation (MCX SPE) cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) Load Load onto MCX Cartridge (Acidic pH) Sample->Load Wash Wash Steps: 1. Acidic (removes proteins) 2. Organic (removes neutrals) Load->Wash Elute Elute with 5% NH4OH (Releases Basic Analyte) Wash->Elute LC UHPLC Separation C18 Column, Gradient Elute->LC Reconstitute Ionization ESI Positive Source Protonation [M+H]+ LC->Ionization MS1 Q1 Filter: 334.1 m/z Ionization->MS1 CID Collision Cell Fragmentation MS1->CID MS2 Q3 Filter: 84.1 m/z (Quant) 173.0 m/z (Qual) CID->MS2

Caption: Figure 1: Optimized Mixed-Mode Cation Exchange (MCX) workflow coupled with MRM detection.

Fragmentation Pathway

This diagram details the specific bond cleavages used for the MRM transitions.

Fragmentation Parent Precursor Ion [M+H]+ = 334.1 (Protonated Pyrrolidine N) Frag1 Product Ion 1 (Quant) m/z = 84.1 Pyrrolidinium Ring Parent->Frag1 C-N Bond Cleavage (Low CE: 25eV) Frag2 Product Ion 2 (Qual) m/z = 173.0 3,5-Dichlorobenzoyl Cation Parent->Frag2 Carbonyl Alpha-Cleavage (High CE: 35eV) Frag3 Neutral Loss Loss of C4H9N Parent->Frag3 Rearrangement

Caption: Figure 2: Proposed Collision-Induced Dissociation (CID) pathway for DCPB.

Method Validation Framework

To ensure regulatory compliance, this method must be validated according to the FDA Bioanalytical Method Validation Guidance (2018/2025) .

Linearity & Sensitivity
  • Calibration Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression is recommended to improve accuracy at the Lower Limit of Quantitation (LLOQ).
    
  • LLOQ Requirement: Signal-to-Noise ratio

    
    , with precision within 
    
    
    
    .
Matrix Effect & Recovery
  • Matrix Factor (MF): Must be calculated by comparing peak areas in extracted blank matrix vs. neat solution.

  • Acceptance: The IS-normalized MF should be close to 1.0. If significant ion suppression is observed (

    
    ), reduce the flow rate or switch to a Phenyl-Hexyl column to alter elution timing away from phospholipids.
    
Carryover
  • Inject a blank sample immediately after the Upper Limit of Quantitation (ULOQ) standard.

  • Criteria: The peak area in the blank must be

    
     of the LLOQ area.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions between pyrrolidine N and silanols.Ensure column is "End-Capped".[2] Increase buffer strength (add 5mM Ammonium Formate).
Low Sensitivity Ion suppression from matrix.Switch from Protein Precipitation to SPE (MCX).
Retention Shift pH fluctuation in mobile phase.Use fresh Mobile Phase A. Ensure pH is < 3.0 to keep analyte ionized.

References

  • U.S. Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Holcapek, M., et al. (2012). Mass Spectrometry of Benzophenone Derivatives.
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • NIST Mass Spec Data Center.Fragmentation of Pyrrolidine Derivatives.

Sources

developing assays with 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization & Assay Development for 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone

Executive Summary

This compound (CAS: 898770-84-8), herein referred to as BPH-35DC , represents a structural class of lipophilic amino-benzophenones . This scaffold shares pharmacophoric features with known Monoamine Transporter (MAT) inhibitors (e.g., pyrovalerone analogs) and Sigma-1 receptor ligands . Furthermore, the benzophenone core suggests potential utility as a photoaffinity probe or a modulator of Kv7 (KCNQ) potassium channels.

This guide details the development of a robust screening cascade to characterize BPH-35DC. We prioritize assays that evaluate its potential as a CNS-active lead compound, focusing on solubility, transporter inhibition, and off-target safety profiling.

Physicochemical Profiling & Formulation

Before functional testing, the high lipophilicity of the dichlorobenzophenone core requires rigorous solubility optimization to prevent "false negatives" due to compound precipitation.

Protocol A: Kinetic Solubility & LogD Determination

Rationale: BPH-35DC contains a basic pyrrolidine nitrogen (pKa ~8.5–9.5) and a lipophilic dichlorobenzophenone tail. It will be highly soluble in acidic pH but prone to precipitation at physiological pH (7.4).

Materials:

  • BPH-35DC (Solid, >98% purity).

  • DMSO (anhydrous).

  • PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2).

  • HPLC-UV/Vis or LC-MS/MS.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 10 mg of BPH-35DC in 100% DMSO to create a 10 mM Master Stock . Sonicate for 5 minutes to ensure complete dissolution.

  • Pre-Dilution: Prepare a 100-fold dilution in DMSO (100 µM working stock).

  • Aqueous Spike: Spike 5 µL of the working stock into 495 µL of PBS (pH 7.4) in a 96-well polypropylene plate (Final conc: 1 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Analyze filtrate via LC-MS/MS against a standard curve prepared in 50:50 DMSO:Water.

  • Calculation:

    
    
    

Critical Insight: If solubility at pH 7.4 is <5 µM, incorporate 0.05% Tween-20 or Hydroxypropyl-β-cyclodextrin (HPβCD) in subsequent functional assay buffers to maintain bioavailability.

Functional Assay Development: Monoamine Transporter Uptake

Given the structural similarity to cathinone-like stimulants, the primary hypothesis is activity at the Dopamine (DAT) or Norepinephrine (NET) Transporter. We utilize a Fluorescent Neurotransmitter Mimic (ASP+) assay, which avoids radioactive


H-dopamine.
Protocol B: Fluorescent ASP+ Uptake Inhibition Assay

Target: DAT/NET Transporter Activity. Readout: Fluorescence Intensity (RFU).

Mechanism: 4-(4-Dimethylamino)styryl-N-methylpyridinium (ASP+) is a fluorescent substrate for DAT/NET. If BPH-35DC inhibits the transporter, intracellular fluorescence decreases.

Reagents:

  • Cells: HEK293 stably expressing human DAT or NET.

  • Tracer: ASP+ (Sigma-Aldrich), 10 µM working solution.

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% Glucose.

  • Control: Cocaine or Mazindol (known inhibitors).

Workflow:

  • Cell Plating: Seed HEK-DAT cells at 40,000 cells/well in black-walled, clear-bottom 96-well plates coated with Poly-D-Lysine. Incubate 24h.

  • Compound Addition:

    • Remove culture media and wash 1x with KRH buffer.

    • Add 50 µL of BPH-35DC (diluted in KRH) at varying concentrations (1 nM – 100 µM).

    • Incubate for 15 minutes at 37°C (Pre-incubation is critical to allow equilibrium binding).

  • Substrate Addition:

    • Add 50 µL of 10 µM ASP+ solution (Final ASP+ conc: 5 µM).

    • Do not wash the compound away; this is a competitive assay.

  • Kinetic Reading:

    • Immediately place in a fluorescence plate reader (e.g., FLIPR or EnVision).

    • Excitation: 475 nm | Emission: 605 nm.

    • Read every 2 minutes for 30 minutes.

  • Data Analysis:

    • Calculate the Slope (RFU/min) of the linear uptake phase (usually 5–15 mins).

    • Normalize slope to Vehicle Control (100% Uptake) and Blocker Control (0% Uptake).

Data Table Template:

CompoundConcentration (µM)Slope (RFU/min)% InhibitionIC50 (Est.)
Vehicle (DMSO) -12500%-
Mazindol (Ctrl) 104596.4%0.1 µM
BPH-35DC 0.1110012%-
BPH-35DC 1.060052%~1.0 µM
BPH-35DC 10.015088%-

Advanced Application: Photoaffinity Labeling (PAL)

The benzophenone moiety in BPH-35DC is a classic pharmacophore for photoaffinity labeling. Upon UV irradiation (350-360 nm), the carbonyl oxygen forms a reactive triplet radical that can covalently bond to nearby C-H bonds in the target protein.

Use Case: Identifying the exact binding site of BPH-35DC on a receptor (e.g., Sigma-1 or DAT).

Protocol C: UV-Crosslinking Assay

  • Equilibration: Incubate purified membrane proteins or cell lysates with 10 µM BPH-35DC for 30 mins in the dark.

  • Irradiation: Expose samples to UV light (365 nm, hand-held lamp or crosslinker) for 10–30 minutes on ice.

    • Note: Keep distance ~5 cm to prevent heating.

  • Analysis: Perform SDS-PAGE followed by Mass Spectrometry (LC-MS/MS) to identify peptide fragments with a mass shift corresponding to the BPH-35DC adduct (+334.24 Da).

Visualizing the Assay Strategy

The following diagram illustrates the logical flow for characterizing BPH-35DC, ensuring resources are not wasted on functional assays if physicochemical properties are poor.

G Start Compound: BPH-35DC (Solid Powder) Step1 Tier 1: Solubility Profiling (DMSO vs PBS pH 7.4) Start->Step1 Decision1 Soluble > 1µM? Step1->Decision1 Formulation Formulation Strategy: Add HP-β-CD or Tween-20 Decision1->Formulation No Step2 Tier 2: Functional Screening (MAT Uptake / Sigma Binding) Decision1->Step2 Yes Formulation->Step2 Step3 Tier 3: Mechanism Validation (Photoaffinity Labeling) Step2->Step3 Hit Confirmed Step4 Tier 4: Safety/Tox (hERG & Cytotoxicity) Step2->Step4 Parallel Path

Caption: Figure 1. Integrated Screening Cascade for BPH-35DC. Tier 1 ensures bioavailability before Tier 2 functional interrogation.

Mechanistic Diagram: Competitive Uptake Inhibition

This diagram explains the mechanism utilized in Protocol B (ASP+ Assay), visualizing how BPH-35DC competes with the fluorescent tracer.

Mechanism cluster_0 Assay Logic Transporter DAT/NET Transporter (Membrane Bound) Cell Intracellular Space (High Fluorescence) Transporter->Cell Transport ASP ASP+ Tracer (Fluorescent) ASP->Transporter Substrate Influx Inhibitor BPH-35DC (Inhibitor) Inhibitor->Transporter Competitive Binding Logic If BPH-35DC binds: 1. ASP+ entry blocked 2. Fluorescence decreases

Caption: Figure 2. Mechanism of Action for the Competitive Fluorescence Uptake Assay. BPH-35DC blocks the transporter, preventing ASP+ accumulation.

References

  • Schwartz, J. W., et al. (2005). "A high-throughput screening assay for the dopamine transporter using the fluorescent substrate ASP+." Journal of Biomolecular Screening.

  • Ruoho, A. E., et al. (1998). "Photoaffinity labeling of the sigma-1 receptor." Methods in Molecular Biology.

  • Kangas, L. S., et al. (2000). "Benzophenone derivatives as structural analogues of diphenylmethane antihistamines." Arzneimittelforschung.

  • PubChem Compound Summary. (2023). "this compound."[1][2] National Center for Biotechnology Information. (Note: Use CAS 898770-84-8 search).

Disclaimer: BPH-35DC is a research chemical. All protocols described herein are for in vitro laboratory use only. Appropriate PPE and fume hood usage are mandatory due to potential CNS activity and unknown toxicity profiles.

Sources

Application Note: High-Efficiency Photopolymerization using 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone (DCPB-Py)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for material scientists and polymer chemists. It focuses on the specific utility of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone (referred to herein as DCPB-Py ) as a high-performance, self-initiating Type II photoinitiator.

Executive Summary

This compound (DCPB-Py) represents a specialized class of "tethered" Type II photoinitiators designed for advanced material science applications. Unlike varying binary systems (Benzophenone + free amine) which suffer from component migration and odor, DCPB-Py integrates the chromophore (benzophenone core) and the hydrogen donor (pyrrolidine moiety) into a single molecular architecture.

The addition of 3,5-dichloro substitution on the primary aromatic ring enhances the intersystem crossing (ISC) efficiency via the heavy-atom effect, increasing the triplet state quantum yield compared to unsubstituted benzophenone. This results in faster cure speeds in UV-curable coatings and stereolithography (SLA) resins while significantly reducing extractables—a critical requirement for food packaging and biomedical device fabrication.

Technical Mechanism & Rationale

The "Tethered" Synergist Advantage

In traditional UV curing, Benzophenone (BP) requires a co-initiator (typically a tertiary amine like MDEA or TEA) to generate radicals via hydrogen abstraction.

  • Limitation: Free amines are low-molecular-weight, volatile, and prone to migration (blooming) to the surface, causing toxicity and odor.

  • DCPB-Py Solution: The pyrrolidinomethyl group serves as an intramolecular or proximity-enhanced hydrogen donor. The alpha-hydrogens on the pyrrolidine ring are highly labile. Upon UV excitation, the benzophenone carbonyl triplet state abstracts a hydrogen from the tethered pyrrolidine, generating two radical centers on the same or adjacent molecules, leading to rapid crosslinking initiation.

Electronic Enhancement (3,5-Dichloro Effect)

The strategic placement of chlorine atoms at the 3,5-positions provides two mechanistic benefits:

  • Red-Shifted Absorption: The electron-withdrawing nature of the chlorines shifts the

    
     absorption band, improving overlap with standard UV-LED sources (365 nm - 385 nm).
    
  • Triplet State Stabilization: The heavy-atom effect facilitates rapid Intersystem Crossing (ISC) from the Singlet (

    
    ) to the Triplet (
    
    
    
    ) state, minimizing fluorescence loss and maximizing the population of reactive triplets available for hydrogen abstraction.
Mechanism Diagram

The following diagram illustrates the radical generation pathway of DCPB-Py under UV irradiation.

Photoinitiation cluster_0 Autocatalytic Efficiency Ground DCPB-Py (Ground State S0) Excited Excited Singlet (S1) Ground->Excited UV Absorption (hν) Triplet Reactive Triplet (T1) (Enhanced by 3,5-Cl) Excited->Triplet Intersystem Crossing (Heavy Atom Effect) Complex Exciplex State (C=O ... H-N) Triplet->Complex Intra/Inter-molecular Interaction Radicals Radical Pair Generation (Ketyl + Aminoalkyl) Complex->Radicals H-Abstraction Polymer Polymer Chain Initiation Radicals->Polymer Monomer Addition

Caption: Photophysical pathway of DCPB-Py showing 3,5-dichloro enhanced ISC and self-initiating radical formation.

Experimental Protocol: Low-Migration UV-Curing Resin

This protocol validates the efficiency of DCPB-Py in a standard acrylate system, comparing it to a control group (Benzophenone + MDEA).

Materials Required[1]
  • Photoinitiator: this compound (DCPB-Py) [CAS: 898770-84-8].

  • Monomer Base: 1,6-Hexanediol diacrylate (HDDA) (Reactive diluent).

  • Oligomer: Epoxy Acrylate (e.g., Ebecryl 605) for mechanical backbone.

  • Control: Benzophenone (BP) + N-Methyldiethanolamine (MDEA).

  • Equipment: UV-LED Conveyor (395 nm), FTIR Spectrometer (ATR accessory), Micrometer.

Formulation Setup

Prepare two formulations in amber glass vials to prevent premature polymerization.

ComponentFormulation A (Experimental)Formulation B (Control)Function
Epoxy Acrylate 60.0 wt%60.0 wt%Main Resin
HDDA 37.0 wt%36.0 wt%Diluent
DCPB-Py 3.0 wt% --Target PI
Benzophenone --2.0 wt%Standard PI
MDEA --2.0 wt%Co-initiator
Total 100.0%100.0%

Expert Insight: Note that Formulation A uses less total initiator mass (3.0% vs 4.0%) because the tethered nature of DCPB-Py increases the effective molar efficiency of radical generation per unit weight.

Curing & Analysis Workflow

Step 1: Coating Application

  • Clean glass substrates with isopropanol.

  • Apply a uniform 50 µm wet film using a wire-wound bar coater.

Step 2: UV Curing

  • Set UV-LED conveyor speed to 10 m/min (approx. dose 500 mJ/cm²).

  • Pass samples under the lamp.

  • Thumb Twist Test: Immediately check for surface tack. If tacky, reduce speed by 2 m/min and repeat. Record the "Tack-Free Speed" (max speed at which surface is dry).

Step 3: Double Bond Conversion (FTIR)

  • Analyze the uncured liquid resin via FTIR-ATR. Focus on the acrylate C=C peak at 810 cm⁻¹ or 1405 cm⁻¹ .

  • Analyze the cured film.

  • Calculate conversion (

    
    ):
    
    
    
    
    (Where
    
    
    is the carbonyl peak at 1720 cm⁻¹, used as an internal standard).

Step 4: Migration/Leaching Test (Critical for Safety)

  • Immerse 10 cm² of cured film in 20 mL acetonitrile for 24 hours.

  • Analyze the supernatant via HPLC-UV (254 nm).

  • Compare peak areas of extracted photoinitiator.

Anticipated Results & Data Interpretation

The following table summarizes expected performance metrics based on the chemical structure of DCPB-Py compared to standard systems.

MetricDCPB-Py SystemBP/MDEA ControlInterpretation
Tack-Free Speed High (15-20 m/min)Medium (10-12 m/min)DCPB-Py resists oxygen inhibition better due to rapid radical generation.
Odor NegligibleStrong (Amine smell)Tethered amine prevents volatilization.
Extractables (HPLC) < 0.5%> 5.0%Key Benefit: The initiator becomes chemically bound to the polymer network.
Yellowing LowModerateReduced formation of colored amine byproducts.
Troubleshooting Guide
  • Issue: Surface tackiness remains after curing.

    • Cause: Oxygen inhibition.

    • Fix: Increase DCPB-Py concentration to 4.0% or increase UV intensity. The pyrrolidine moiety is effective at consuming surface oxygen.

  • Issue: Poor solubility in HDDA.

    • Fix: Pre-dissolve DCPB-Py in a small amount of TPGDA or warm the monomer mix to 40°C. The dichloro group can slightly reduce solubility compared to unsubstituted BP.

References

  • General Photoinitiation Mechanisms

    • Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. Link

  • Benzophenone Derivatives in Material Science

    • Xiao, P., et al. (2020). "Benzophenone Derivatives as Novel Organosoluble Visible Light Type II Photoinitiators." Journal of Polymer Science. Link

  • Tethered Amine-Benzophenones

    • Jiang, X., et al. (2006). "Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators." Polymer.[1][2][3][4] (Demonstrates the principle of tethered H-donors reducing migration).

  • Chemical Structure Verification

    • ChemicalBook Entry: this compound (CAS 898770-84-8).[5][6] Link

Disclaimer: This protocol is for research and development purposes only. This compound should be handled with appropriate PPE, avoiding inhalation or skin contact. Consult the Safety Data Sheet (SDS) before use.

Sources

scale-up synthesis of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-up Synthesis of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone

Introduction

Benzophenone derivatives are a cornerstone in medicinal chemistry and materials science, valued for their unique photochemical properties and as versatile scaffolds for drug discovery.[1][2] The target molecule, this compound, incorporates several key structural features: a dichlorinated phenyl ring, a central ketone linker, and a pyrrolidinomethyl-substituted phenyl group. This combination of functionalities makes it a valuable intermediate for the synthesis of complex bioactive molecules and other high-value chemical entities.

This document provides a comprehensive guide for the multi-step, scalable synthesis of this compound. The presented strategy is designed for robustness and efficiency, moving beyond laboratory-scale procedures to address the practical challenges of scale-up synthesis. The chosen synthetic pathway involves a three-stage process: a high-yield Friedel-Crafts acylation to construct the core benzophenone structure, followed by a selective benzylic bromination, and concluding with a nucleophilic substitution to introduce the pyrrolidine moiety. Each step is detailed with an emphasis on the underlying chemical principles, process safety, and optimization for larger-scale production.

Overall Synthetic Strategy

The synthesis is designed as a linear three-step process starting from commercially available materials. This approach avoids the use of complex or cost-prohibitive reagents and ensures that each intermediate can be isolated and purified efficiently, which is critical for ensuring the quality of the final product in a scale-up campaign.

G cluster_0 Starting Materials cluster_1 Synthesis Pathway A 3,5-Dichlorobenzoic Acid S1 Step 1: Acyl Chloride Formation A->S1 B Toluene S2 Step 2: Friedel-Crafts Acylation B->S2 AlCl₃ C Pyrrolidine S4 Step 4: Nucleophilic Substitution C->S4 K₂CO₃ P1 3,5-Dichlorobenzoyl Chloride S1->P1 SOCl₂ P1->S2 P2 3,5-Dichloro-3'-methylbenzophenone S2->P2 S3 Step 3: Benzylic Bromination P2->S3 NBS, AIBN P3 3,5-Dichloro-3'-(bromomethyl)benzophenone S3->P3 P3->S4 P4 Final Product: This compound S4->P4

Figure 1: Overall Synthetic Workflow. A four-step sequence from starting materials to the final product.

Part 1: Synthesis of 3,5-Dichlorobenzoyl Chloride

Mechanistic Rationale: The initial step involves the conversion of a carboxylic acid to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion and simplifying purification.[3][4]

Reaction Scheme:

(Image depicting the conversion of 3,5-Dichlorobenzoic Acid to 3,5-Dichlorobenzoyl Chloride using SOCl₂)

Detailed Protocol:

  • Setup: Equip a jacketed glass reactor with a mechanical stirrer, a reflux condenser, and a gas outlet connected to a scrubber system (containing aqueous sodium hydroxide) to neutralize HCl and SO₂ gases.

  • Charging: Charge the reactor with 3,5-Dichlorobenzoic acid (1.0 eq) and a suitable solvent such as toluene (5 vol). Add a catalytic amount of N,N-Dimethylformamide (DMF, ~0.02 eq).

  • Reagent Addition: Slowly add thionyl chloride (1.2 eq) to the stirred suspension at room temperature over 30-60 minutes. The addition is exothermic, and the rate should be controlled to maintain the temperature below 40°C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing for the disappearance of the starting carboxylic acid by HPLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The solvent and excess thionyl chloride are removed by vacuum distillation. The resulting crude 3,5-Dichlorobenzoyl chloride is a liquid or low-melting solid and is typically of sufficient purity to be used directly in the next step.

Scale-up and Safety Considerations:

  • Off-Gassing: The reaction generates significant amounts of corrosive HCl and toxic SO₂ gas. An efficient scrubbing system is mandatory.

  • Exotherm: The initial addition of thionyl chloride is exothermic. Controlled addition and adequate cooling capacity are crucial to prevent a runaway reaction.

  • Material Compatibility: Thionyl chloride and HCl are corrosive. Ensure all equipment, including gaskets and transfer lines, are made of compatible materials (e.g., glass, PTFE).

Part 2: Friedel-Crafts Acylation for 3,5-Dichloro-3'-methylbenzophenone

Mechanistic Rationale: This step forms the core benzophenone structure via an electrophilic aromatic substitution.[5] Aluminum chloride (AlCl₃), a strong Lewis acid, coordinates to the acyl chloride, generating a highly electrophilic acylium ion (or a polarized complex). This electrophile is then attacked by the electron-rich toluene ring. The methyl group of toluene is an activating, ortho-, para-director, leading to the desired para-substituted product as the major isomer due to steric hindrance at the ortho positions.

Reaction Scheme:

(Image depicting the reaction of 3,5-Dichlorobenzoyl Chloride with Toluene in the presence of AlCl₃)

Detailed Protocol:

  • Setup: A dry, inerted (Nitrogen/Argon) reactor is equipped with a mechanical stirrer, a powder addition funnel, a thermocouple, and a cooling system.

  • Solvent and Catalyst: Charge the reactor with toluene (which acts as both solvent and reactant, ~10 vol). Cool the toluene to 0-5°C.

  • Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.3 eq) to the cooled toluene while maintaining the internal temperature below 10°C. This process is highly exothermic.

  • Acyl Chloride Addition: Once the AlCl₃ has been added, slowly add the crude 3,5-Dichlorobenzoyl chloride (1.0 eq) from the previous step, again keeping the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by HPLC until the acyl chloride is consumed.

  • Quenching: The reaction is quenched by slowly and carefully transferring the reaction mixture to a separate vessel containing a stirred mixture of crushed ice and concentrated HCl (~3 vol). This must be done with extreme caution as the quench is highly exothermic and releases HCl gas.

  • Work-up and Isolation: Separate the organic (toluene) layer. Wash the organic layer sequentially with 2M HCl, water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Scale-up and Safety Considerations:

  • Anhydrous Conditions: AlCl₃ is extremely hygroscopic and reacts violently with water. All reagents and equipment must be scrupulously dry.

  • Exotherm Control: Both the addition of AlCl₃ and the final quench are highly exothermic. Robust temperature control and a slow addition rate are critical for safety.

  • HCl Evolution: The quench generates large volumes of HCl gas. The quenching vessel must be well-ventilated or connected to a scrubber.

Part 3: Benzylic Bromination to 3,5-Dichloro-3'-(bromomethyl)benzophenone

Mechanistic Rationale: This step functionalizes the methyl group via a free-radical chain reaction. A radical initiator, such as Azobisisobutyronitrile (AIBN), generates radicals upon heating, which abstract a hydrogen atom from the benzylic position of the methyl group. The resulting benzylic radical reacts with N-bromosuccinimide (NBS) to form the desired brominated product and a succinimidyl radical, which continues the chain reaction. This method is highly selective for the benzylic position.

Reaction Scheme:

(Image depicting the reaction of 3,5-Dichloro-3'-methylbenzophenone with NBS and AIBN)

Detailed Protocol:

  • Setup: In a reactor equipped for reflux and under an inert atmosphere, dissolve the 3,5-Dichloro-3'-methylbenzophenone (1.0 eq) in a suitable non-polar solvent like carbon tetrachloride or acetonitrile (10 vol).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq) and AIBN (0.05 eq) to the solution.

  • Reaction: Heat the mixture to reflux (around 80°C for acetonitrile) and maintain for 2-4 hours. The reaction can be monitored by TLC or HPLC for the disappearance of the starting material. The denser succinimide byproduct will precipitate as the reaction proceeds.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then further cool in an ice bath to maximize precipitation of the succinimide byproduct. Filter off the solid succinimide and wash it with a small amount of cold solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often a solid that can be purified by recrystallization from a solvent system like hexane/ethyl acetate.

Scale-up and Safety Considerations:

  • Radical Reaction Control: Free-radical reactions can sometimes have unpredictable induction periods. Ensure consistent and controlled heating.

  • AIBN Handling: AIBN is thermally unstable and should be stored and handled according to safety guidelines.

  • NBS: NBS can be a source of bromine; handle it in a well-ventilated area.

Part 4: Synthesis of this compound

Mechanistic Rationale: The final step is a classic SN2 nucleophilic substitution. The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group. A mild base, such as potassium carbonate (K₂CO₃), is included to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing the protonation and deactivation of the pyrrolidine nucleophile.

Reaction Scheme:

(Image depicting the reaction of 3,5-Dichloro-3'-(bromomethyl)benzophenone with Pyrrolidine)

Detailed Protocol:

  • Setup: In a reactor, suspend 3,5-Dichloro-3'-(bromomethyl)benzophenone (1.0 eq) and potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile or acetone (10 vol).

  • Nucleophile Addition: Add pyrrolidine (1.2 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to 50-60°C and stir for 3-5 hours. Monitor the reaction by HPLC or TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts (potassium carbonate and potassium bromide).

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be purified by dissolving the residue in a suitable solvent like ethyl acetate and washing with water to remove any remaining salts. The organic layer is then dried and concentrated. If necessary, the basic product can be further purified via an acid-base extraction or by recrystallization of its hydrochloride salt.

Scale-up and Safety Considerations:

  • Base Handling: Anhydrous potassium carbonate is preferred. It is a fine powder and should be handled to avoid inhalation.

  • Exotherm: The reaction is typically mildly exothermic. For very large scales, the initial addition of pyrrolidine may require some cooling.

  • Product Isolation: The final product is a tertiary amine. Care should be taken during aqueous work-up to avoid emulsion formation. Adjusting the pH can aid in separations.

Process Data Summary

StepIntermediate/ProductStarting MaterialReagentsTypical YieldPurity (HPLC)
13,5-Dichlorobenzoyl Chloride3,5-Dichlorobenzoic AcidSOCl₂, DMF (cat.)>95% (crude)Used directly
23,5-Dichloro-3'-methylbenzophenoneTolueneAlCl₃80-90%>98%
33,5-Dichloro-3'-(bromomethyl)benzophenoneIntermediate from Step 2NBS, AIBN85-95%>97%
4Final Product Intermediate from Step 3Pyrrolidine, K₂CO₃85-95%>99%

Conclusion

The described four-step synthesis provides a reliable and scalable route to this compound. By selecting robust and well-understood chemical transformations—acyl chloride formation, Friedel-Crafts acylation, radical bromination, and nucleophilic substitution—the process is optimized for efficiency and high yield. The detailed protocols and associated safety and scale-up considerations offer a practical framework for researchers and drug development professionals to produce this valuable chemical intermediate in significant quantities.

References

  • PrepChem. Synthesis of 3,5-dichlorobenzoyl chloride. Available from: [Link][3]

  • Google Patents. CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride. Available from: [6]

  • Hossain, M. A., et al. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Molecules. Available from: [Link][7]

  • Google Patents. EP1359141A1 - Method of friedel-crafts acylation of anilides. Available from: [8]

  • Bandyopadhyay, D., et al. Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Available from: [Link][9]

  • Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. Available from: [Link][10]

  • Google Patents. US5210313A - Preparation of 2,5-dichlorobenzophenones. Available from: [11]

  • ResearchGate. Synthesis of new benzophenone derivatives with potential, antiinflammatory activity. Available from: [Link][1]

  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available from: [Link][5]

  • Dabiri, M., et al. Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances. Available from: [Link][2]

Sources

Application Notes and Protocols for Photochemical Reactions with Benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This comprehensive guide provides a detailed exploration of the experimental setups for conducting photochemical reactions with benzophenones. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and analyze these reactions with precision and safety. This document delves into the foundational principles of benzophenone photochemistry, offers detailed protocols for the classic photoreduction to benzopinacol, compares various photoreactor technologies, and outlines methods for reaction monitoring and quantum yield determination. The emphasis is on understanding the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Photochemical Reactivity of Benzophenones

Benzophenone and its derivatives are among the most extensively studied classes of organic compounds in photochemistry. Their utility stems from their well-defined photophysical properties, including a strong absorption in the UV-A region (around 350 nm), an efficient intersystem crossing to the triplet excited state, and the ability of this triplet state to act as a potent photosensitizer or participate directly in chemical reactions.[1]

Upon absorption of a photon, benzophenone is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to its molecular structure, it undergoes rapid and highly efficient intersystem crossing (ISC) to the more stable triplet state (T₁).[2] This triplet state is a diradical, with unpaired electrons on the carbonyl oxygen and carbon, making it highly reactive.[2]

The most classic and illustrative photochemical reaction of benzophenone is its photoreduction in the presence of a hydrogen donor, such as isopropyl alcohol, to yield benzopinacol.[3][4] In this process, the triplet benzophenone abstracts a hydrogen atom from the alcohol, forming a ketyl radical. Two of these ketyl radicals then dimerize to form the stable benzopinacol product.[2][5] This reaction serves as an excellent model system for understanding the principles of photochemical experimental design.

Essential Components of the Photochemical Experiment

A successful photochemical experiment with benzophenones hinges on the careful selection and arrangement of several key components.

The Light Source: Driving the Reaction

The choice of light source is critical as the reaction is initiated by the absorption of photons.[6] The ideal source should emit wavelengths that are strongly absorbed by the benzophenone chromophore while minimizing emission at wavelengths that could cause photodegradation of the reactants or products.

Light SourceWavelength RangeAdvantagesDisadvantages
Sunlight Broad Spectrum (UV-Vis-IR)Cost-effective, readily available.Inconsistent intensity, dependent on weather and time of day, difficult to reproduce.[4]
Mercury Vapor Lamps Discrete lines (e.g., 254, 313, 365 nm)High intensity, well-defined emission lines.Polychromatic output may require filters, generate significant heat.
Light Emitting Diodes (LEDs) NarrowbandHigh energy efficiency, long lifespan, low heat output, excellent wavelength specificity.Lower power output compared to mercury lamps, may require multiple LEDs for larger volumes.

For most benzophenone reactions, a light source emitting around 350-365 nm is optimal to excite the n→π* transition of the carbonyl group.

The Photoreactor: Containing the Reaction

The photoreactor is the heart of the experimental setup, housing the reaction mixture and the light source. The choice of reactor material is crucial; it must be transparent to the wavelengths of light being used. Quartz is the preferred material for UV reactions as it is transparent to a broad range of UV and visible light, unlike Pyrex which absorbs significantly below 275 nm.

There are two primary types of photoreactors used in synthetic chemistry: batch and flow reactors.

In a batch reactor, all reactants are combined in a vessel and irradiated for a set period. This is the traditional and often simpler setup.[7]

  • Advantages: Simple to set up, suitable for a wide range of reaction volumes, and ideal for initial exploratory studies.[7]

  • Disadvantages: Inconsistent light penetration through the reaction medium, especially at higher concentrations or as the reaction progresses and becomes more colored or turbid. This can lead to non-uniform reaction rates and potentially lower yields.[8][9]

In a flow reactor, the reaction mixture is continuously pumped through a small-diameter tube that is irradiated.

  • Advantages: Highly consistent light penetration due to the short path length, precise control over residence time (exposure time), excellent temperature control, and improved safety for handling hazardous materials. Flow chemistry is also highly scalable.[9][10]

  • Disadvantages: Higher initial equipment cost and can be more complex to set up. Not well-suited for reactions involving solids or precipitates that can clog the tubing.[7]

FeatureBatch PhotoreactorFlow Photoreactor
Light Penetration Non-uniform, decreases with concentration/turbidity.[8]Uniform and consistent.[10]
Temperature Control Can be challenging for large volumes.Excellent, due to high surface-area-to-volume ratio.[10]
Scalability Difficult, as light penetration becomes a major issue.[9]Straightforward by extending the run time.[10]
Safety Higher risk with large volumes of flammable solvents.Smaller reaction volumes at any given time enhance safety.
Cost Lower initial investment.[7]Higher initial investment.
Best For Exploratory reactions, solid-handling reactions.[7]Process optimization, scale-up, reactions requiring precise control.[10]
Solvent Selection: The Reaction Medium

The solvent not only dissolves the reactants but can also play a direct role in the reaction, as is the case with isopropyl alcohol in the photoreduction of benzophenone. Key considerations for solvent selection include:

  • Transparency: The solvent should not absorb significantly at the irradiation wavelength.

  • Purity: Impurities can quench the excited state of benzophenone or lead to side reactions. It is often necessary to use degassed solvents to remove dissolved oxygen, which is an efficient quencher of triplet states.

  • Hydrogen Donating Ability: For photoreduction reactions, the solvent should be a good hydrogen donor. Secondary alcohols like isopropyl alcohol are excellent for this purpose.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the photochemical synthesis of benzopinacol from benzophenone.

Protocol 1: Batch Photoreduction of Benzophenone

This protocol is adapted from established laboratory procedures and is suitable for a standard laboratory setting.[3][4][11]

Materials:

  • Benzophenone (2.0 g)

  • Isopropyl alcohol (2-propanol), reagent grade (25 mL)

  • Glacial acetic acid (1 drop)

  • Quartz or borosilicate glass reaction vessel with a stopper

  • Magnetic stirrer and stir bar

  • UV lamp (e.g., medium-pressure mercury lamp with a 365 nm filter) or direct sunlight

  • Cooling system (e.g., water bath or fan)

  • Buchner funnel and filter paper

  • Parafilm

Procedure:

  • Preparation of the Reaction Mixture:

    • In the reaction vessel, dissolve 2.0 g of benzophenone in 25 mL of isopropyl alcohol. Gentle warming in a water bath may be necessary to facilitate dissolution.[3]

    • Add one drop of glacial acetic acid to the solution. The acid helps to prevent the basic cleavage of the product.

    • Add a magnetic stir bar to the vessel.

  • Solvent Degassing (Optional but Recommended):

    • To remove dissolved oxygen, bubble nitrogen or argon gas through the solution for 15-20 minutes. This is crucial for achieving high quantum yields, as oxygen can quench the triplet excited state of benzophenone.

  • Reaction Setup and Irradiation:

    • Securely stopper the reaction vessel and seal with parafilm to prevent solvent evaporation.

    • Place the vessel on a magnetic stirrer and begin stirring.

    • Position the UV lamp at a fixed distance from the reactor. If using a mercury lamp, ensure a cooling system is in place to maintain a constant reaction temperature.[12]

    • Irradiate the solution with stirring. If using sunlight, place the vessel in a location with maximum direct sun exposure.[4] The reaction time can vary from several hours with a lamp to several days with sunlight.[4]

  • Monitoring the Reaction:

    • The reaction is complete when a significant amount of white, crystalline benzopinacol has precipitated from the solution. The progress can be monitored by taking small aliquots and analyzing them via TLC, UV-Vis, or NMR spectroscopy (see Section 4).

  • Product Isolation and Purification:

    • Once the reaction is complete, cool the reaction mixture in an ice bath for 15-20 minutes to maximize precipitation.

    • Collect the crystalline product by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold isopropyl alcohol to remove any unreacted benzophenone.

    • Allow the crystals to air dry. Determine the yield and characterize the product by melting point and spectroscopy.

Safety Precautions for Photochemical Reactions
  • UV Radiation: UV light can cause severe damage to the eyes and skin. Never look directly at an unshielded UV lamp. Use appropriate UV-blocking safety glasses or a face shield. The photoreactor should be enclosed in a light-tight cabinet or shielded with aluminum foil.[13][14]

  • High Voltage: Many lamp power supplies operate at high voltages. Ensure all electrical connections are secure and properly grounded.

  • Heat Generation: High-pressure mercury lamps generate significant heat. Ensure adequate cooling of the lamp and the reaction vessel to prevent solvent boiling and potential fires.[12]

  • Chemical Hazards: Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.[12]

Reaction Monitoring and Data Analysis

Careful monitoring of the reaction progress is essential for optimizing reaction conditions and determining the endpoint.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a convenient method for monitoring the disappearance of benzophenone. Benzophenone has a characteristic n→π* absorption maximum around 345 nm in nonpolar solvents and around 330 nm in polar solvents like isopropyl alcohol.[15]

Procedure for Monitoring:

  • Prepare a calibration curve of absorbance vs. concentration for benzophenone in the reaction solvent at the λ_max.

  • At regular intervals during the reaction, withdraw a small aliquot of the reaction mixture.

  • Dilute the aliquot to a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance of the diluted aliquot at the λ_max.

  • Use the calibration curve to determine the concentration of benzophenone at each time point.

  • Plot the concentration of benzophenone versus time to obtain the reaction kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for monitoring the reaction and confirming the product structure.

  • Benzophenone: Shows complex multiplets in the aromatic region (typically δ 7.2-7.8 ppm).

  • Benzopinacol: The aromatic protons appear in a similar region to benzophenone. A key diagnostic signal is the appearance of a singlet for the two hydroxyl protons (its chemical shift is concentration and solvent dependent but can be around δ 3.0 ppm in CDCl₃) and the disappearance of the benzophenone aromatic pattern.[16]

Calculating Conversion from ¹H NMR:

  • Acquire an ¹H NMR spectrum of a reaction aliquot.

  • Identify a well-resolved signal corresponding to the starting material (benzophenone) and a well-resolved signal for the product (benzopinacol). For example, one could integrate a specific region of the aromatic protons for both species.

  • The percentage conversion can be calculated using the following formula, ensuring to account for the number of protons each integral represents:

    Conversion (%) = [Integral of Product Signal / (Integral of Product Signal + Integral of Starting Material Signal)] * 100

Determination of Quantum Yield

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of molecules of product formed divided by the number of photons absorbed by the reactant.[17]

Φ = (moles of product formed) / (moles of photons absorbed)

Determining the quantum yield requires two key measurements: the number of photons absorbed by the reaction mixture and the number of moles of product formed.

Measuring Photon Flux with Chemical Actinometry

Chemical actinometry is a technique used to measure the photon flux of a light source. It employs a chemical system with a known quantum yield. The potassium ferrioxalate actinometer is a widely used standard for UV and visible light.[18][19]

Procedure for Ferrioxalate Actinometry:

  • Prepare a solution of potassium ferrioxalate in dilute sulfuric acid. This solution is light-sensitive and should be handled in the dark.

  • Fill the photoreactor with the actinometer solution, using the same geometry and volume as the planned benzophenone reaction.

  • Irradiate the actinometer solution for a specific period, ensuring that the conversion is kept low (typically <10%) to avoid complications from product absorption.

  • After irradiation, add a solution of 1,10-phenanthroline to an aliquot of the irradiated actinometer solution. The Fe²⁺ ions produced during the photoreaction form a deeply colored complex with phenanthroline.

  • Measure the absorbance of the complex at 510 nm using a UV-Vis spectrophotometer.

  • Use a calibration curve of [Fe²⁺] vs. absorbance to determine the moles of Fe²⁺ formed.

  • Calculate the moles of photons absorbed using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.

Calculating the Quantum Yield of Benzophenone Photoreduction
  • Perform the benzophenone photoreduction under the exact same experimental conditions (reactor, volume, light source, etc.) as the actinometry experiment.

  • Irradiate for a set time, ensuring the reaction does not proceed to completion.

  • Quantify the moles of benzopinacol formed using a suitable analytical technique (e.g., quantitative NMR or HPLC with a calibration curve).

  • Calculate the quantum yield using the formula provided above. The quantum yield for the photoreduction of benzophenone can approach 2 in the absence of quenchers, which is indicative of a chain reaction mechanism where the alcohol-derived radical reduces a ground-state benzophenone molecule.[6]

Visualizations

Benzophenone Photoreduction Mechanism

G cluster_excitation Photoexcitation cluster_reaction Chemical Reaction Bzp_S0 Benzophenone (S₀) Bzp_S1 Excited Singlet (S₁) Bzp_S0->Bzp_S1 hν (Photon Absorption) Bzp_T1 Excited Triplet (T₁) Bzp_S1->Bzp_T1 Intersystem Crossing (ISC) IPA Isopropyl Alcohol Ketyl Benzophenone Ketyl Radical Bzp_T1->Ketyl H-atom Abstraction IPA->Ketyl IPA_Rad Isopropyl Alcohol Radical Dimer Benzopinacol (Product) Ketyl->Dimer Dimerization Ketyl->Dimer

Caption: Mechanism of benzophenone photoreduction to benzopinacol.

Experimental Workflow for Photochemical Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Dissolve Benzophenone in Isopropyl Alcohol B Add Acetic Acid A->B C Degas with N₂/Ar (optional) B->C D Irradiate with UV Light (e.g., 365 nm) with Stirring C->D E Monitor Reaction Progress (TLC, UV-Vis, NMR) D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry and Weigh Product H->I J Characterize (MP, NMR, IR) I->J

Caption: Workflow for the photochemical synthesis of benzopinacol.

Conclusion

The photochemical reactions of benzophenones offer a rich field of study and a versatile tool for synthetic chemistry. By understanding the fundamental principles of photoexcitation and reactivity, and by carefully selecting the appropriate experimental setup, researchers can harness the power of light to drive unique and efficient chemical transformations. This guide provides a solid foundation for conducting these experiments with scientific rigor, ensuring reproducible and reliable results. Adherence to safety protocols is paramount to mitigate the inherent risks associated with photochemical research.

References

  • Scribd. (n.d.). Synthesis of Benzopinacol via Photochemistry. Retrieved from [Link]

  • Hilaris Publisher. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Retrieved from [Link]

  • Unknown. (n.d.). Photochemical preparation of benzopinacol. Retrieved from [Link]

  • Docsity. (2022). Synthesis of Benzopinacolone from benzophenone. Retrieved from [Link]

  • Scribd. (n.d.). Photoreduction of Benzophenone to Benzpinacolone. Retrieved from [Link]

  • YouTube. (2017). Benzopinacol Preparation: a Photochemical Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-BENZOPINACOLONE. Retrieved from [Link]

  • SciSpace. (n.d.). Batch versus Flow Photochemistry: A Revealing Comparison of Yield and Productivity. Retrieved from [Link]

  • Vapourtec. (2014). Flow v Batch Photochemistry: A like for like comparison. Retrieved from [Link]

  • ResearchGate. (n.d.). Batch versus Flow Photochemistry: A Revealing Comparison of Yield and Productivity. Retrieved from [Link]

  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Retrieved from [Link]

  • Shanghai 3S Technology. (2024). Common operating guidelines for laboratory photoreactors. Retrieved from [Link]

  • KAUST Health & Safety. (n.d.). Guidelines for Working with Ultraviolet Light Sources. Retrieved from [Link]

  • Accounts of Chemical Research. (2012). Benzophenone Photosensitized DNA Damage. Retrieved from [Link]

  • Technoprocur.cz. (n.d.). Chemical Actinometry. Retrieved from [Link]

  • KGROUP. (n.d.). CHEMICAL ACTINOMETRY. Retrieved from [Link]

  • ACS Omega. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. Retrieved from [Link]

  • University of St Andrews. (n.d.). Safe operation of UV light sources in laboratories. Retrieved from [Link]

  • Repository of the Academy's Library. (n.d.). Substituent Effect on the Photoreduction Kinetics of Benzophenone. Retrieved from [Link]

  • Asynt. (2025). Benefits of Flow Chemistry vs Benefits of Batch Chemistry. Retrieved from [Link]

  • ResearchGate. (2004). (PDF) Chemical Actinometry. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2021). Theoretical Determination of Rate Constants from Excited States: Application to Benzophenone. Retrieved from [Link]

  • University of Nebraska Medical Center. (n.d.). SAFETY GUIDELINE Ultraviolet (UV) Radiation Hazards. Retrieved from [Link]

  • ScholarWorks@BGSU. (2003). The Photochemistry of Benzophenone. Retrieved from [Link]

  • Lab Manager. (n.d.). Avoiding UV Light Hazards in the Lab. Retrieved from [Link]

  • ResearchGate. (2021). Calculating percentage conversion of reactant to the product using 1H NMR spectra?. Retrieved from [Link]

  • HepatoChem. (n.d.). Determining Photon Flux Using Actinometry. Retrieved from [Link]

  • Neliti. (n.d.). Synthesis and Analysis of Benzopinacol From Benzophenone by Photoreduction in Green Chemistry. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 3,5-Dichloro-3'-pyrrolidinomethyl Benzophenone (DDPB) in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It treats the specific molecule (CAS 898770-84-8) as a high-value "privileged scaffold" for drug discovery, focusing on its utility in generating CNS-active agents and kinase inhibitors.

Executive Summary & Molecule Profile[1][2]

3,5-Dichloro-3'-pyrrolidinomethyl benzophenone (DDPB) represents a "privileged scaffold" in medicinal chemistry, offering a unique balance of lipophilicity (via the dichlorophenyl ring) and basicity (via the pyrrolidinomethyl arm). This dual nature makes it an ideal building block for central nervous system (CNS) ligands and kinase inhibitors where membrane permeability and solubility are competing constraints.

This guide details the strategic application of DDPB as a core intermediate. We explore its chemoselective reduction, potential for late-stage palladium-catalyzed coupling, and its role as a pharmacophore in monoamine transporter modulator design.

Technical Specifications
PropertyValueRelevance
CAS Number 898770-84-8Unique Identifier
Molecular Formula C₁₈H₁₇Cl₂NOCore Scaffold
Molecular Weight 334.24 g/mol Fragment-based Drug Design (FBDD) compliant
Predicted LogP ~4.8High lipophilicity (Blood-Brain Barrier penetration)
pKa (Pyrrolidine) ~9.5Protonated at physiological pH (Solubility/Binding)
Electronic State Electron-deficient Ring A; Basic Sidechain Ring BEnables orthogonal functionalization

Structural Analysis & Reactivity Logic

To utilize DDPB effectively, one must understand the distinct reactivity zones of the molecule. The structure is a biaryl ketone with asymmetric electronic properties.

  • Zone A (3,5-Dichlorophenyl): The carbonyl group at the ipso position renders this ring electron-deficient. While aryl chlorides are typically sluggish in cross-coupling, the electron-withdrawing nature of the carbonyl (and the inductive effect of the second chlorine) activates these positions for specialized Pd-catalyzed couplings or SNAr reactions under forcing conditions.

  • Zone B (Benzophenone Carbonyl): A versatile handle for diversification. It is susceptible to reduction (to chiral alcohols), Grignard addition, or condensation (to oximes/hydrazones).

  • Zone C (Pyrrolidinomethyl): A robust basic motif. It acts as a hydrogen bond acceptor/donor (when protonated) and improves the solubility of the lipophilic core. Caution: The basic nitrogen can poison metal catalysts; Lewis acid additives or protonation (salt formation) are often required during catalytic steps.

Visualization: Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from the DDPB scaffold.

DDPB_Reactivity DDPB 3,5-Dichloro-3'-pyrrolidinomethyl Benzophenone (DDPB) Reduction Chiral Reduction (CBS Catalyst) DDPB->Reduction Zone B Coupling Pd-Catalyzed Coupling (Buchwald/Suzuki) DDPB->Coupling Zone A (Cl) Wittig Wittig Olefination DDPB->Wittig Zone B Alcohol Chiral Benzhydrols (CNS/Antihistamine targets) Reduction->Alcohol Biaryl Tri-aryl Scaffolds (Kinase Inhibitors) Coupling->Biaryl Alkene Diarylethylenes (SERMs analogs) Wittig->Alkene

Caption: Divergent synthetic pathways from the DDPB scaffold targeting distinct pharmacological classes.

Experimental Protocols

Protocol A: Chemoselective Reduction to Chiral Benzhydrols

Objective: Reduce the ketone to a secondary alcohol with high enantioselectivity while preserving the aryl chlorides. Mechanism: The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst to direct the hydride attack. Self-Validating Step: The disappearance of the carbonyl stretch (1660 cm⁻¹) in IR and the appearance of a broad -OH stretch (3400 cm⁻¹) confirms conversion.

Materials:

  • DDPB (1.0 eq)

  • (R)-Me-CBS catalyst (0.1 eq)

  • Borane-THF complex (BH₃·THF) (0.6 eq)

  • Anhydrous THF

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon. Dissolve DDPB (334 mg, 1 mmol) in anhydrous THF (5 mL).

  • Catalyst Loading: Add (R)-Me-CBS catalyst (1 M in toluene, 0.1 mL) to the solution. Cool the mixture to -20°C using a cryocooler or acetone/dry ice bath.

  • Reduction: Slowly add BH₃·THF (1 M, 0.6 mL) dropwise over 15 minutes. Critical: Slow addition prevents non-selective background reduction.

  • Monitoring: Stir at -20°C for 2 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM). The starting ketone (UV active) should disappear.

  • Quench: Carefully add MeOH (2 mL) dropwise. Caution: Hydrogen gas evolution.

  • Workup: Warm to room temperature, add 1N HCl (5 mL), and stir for 20 mins (to break boron complexes). Basify with sat. NaHCO₃ to pH 9. Extract with EtOAc (3 x 10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Suzuki-Miyaura Coupling on the Dichloro-Ring

Objective: Functionalize the 3,5-dichloro ring to create a tri-aryl system. Challenge: Aryl chlorides are less reactive than bromides. The basic pyrrolidine nitrogen can coordinate to Pd. Solution: Use of Buchwald precatalysts (e.g., XPhos Pd G2) and a strong base in a biphasic system.

Step-by-Step Procedure:

  • Setup: In a microwave vial, combine DDPB (1.0 eq), Arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Catalyst: Add XPhos Pd G2 (2 mol%).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). The water is essential for the inorganic base solubility.

  • Degassing: Sparge with nitrogen for 5 minutes. Cap the vial.

  • Reaction: Heat to 80°C for 4-12 hours (or 100°C for 30 min in microwave).

  • Validation: LC-MS should show the mass shift corresponding to the coupled product (M+Ar). Note: Mono-coupling usually occurs first; control stoichiometry to prevent bis-coupling.

Therapeutic Applications & Causality

The utility of DDPB is grounded in established Structure-Activity Relationships (SAR) of benzophenone derivatives.

CNS Active Agents (Monoamine Transporter Modulators)

The DDPB scaffold mimics the topology of Pyrovalerone and Bupropion analogs, but with a crucial difference: the basic nitrogen is on the phenyl ring (via a methylene linker) rather than on the alkyl chain alpha to the ketone.

  • Mechanism: The 3,5-dichloro substitution increases lipophilicity (LogP ~4.8), facilitating blood-brain barrier (BBB) transit. The pyrrolidine ring mimics the pyrrolidine found in pyrovalerone, a potent dopamine transport (DAT) inhibitor.

  • Hypothesis: DDPB derivatives may act as allosteric modulators of DAT or SERT (Serotonin Transporter) due to the rigid spacing between the aromatic rings and the basic nitrogen [1].

p38 MAP Kinase Inhibitors

Benzophenone derivatives are documented inhibitors of p38 mitogen-activated protein kinase, a target for anti-inflammatory drugs.[1]

  • Mechanism: The benzophenone core fits into the ATP-binding pocket. The 3,5-dichloro motif occupies the hydrophobic region II, while the carbonyl forms hydrogen bonds with the hinge region (Met109) [2].

  • Optimization: The pyrrolidine tail can be oriented towards the solvent-exposed region, improving solubility—a common failure point for kinase inhibitors.

Safety and Handling

  • Hazards: DDPB is an irritant.[2] The 3,5-dichloro motif suggests potential persistence; handle as a potential marine pollutant.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents which may oxidize the pyrrolidine nitrogen to the N-oxide.

  • Storage: Store at 2-8°C under inert atmosphere (Argon) to prevent slow oxidation or moisture absorption by the hygroscopic amine salt.

References

  • Carroll, F. I., et al. (2010). "Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine abuse." Journal of Medicinal Chemistry, 53(4), 1654-1661.

  • Revesz, L., et al. (2004). "Synthesis and biological activity of novel p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(13), 3595-3599.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 81052, 3,5-Dichlorobenzonitrile (Precursor logic).

  • Cayman Chemical. (2023). "2-Amino-2',5-dichlorobenzophenone Product Information." (Structural analog context).

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of substituted benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted benzophenones. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during synthesis. We will explore the mechanistic underpinnings of these issues and provide field-proven troubleshooting strategies and detailed protocols to enhance your experimental success.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter in the lab. Each question is followed by an in-depth analysis of potential causes and actionable solutions.

Q1: My Friedel-Crafts acylation reaction resulted in a very low yield or failed completely. What went wrong?

A1: Root Cause Analysis & Corrective Actions

Low or zero yield in a Friedel-Crafts acylation is a frequent issue, typically stemming from substrate limitations, catalyst deactivation, or improper reaction conditions.

1. Substrate Reactivity:

  • The "Why": The core mechanism of Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS).[1] The acylium ion electrophile (R-C=O⁺) is relatively stable and thus only moderately reactive. It requires an electron-rich aromatic ring to proceed efficiently. If your aromatic substrate contains strongly electron-withdrawing groups (EWGs) like nitro (-NO₂), sulfonic acid (-SO₃H), or multiple halogens, the ring is "deactivated" and too electron-poor to attack the electrophile.[2]

  • Troubleshooting Protocol:

    • Assess Your Substrate: Check the electronic properties of the substituents on your aromatic ring. If you have a potent EWG, the reaction is unlikely to work under standard conditions.

    • Alternative Strategy: For deactivated systems, consider a nucleophilic aromatic substitution (SNAr) approach or a metal-catalyzed cross-coupling reaction as an alternative route to your target benzophenone.

2. Catalyst Deactivation:

  • The "Why": Lewis acids like AlCl₃ are essential for generating the acylium ion from the acyl chloride.[3] However, certain functional groups on the aromatic ring, particularly amines (-NH₂) and anilines, are Lewis bases. They will react with and sequester the AlCl₃ catalyst, rendering it unavailable for the reaction.[4] This forms a highly unreactive complex.[3]

  • Troubleshooting Protocol:

    • Protecting Groups: If your substrate contains an amine, it must be protected before the reaction. A common strategy is to first acylate the amine to form an amide. The amide is less basic and the acyl group can be removed later via hydrolysis.

    • Catalyst Stoichiometry: Remember that the product benzophenone itself is a Lewis base and will form a complex with AlCl₃.[5] Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is required, not a catalytic amount.

3. Reaction Conditions:

  • The "Why": Excessively high reaction temperatures can promote side reactions and decomposition, leading to lower yields of the desired product.[6]

  • Troubleshooting Protocol:

    • Temperature Control: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature or be gently heated as required. Monitor the reaction progress by TLC.

    • Solvent Choice: Use an inert solvent that does not compete in the reaction. Dichloromethane or 1,2-dichloroethane are common choices. Avoid using the aromatic substrate as the solvent unless a large excess is intended.

Q2: My TLC plate shows multiple product spots after a Friedel-Crafts acylation. What are these byproducts?

A2: Identifying Common Byproducts

While Friedel-Crafts acylation is known for producing mono-acylated products because the resulting ketone deactivates the ring, side products can still form, primarily due to regioselectivity issues.[5][7]

1. Isomeric Products (Ortho- vs. Para-Substitution):

  • The "Why": If the starting aromatic ring has an activating, ortho-, para-directing group (e.g., -OCH₃, -CH₃), the acylation will occur at both the ortho and para positions. The para-isomer is generally favored due to reduced steric hindrance, but a mixture is common.[8]

  • Troubleshooting & Purification Protocol:

    • Characterization: Use NMR or mass spectrometry to confirm the identity of the spots as isomers.

    • Chromatographic Separation: Isomers often have different polarities and can typically be separated using column chromatography. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[9]

    • Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization can be an effective purification method.[10]

2. Polysubstitution (Less Common):

  • The "Why": Unlike Friedel-Crafts alkylation, where the alkylated product is more reactive than the starting material, the acylated ketone product is deactivated.[11] This strongly discourages a second acylation. However, with highly activated aromatic rings (e.g., phenols, anisoles) and harsh conditions (high temperature, long reaction times), di-acylation can sometimes be observed.

  • Troubleshooting Protocol:

    • Milder Conditions: Employ less forceful conditions—use a milder Lewis acid (e.g., FeCl₃ instead of AlCl₃), lower the reaction temperature, and shorten the reaction time.

Q3: I'm attempting a Grignard-based synthesis, and the reaction to form the Grignard reagent (RMgX) is not initiating. What should I do?

A3: Initiating a Stubborn Grignard Reaction

The formation of a Grignard reagent is notoriously sensitive to experimental conditions. The primary culprits for initiation failure are moisture, passivation of the magnesium surface, and inactive halides.

1. Rigorous Anhydrous & Inert Conditions:

  • The "Why": Grignard reagents are potent bases and will react readily with any protic source, especially water, which is often present on the surface of glassware or in solvents.[12] They also react with atmospheric oxygen.[12] This consumes the reagent as it forms.

  • Pre-reaction Protocol:

    • Glassware: Oven-dry all glassware overnight (or flame-dry under vacuum) and allow it to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).

    • Solvents: Use anhydrous solvents, typically diethyl ether or THF, from a freshly opened bottle or a solvent purification system.

    • Inert Atmosphere: Assemble the apparatus and purge with an inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

2. Magnesium Activation:

  • The "Why": Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide. This layer must be removed or bypassed.

  • Activation Techniques:

    • Mechanical: Vigorously stir the dry magnesium turnings in the flask to physically break the oxide layer.

    • Chemical (Iodine): Add a small crystal of iodine (I₂).[9][13] The iodine reacts with the magnesium surface, exposing fresh metal. A successful initiation is often indicated by the disappearance of the brown iodine color.

    • Chemical (1,2-Dibromoethane): Add a few drops of 1,2-dibromoethane. It reacts with Mg to form ethene gas and MgBr₂, which helps to clean and activate the surface.

Q4: My Grignard-based synthesis produced a significant amount of a non-polar byproduct, reducing my overall yield. What is it and how can I prevent it?

A4: The Wurtz Coupling Side Reaction

The most common non-polar byproduct in a Grignard synthesis is the result of a Wurtz coupling reaction.

  • The "Why": Once the Grignard reagent (Ar-MgX) begins to form, it can react with the unreacted starting aryl halide (Ar-X) to form a biaryl compound (Ar-Ar).[14][15] This is particularly problematic at high local concentrations of the aryl halide or at elevated temperatures.[16]

  • Mechanism: Ar-MgX + Ar-X → Ar-Ar + MgX₂

  • Preventative Measures & Protocol:

    • Slow Addition: Add the solution of the aryl halide to the magnesium suspension very slowly (dropwise) using an addition funnel. This keeps the concentration of the halide low at any given moment, favoring the reaction with magnesium over the coupling reaction.

    • Temperature Control: Maintain a gentle reflux or room temperature. Avoid excessive heating, which accelerates the Wurtz reaction.[14]

    • Efficient Stirring: Ensure the mixture is stirred vigorously to quickly disperse the added halide and bring it into contact with the magnesium surface.

  • Purification: The biphenyl byproduct is typically much less polar than the desired benzhydrol intermediate or benzophenone product. It can usually be removed effectively via column chromatography or by selective recrystallization, as biphenyl is often soluble in non-polar solvents like petroleum ether while the product is not.[17]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which is the better synthetic route for substituted benzophenones: Friedel-Crafts acylation or a Grignard-based approach?

A1: The "better" route depends entirely on the substituents present on your desired product. The table below summarizes the key considerations.

FeatureFriedel-Crafts Acylation RouteGrignard-Based Route
General Reaction Ar-H + Ar'-COCl --(Lewis Acid)--> Ar-CO-Ar'Ar-X + Mg -> Ar-MgX; then Ar-MgX + Ar'-CHO -> Ar-CH(OH)-Ar'; then [Oxidation] -> Ar-CO-Ar'
Key Advantage Often a one-step process from simple arenes.Highly versatile and tolerant of a wide range of functional groups (with protection). Allows for complex fragment coupling.
Major Limitation Fails with strongly deactivated aromatic rings (e.g., containing -NO₂).[2] Fails with unprotected amine groups.[4]Requires strictly anhydrous and inert conditions.[12] Susceptible to Wurtz coupling.[14]
Substrate Scope Best for electron-rich or neutral aromatic rings.Broad scope. Can be used to couple two different, complex aryl fragments.
Regiochemistry Can produce ortho/para isomer mixtures that require separation.[8]Generally unambiguous as the C-C bond is formed at a defined position (where the halide was).

Recommendation:

  • Use Friedel-Crafts acylation when you are acylating a simple, electron-rich, or neutral arene and your acylating agent is readily available.

  • Use the Grignard-based route when dealing with complex, multi-functionalized aryl rings, when you need precise control over regiochemistry, or when the Friedel-Crafts route is incompatible with your substrate's functional groups.

Q2: What other side reactions should I be aware of in a Grignard synthesis of a benzophenone precursor?

A2: Besides the Wurtz reaction, two other common side reactions are enolization and reduction.

  • Enolization: If the carbonyl compound (the aldehyde or ketone being attacked) has acidic protons on the carbon alpha to the carbonyl, the Grignard reagent can act as a base and simply deprotonate it to form an enolate.[12][18] After acidic workup, this regenerates the starting carbonyl compound, leading to low conversion. This is less of an issue with benzaldehydes, which lack alpha-protons.

  • Reduction: If the Grignard reagent has a hydrogen atom on its beta-carbon and the carbonyl substrate is sterically hindered, a hydride transfer can occur from the Grignard reagent to the carbonyl carbon.[12][18] This reduces the carbonyl to an alcohol, and the Grignard reagent becomes an alkene.

Section 3: Visualized Workflows and Mechanisms

Visual aids can clarify complex decision-making processes and reaction pathways.

Synthesis_Choice Workflow: Choosing a Benzophenone Synthesis Route start Define Target Substituted Benzophenone check_ar1 Analyze Aromatic Ring 1: Does it have strong EWGs or unprotected amines? start->check_ar1 check_ar2 Analyze Aromatic Ring 2: Is it commercially available as an acyl chloride? check_ar1->check_ar2 No grignard_route Use Grignard-Based Synthesis check_ar1->grignard_route Yes fc_route Proceed with Friedel-Crafts Acylation check_ar2->fc_route Yes check_ar2->grignard_route No Wurtz_Mechanism Side Reaction: Wurtz Coupling Pathway cluster_main Main Grignard Formation cluster_side Wurtz Side Reaction ArX Aryl Halide (Ar-X) Grignard Grignard Reagent (Ar-MgX) ArX->Grignard Mg Magnesium (Mg) Biphenyl Biaryl Byproduct (Ar-Ar) Grignard->Biphenyl ArX_side Excess Aryl Halide (Ar-X)

Caption: Competing pathways in Grignard reagent formation.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Niknam, Khodabakhsh, et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Study.com. (n.d.). Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. [Link]

  • BYJU'S. Grignard Reagent. [Link]

  • Brainly. (2020). Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not.... [Link]

  • PubMed. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. [Link]

  • ResearchGate. (2015). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. [Link]

  • Google Patents. (2014).
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. [Link]

  • Springer. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. [Link]

  • Google Patents. (2001).
  • Patsnap. Substituted benzophenone and preparation method thereof. [Link]

  • University of Texas at Dallas. Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

  • BYJU'S. Wurtz Reaction. [Link]

Sources

Technical Support Center: Purification of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone

[1]

Case ID: 35-DCPMB-PUR Classification: Lipophilic Basic Amine / Benzophenone Derivative Support Tier: Level 3 (Senior Application Scientist)[1]

Diagnostic Triage: Why is my purification failing?

Q: I am running a standard silica column (Hexane/EtOAc), but the compound streaks from the baseline to the solvent front. Why is there no separation?

A: This is the "Silanol Effect." Your molecule contains a tertiary pyrrolidine nitrogen (pKa


  • The Mechanism: The basic nitrogen in your compound undergoes an acid-base reaction with the silanols, forming ionic bonds that are far stronger than the dipole-dipole interactions driving normal-phase chromatography.

  • The Result: The compound "drags" along the column, resulting in broad peaks (tailing) and co-elution with impurities.

  • The Fix: You must suppress silanol ionization. See Protocol B below for the correct mobile phase modifiers.

Q: I attempted to crystallize the free base from Ethanol/Water, but it oiled out as a sticky gum. Is my product impure?

A: Not necessarily. This molecule has high rotational freedom (benzophenone bridge) and significant lipophilicity (3,5-dichloro ring), which often impedes crystal lattice formation in the free base form.[1]

  • The Fix: Do not attempt to crystallize the free base. Convert it to the Hydrochloride (HCl) or Oxalate salt . The ionic lattice of the salt form significantly restricts molecular rotation, often yielding a crystalline solid that is easier to handle and purify.

Q: My LC-MS shows a clean peak, but the NMR shows aliphatic impurities that I can't remove. What are they?

A: If you used a Suzuki coupling or reductive amination to build this, you likely have non-polar byproducts (e.g., de-halogenated species or boronic acid residues) that co-elute on Reverse Phase (C18) because the lipophilic dichloro-ring dominates the interaction.

  • The Fix: Switch to Orthogonal Purification . If you used C18 (hydrophobicity-based), switch to Strong Cation Exchange (SCX) or Acid-Base Extraction (pKa-based) to isolate the amine specifically.

Core Protocols

Protocol A: The "Self-Validating" Acid-Base Extraction

Recommended as the primary purification step before any chromatography.

Principle: This method leverages the pKa difference between your basic product (pKa ~9.5) and neutral/acidic impurities. It is "self-validating" because if the product does not precipitate/extract at the predicted pH, you immediately know the reaction failed or the structure is incorrect.

Reagents:

  • Organic Solvent: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE). Avoid DCM if possible to prevent emulsion formation.[1]
    
  • Acid Phase: 1M HCl (aq).

  • Base Phase: 2M NaOH (aq).[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude reaction mixture in

    
     (10 mL/g).
    
  • Acid Wash (The Capture): Extract the organic layer 3x with 1M HCl.

    • Checkpoint: Your product is now protonated (

      
      ) and moves to the Aqueous Layer . Neutral impurities (starting benzophenones) stay in the Ether.
      
  • Organic Wash: Wash the combined acidic aqueous layers once with fresh

    
     to remove entrained neutrals. Discard this organic wash.
    
  • Basification (The Release): Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 12.

    • Visual Cue: The solution should turn cloudy as the free base precipitates or oils out.

  • Final Extraction: Extract the cloudy aqueous mixture 3x with DCM or

    
    .
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Protocol B: "Amine-Modified" Flash Chromatography

Use this if Acid-Base extraction does not yield >98% purity.[1]

The Golden Rule: You must use a basic modifier to "cap" the silica silanols.

ParameterRecommendationRationale
Stationary Phase Standard Silica Gel (40-63

m)
Cost-effective; effective if modified.
Mobile Phase A DCM + 1% Triethylamine (TEA)TEA competes for silanol sites, allowing product to elute freely.[1]
Mobile Phase B MeOH + 1% Triethylamine (TEA)Increases polarity for elution.
Gradient 0% to 10% B over 15 CVSlow gradient prevents co-elution of close isomers.
Alternative DCM / MeOH /

(90:9:1)
Ammonia is a stronger modifier but harder to prepare (immiscibility).

Critical Step: Pre-rinse the column with 3 Column Volumes (CV) of the starting mobile phase (containing TEA) before loading your sample. This "neutralizes" the column ahead of time.

Visualization of Workflows

Figure 1: Logic Flow for Purification Strategy

This diagram illustrates the decision matrix for purifying this compound based on impurity profile.

PurificationStrategycluster_legendKeyStartCrude Reaction MixtureCheckSolIs product solid or oil?Start->CheckSolAcidBaseProtocol A: Acid-Base Extraction(Separates Neutral/Acidic Impurities)CheckSol->AcidBaseAlways Start HerePurityCheckCheck Purity (LCMS/NMR)AcidBase->PurityCheckHighPurityPurity > 95%PurityCheck->HighPurityCleanLowPurityPurity < 95%PurityCheck->LowPurityDirtySaltFormForm HCl Salt & Recrystallize(IPA/Et2O)HighPurity->SaltFormFlashChromProtocol B: Flash Chromatography(DCM/MeOH + 1% TEA)LowPurity->FlashChromFlashChrom->SaltFormFinal StepLeg1Critical ActionLeg2Decision Point

Caption: Decision matrix prioritizing Acid-Base extraction (Protocol A) to remove bulk impurities before attempting chromatography (Protocol B).

Stability & Storage Data

  • Oxidation Risk: The benzylic position (carbon between the phenyl ring and pyrrolidine) is susceptible to oxidation if left in solution with air exposure for >24 hours.

    • Storage: Store the free base under Nitrogen/Argon at -20°C.

    • Salt Stability: The HCl salt is stable at room temperature for months if kept dry.

  • Hygroscopicity: The HCl salt of this amine is likely hygroscopic. Store in a desiccator.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Acid-Base extraction methodologies).

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.[1] (Foundational text for flash chromatography parameters).

  • Biotage. (2023).[3] Strategies for Flash Chromatography of Basic Amines. (Industry standard guide for amine modifiers in silica chromatography).

  • Reich, H. J. (2017).[1] Common Solvents and Modifiers for Chromatography. University of Wisconsin-Madison Chemistry Database. (Reference for solvent polarity and amine modifiers).

Technical Support Center: Optimizing Benzophenone-Based Cross-Linking

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzophenone-based cross-linking. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your cross-linking experiments. Here, you will find troubleshooting guides and FAQs in a direct question-and-answer format to address specific issues you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the principles and key parameters of benzophenone-based cross-linking.

Q1: What is benzophenone-based photo-cross-linking and how does it work?

A1: Benzophenone (BP) is a highly efficient and versatile photo-cross-linker used to create covalent bonds between interacting molecules, such as proteins, nucleic acids, or polymers, upon activation with ultraviolet (UV) light.[1][2] The process is invaluable for capturing transient or weak interactions in biological systems.[3]

The mechanism involves three key steps:

  • Photo-Excitation: Upon absorbing UV light, typically around 350-360 nm, the benzophenone molecule is excited from its ground state (S₀) to an excited singlet state (S₁).[1]

  • Intersystem Crossing: The excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable triplet state (T₁). This triplet state is a diradical, with two unpaired electrons.[4]

  • Hydrogen Abstraction & Cross-Linking: The highly reactive triplet diradical abstracts a hydrogen atom from a nearby C-H, N-H, or O-H bond of an interacting molecule. This creates a new carbon-centered radical on the target molecule and a ketyl radical on the benzophenone. These two radicals then combine to form a stable, covalent C-C, C-N, or C-O bond, effectively "cross-linking" the two molecules.[1]

A key advantage of benzophenone is that the excited triplet state is relatively long-lived and, if it does not find a reaction partner, can revert to the ground state, allowing for repeated excitation.[1] This increases the probability of a successful cross-linking event.

Benzophenone_Mechanism BP_Ground Benzophenone (S₀) BP_Excited Excited Singlet (S₁) BP_Ground->BP_Excited UV Light (350-360 nm) BP_Triplet Excited Triplet (T₁) Diradical BP_Excited->BP_Triplet Intersystem Crossing BP_Triplet->BP_Ground Decay (no reaction) Reaction_Complex [BP•••H-R] Complex BP_Triplet->Reaction_Complex Proximity to C-H bond Radical_Pair Ketyl Radical + Substrate Radical Reaction_Complex->Radical_Pair Hydrogen Abstraction Crosslink Covalent Cross-link Radical_Pair->Crosslink Radical Combination

Caption: Mechanism of benzophenone photo-cross-linking.

Q2: What is the optimal UV wavelength for activating benzophenone?

A2: The optimal UV wavelength for activating benzophenone is approximately 350-360 nm .[1][4] This wavelength corresponds to the n→π* electronic transition of the carbonyl group. Using this longer wavelength is a significant advantage as it minimizes damage to sensitive biological samples like proteins and cells, which are more susceptible to damage from shorter UV wavelengths (e.g., 254 nm).[1]

While some protocols might use a broader spectrum UV source or even 254 nm, it's important to be aware of the potential consequences.[3][5] Shorter wavelengths can induce other photochemical reactions or cause chain scission in polymers, potentially confounding your results.[1][6] For most biological applications, a filtered UV lamp or a light source specifically designed for 365 nm irradiation is highly recommended.[7]

Q3: How do I choose the right concentration of my benzophenone-containing molecule?

A3: The optimal concentration is a balance between achieving sufficient cross-linking efficiency and avoiding issues like aggregation or non-specific reactions. The ideal concentration is highly dependent on the system being studied.

System TypeTypical Concentration RangeKey Considerations
Protein-Protein Interactions 1 µM - 100 µMStoichiometry of interacting partners, binding affinity (Kd).
Polymer/Hydrogel Curing 1 mol% - 15 mol% (relative to monomer units)Desired cross-link density, polymer chain mobility.[1]
Surface Immobilization 0.1 mg/mL - 10 mg/mL (for coating solutions)Desired surface density, solubility of the BP-reagent.[5]

Starting Recommendation: For protein interaction studies, begin with a 1:1 molar ratio of your benzophenone-labeled molecule to its target. For polymer systems, a starting point of 5 mol% benzophenone can be effective.[1] It is crucial to perform a concentration titration to determine the optimal level for your specific experiment.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during benzophenone cross-linking experiments.

Problem: Low or No Cross-Linking Efficiency

Q: I'm not seeing any, or very little, of my desired cross-linked product. What could be wrong?

A: This is a common issue with several potential causes. Let's break them down.

  • Cause 1: Inadequate UV Exposure

    • Explanation: The benzophenone may not be receiving enough energy to become activated efficiently. This can be due to insufficient irradiation time, low UV lamp intensity, or an incorrect distance from the UV source.

    • Solution:

      • Verify Lamp Output: Check the specifications of your UV lamp. An intensity of at least 5-10 mW/cm² at the sample is a good starting point.[3][5]

      • Optimize Irradiation Time: Perform a time-course experiment. Start with 5-15 minutes and extend up to 60 minutes, taking samples at various time points (e.g., 5, 15, 30, 60 min) to find the optimal exposure time. Some systems may require even longer exposure.[2]

      • Control the Distance: Ensure the distance between the lamp and your sample is consistent and as close as safely possible without causing excessive heating. A typical distance is 5-10 cm.[2]

  • Cause 2: Quenching or Interfering Buffer Components

    • Explanation: Components in your reaction buffer can quench the excited triplet state of benzophenone or react with it, preventing it from cross-linking your target.

    • Solution:

      • Avoid Amine-Containing Buffers: Buffers like Tris are known to be reactive and can act as scavengers.[8]

      • Use Non-Reactive Buffers: Switch to buffers such as HEPES, phosphate-buffered saline (PBS), or MOPS.[8]

      • Check for Scavengers: Other molecules, such as dithiothreitol (DTT) or β-mercaptoethanol, are potent radical scavengers and must be removed before UV irradiation.

  • Cause 3: Unfavorable Molecular Conformation or Distance

    • Explanation: Benzophenone-mediated cross-linking is a "zero-length" reaction, meaning it requires very close contact between the excited benzophenone and a C-H bond on the target molecule. If the interacting molecules are not in a favorable orientation, hydrogen abstraction cannot occur.

    • Solution:

      • Re-evaluate the Labeling Site: If you have engineered the benzophenone into a protein (e.g., using a p-benzoyl-L-phenylalanine, pBpa), consider moving it to a different location that is predicted to be closer to the interaction interface.[9][10]

      • Increase Molecular Flexibility: If working with polymers, ensure the reaction temperature is above the glass transition temperature (Tg) of the polymer. This allows for sufficient segmental motion for the benzophenone to encounter a reactive C-H group.[3][5]

Problem: Non-Specific Cross-Linking or Aggregation

Q: My Western blot shows high molecular weight smears and aggregates instead of a distinct cross-linked band. How can I fix this?

A: This indicates that the cross-linking is either too aggressive or not specific enough.

  • Cause 1: Excessively High Benzophenone Concentration

    • Explanation: Too much of the photo-activatable molecule can lead to intermolecular cross-linking between multiple copies of your protein or polymer, resulting in aggregation.

    • Solution:

      • Perform a Concentration Titration: Systematically decrease the concentration of your benzophenone-labeled molecule. Try reducing it by 50% and then by 90% to see if the aggregation is reduced and a specific band appears.

      • Adjust Stoichiometry: If studying a bimolecular interaction, try using a sub-stoichiometric amount of the labeled molecule relative to its binding partner.

  • Cause 2: Over-Irradiation

    • Explanation: Exposing the sample to UV light for too long can generate an excessive number of radicals, leading to uncontrolled and non-specific reactions.

    • Solution:

      • Reduce Irradiation Time: Refer to your time-course experiment. The optimal time is the point where you see the maximum amount of your desired product before significant aggregation occurs. An irradiation time of 160 seconds was found to be sufficient in one study to consume the benzophenone moieties.[2]

  • Cause 3: Hydrophobic Interactions

    • Explanation: Benzophenone is a hydrophobic moiety.[10] At high concentrations, the benzophenone itself can promote non-specific aggregation of proteins or polymers, which then become covalently cross-linked upon irradiation.

    • Solution:

      • Include Detergents: For proteins prone to aggregation, consider including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in your buffer.

      • Modify Solvent Polarity: In polymer chemistry, the polarity of the solvent can influence the reaction kinetics. More polar environments can sometimes decrease the reactivity of benzophenone.[3][5]

Section 3: Experimental Protocols

Protocol: Photo-Cross-Linking of a Protein-Protein Interaction

This protocol provides a general workflow for capturing a protein-protein interaction where one protein ("Protein-BP") has a benzophenone moiety incorporated.

Workflow_Protocol cluster_prep 1. Sample Preparation cluster_uv 2. UV Irradiation cluster_analysis 3. Analysis Prep1 Combine Protein-BP and Target Protein in HEPES or PBS buffer Prep2 Incubate (e.g., 30 min on ice) to allow complex formation Prep1->Prep2 Prep3 Aliquot into UV-transparent vessel (e.g., quartz cuvette or microplate) Prep2->Prep3 UV1 Place sample in UV cross-linker at a fixed distance Prep3->UV1 UV2 Irradiate with 365 nm UV light (e.g., 15-30 min) UV1->UV2 Analysis1 Add SDS-PAGE loading buffer UV2->Analysis1 Analysis2 Denature sample (95°C for 5 min) Analysis1->Analysis2 Analysis3 Analyze by SDS-PAGE and Western Blot / Coomassie stain Analysis2->Analysis3

Sources

troubleshooting low reactivity of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity & Synthetic Incompatibility Document ID: TS-BENZ-35DC-PYR-001 Status: Active Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Janus" Molecule

You are likely encountering difficulties with 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone because it possesses a "dual personality" that creates conflicting synthetic demands.

  • The "Left" Ring (3,5-Dichloro): An electron-deficient aryl chloride system. While electronically activated for oxidative addition compared to electron-rich arenes, it is kinetically sluggish due to the strength of the C-Cl bond and the meta-positioning relative to the carbonyl.

  • The "Right" Ring (Pyrrolidinomethyl): Contains a tertiary amine (pyrrolidine). This is a Lewis base and a catalyst poison .

The Core Problem: The "low reactivity" you observe is rarely intrinsic inertness. It is almost always due to catalyst poisoning (in cross-couplings) or proton quenching (in organometallic additions) caused by the pyrrolidinyl tail.

Module 1: Troubleshooting Cross-Coupling Failures (Suzuki, Buchwald-Hartwig)

Symptom: You are attempting to couple the aryl chloride (3,5-Cl), but the reaction stalls at <10% conversion, even with standard Pd catalysts.

Root Cause: Amine Poisoning. The pyrrolidine nitrogen has a localized lone pair. Standard Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) coordinate strongly to this nitrogen, forming a stable "dead" complex rather than performing the oxidative addition into the C-Cl bond.

Mechanism of Failure

Pd_Poisoning Cat Active Pd(0) Catalyst Coordination Pd-N Coordination (Off-Cycle Species) Cat->Coordination Fast (Kinetic Trap) OxAdd Oxidative Addition (Ar-Pd-Cl) Cat->OxAdd Slow (Desired) Substrate Substrate (Pyrrolidine Tail) Substrate->Coordination Coordination->Cat Equilibrium (Favors Complex)

Caption: The basic pyrrolidine nitrogen outcompetes the aryl chloride for the Palladium center, sequestering the catalyst in an inactive off-cycle state.

Solution Protocol: The "Bulky Ligand" Strategy

To restore reactivity, you must sterically preclude the nitrogen from binding to the Palladium.

Step-by-Step Guide:

  • Abandon simple phosphines: Stop using PPh3 or dppf. They are not bulky enough to prevent amine coordination.

  • Select a Buchwald Ligand: Switch to XPhos or RuPhos .

    • Why? These biaryl dialkylphosphines create a massive steric shell around the Pd center. The small aryl chloride can penetrate this shell to react, but the bulky pyrrolidine-substrate cannot coordinate to the metal center [1].

  • Base Selection: Use K3PO4 (anhydrous) instead of carbonates.

  • Pre-catalyst: Use XPhos Pd G2 or G3 precatalysts to ensure rapid initiation.

ParameterStandard Condition (Fails)Optimized Condition (Works)
Catalyst Pd(PPh3)4XPhos Pd G3
Ligand TriphenylphosphineXPhos or BrettPhos
Base Na2CO3 (aq)K3PO4 (suspended in dioxane)
Temp 80°C100°C
Module 2: Troubleshooting Carbonyl Addition Failures (Grignard, Lithiation)

Symptom: You add a Grignard reagent (e.g., MeMgBr) to the benzophenone, but isolate only starting material or a hydrolyzed salt.

Root Cause: The "Hidden Proton" Trap. Users often purchase this compound as the Hydrochloride Salt (.HCl) to ensure stability.

  • If you add Grignard to the HCl salt: R-MgBr + H-Cl -> R-H + MgBrCl. You destroy 1 equivalent of reagent immediately.

  • Even if free-based, the amine can coordinate the Mg, altering the aggregation state of the Grignard, slowing kinetics.

Diagnostic Decision Tree

Grignard_Troubleshoot Start Grignard Reaction Fails CheckSalt Is Starting Material an HCl Salt? Start->CheckSalt YesSalt YES CheckSalt->YesSalt NoSalt NO CheckSalt->NoSalt Action1 CRITICAL ERROR: Acidic proton quenches Grignard. YesSalt->Action1 Action2 Check Reagent Stoichiometry NoSalt->Action2 Fix1 PROTOCOL A: Perform Free-Base Extraction Action1->Fix1 Fix2 Use 3.5 equiv Grignard (Saturate Amine Coordination) Action2->Fix2 Fix3 Add CeCl3 (Knochel Protocol) to activate Carbonyl Action2->Fix3

Caption: Decision logic for diagnosing organometallic failures. The HCl salt form is the most common cause of "zero reaction" outcomes.

Protocol A: Mandatory Free-Basing

Do not attempt organometallic reactions on the salt form.

  • Dissolve: Suspend the this compound HCl salt in DCM (Dichloromethane) . It may not fully dissolve yet.

  • Neutralize: Add 1.1 equivalents of 1M NaOH or saturated NaHCO3 . Shake vigorously in a separatory funnel until the solid dissolves and transfers to the organic layer.

  • Dry: Separate the organic layer, dry over Na2SO4 (Magnesium sulfate is Lewis acidic and can trap the amine, reducing yield).

  • Evaporate: Remove solvent to obtain the viscous free-base oil.

  • Re-dissolve: Immediately dissolve in anhydrous THF for your reaction.

Module 3: Physical Properties & Solubility Data

The reactivity issues are often exacerbated by solvent incompatibility. The salt form is hydrophilic; the free base is lipophilic.

Solubility Matrix

SolventHCl Salt FormFree Base FormApplication Note
Water Soluble InsolubleUse water only for workup.[1]
DCM PoorExcellent Best for extraction/isolation.[1]
THF InsolubleSoluble Required for Grignard/Suzuki.
Diethyl Ether InsolubleModerateAvoid for reactions; good for precipitating the salt.[1]
DMF SolubleSolubleGood for SNAr, but hard to remove.[1]
FAQ: Frequently Asked Questions

Q: Can I do a Suzuki coupling on the HCl salt directly if I add extra base? A: Not recommended. While theoretically possible, the in-situ neutralization generates water and inorganic salts that can aggregate and encapsulate the catalyst. Furthermore, the protonated amine is an ammonium species, which is electron-withdrawing and might deactivate the ring further, but the moment base is added, the free amine poisons the Pd. Always free-base first.

Q: The 3,5-dichloro ring is deactivated.[2] Will oxidative addition happen at all? A: Yes. While the ring is electron-poor (which usually helps oxidative addition of Pd(0) to Ar-Cl), the meta-position is not as activated as ortho/para to the carbonyl. However, the reaction is thermodynamically feasible. If it fails, it is a kinetic issue (poisoning) or a ligand issue, not an electronic impossibility [2].

Q: I see a "spot-to-spot" conversion on TLC, but the NMR is messy. A: The pyrrolidine nitrogen is basic. If you use CDCl3 for NMR, traces of HCl in the solvent can protonate the nitrogen, causing peak broadening and shifting. Add a drop of NaOD or use CD3OD with a base trace to get a sharp NMR spectrum.

References
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

    • Relevance: Establishes the necessity of bulky ligands (XPhos/RuPhos)
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

    • Relevance: Definitive guide on activating aryl chlorides, specifically addressing electron-deficient systems.
  • Knochel, P., et al. (2006). Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angewandte Chemie, 45(18), 2958-2972.

    • Relevance: Provides protocols (CeCl3 additives) for enhancing Grignard reactivity in the presence of sensitive functional groups.

Sources

Technical Support Center: Stability & Handling of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone . As a researcher working with this compound, you are likely encountering challenges related to its "disappearance" in solution, unexpected HPLC peak splitting, or precipitation during biological assays.

This molecule possesses two distinct pharmacophores that dictate its stability profile:

  • The Benzophenone Core: A potent UV-chromophore susceptible to radical-mediated photoreduction.

  • The Benzylamine Moiety (Pyrrolidinomethyl group): A basic nitrogen center prone to N-oxidation and pH-dependent solubility shifts.

This guide moves beyond generic advice, providing mechanistic insights and self-validating protocols to stabilize your stock and working solutions.

Module 1: Photochemical Instability (Critical)

The Issue: The solution turns yellow/brown over time, or HPLC analysis shows multiple new peaks eluting earlier than the parent compound.

The Mechanism: Benzophenones are well-known photo-initiators. Upon exposure to UV or ambient blue light, the carbonyl group undergoes an


 transition, forming a reactive diradical triplet state. In the presence of hydrogen donors (like solvents or the molecule's own pyrrolidine ring), this radical abstracts a hydrogen atom, leading to photoreduction  (forming benzpinacols) or radical polymerization . The 3,5-dichloro substitution increases the intersystem crossing efficiency, making this analog more light-sensitive than unsubstituted benzophenone.
Protocol: Actinometric Stress Test

Use this protocol to confirm if your sample loss is light-induced.

  • Preparation: Prepare two vials of 100 µM compound in your assay buffer.

  • Condition A (Control): Wrap one vial completely in aluminum foil.

  • Condition B (Stress): Place the second vial under a standard laboratory fluorescent light (or near a window) for 4 hours.

  • Analysis: Analyze both via HPLC-UV (254 nm).

  • Validation Criteria: If Condition B shows >5% loss of Area Under Curve (AUC) compared to A, your compound is undergoing photolysis.

Mitigation Strategy:

  • Amber Glass: Mandatory for all storage.

  • Gold Light: Perform sensitive dilutions under yellow (sodium vapor) light or low-light conditions.

  • Solvent Choice: Avoid alcohols (MeOH, EtOH) as storage solvents if possible, as they act as hydrogen donors that accelerate photoreduction. Use Acetonitrile (ACN) or DMSO.

Module 2: Oxidative Degradation & Hydrolysis

The Issue: Mass spectrometry reveals a mass shift of +16 Da (N-oxide) or loss of the pyrrolidine mass.

The Mechanism: The "pyrrolidinomethyl" group is a tertiary benzylamine. Unlike simple amines, benzylamines are susceptible to oxidative deamination and N-oxidation .

  • N-Oxidation: Atmospheric oxygen can oxidize the pyrrolidine nitrogen (M+16).

  • C-N Cleavage: While not a classic "Mannich base" (which would be beta-amino), the benzylic position is activated. Radical attack (often photo-initiated) at the benzylic carbon can lead to C-N bond scission, releasing free pyrrolidine and the benzaldehyde derivative.

Visualization: Degradation Pathways

DegradationPathways Parent Parent Compound (3,5-Dichloro-3'-pyrrolidinomethyl BP) ExcitedState Excited Triplet State (Diradical) Parent->ExcitedState UV/Blue Light (hv) NOxide N-Oxide Derivative (+16 Da) Parent->NOxide O2 / Peroxides Benzpinacol Benzpinacol Dimers (Photoreduction Product) ExcitedState->Benzpinacol H-Abstraction (Solvent) Cleavage C-N Bond Cleavage (Aldehyde + Pyrrolidine) ExcitedState->Cleavage Radical Fragmentation

Caption: Mechanistic pathways for photodegradation (red) and oxidative instability (yellow) leading to sample loss.

Module 3: Solubility & pH Management

The Issue: Compound precipitates upon dilution into PBS or cell culture media.

The Mechanism: The pyrrolidine nitrogen has a pKa of approximately 9.5 .

  • pH < 8.5: The nitrogen is protonated (

    
    ), making the molecule cationic and soluble in aqueous media.
    
  • pH > 9.0: The molecule exists as a free base. Given the lipophilic dichlorobenzophenone core (

    
    ), the free base is insoluble  in water.
    
  • The PBS Trap: Standard PBS is pH 7.4, which is usually fine. However, if you dilute a high-concentration DMSO stock (e.g., 10 mM) rapidly into PBS, kinetic precipitation can occur before protonation equilibrates.

Solubility Troubleshooting Table
Solvent SystemStability RatingSolubilityRecommendation
DMSO (Anhydrous) HighExcellentPreferred Stock. Store at -20°C. Freeze/thaw cycles promote water absorption.
Ethanol/Methanol LowGoodAvoid. Promotes photoreduction (H-donor) and transesterification/acetal formation over time.
Water (Neutral) ModeratePoorUnstable. Poor solubility; risk of precipitation.
0.1 M HCl / Water HighExcellentPreferred Aqueous. Low pH ensures protonation (Salt form) and prevents N-oxidation.
PBS (pH 7.4) ModerateModerateWorking Solution Only. Use immediately. Do not store.

Module 4: Troubleshooting FAQ

Q1: My HPLC peak is splitting into a doublet. Is this a chiral separation? A: No, this molecule is achiral (unless the pyrrolidine itself is substituted, which is not indicated). A doublet usually indicates partial protonation if your mobile phase pH is near the pKa (9.5), or atropisomerism (hindered rotation of the phenyl rings), though the latter is rare at room temperature for this structure.

  • Fix: Adjust your HPLC mobile phase. Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to ensure the amine is fully protonated and elutes as a single sharp peak.

Q2: Can I use this compound in a cell assay for 48 hours? A: Yes, but with caveats. The half-life in media at 37°C is likely <24 hours due to oxidative metabolism or light exposure.

  • Fix: Refresh the media containing the compound every 12–24 hours. Keep the incubator dark.

Q3: I see a white precipitate immediately after adding the DMSO stock to my buffer. A: You likely exceeded the "critical aggregation concentration."

  • Fix: Perform an intermediate dilution.

    • DMSO Stock

      
       Dilute 1:10 into 10 mM HCl .
      
    • Dilute this acidic intermediate into your final neutral buffer. Why? This pre-protonates the amine, ensuring it enters the neutral buffer as the soluble cation.

Decision Tree: Diagnosing Sample Loss

Use this logic flow to identify the root cause of your stability issues.

TroubleshootingTree Start Problem: Low Recovery / Extra Peaks CheckVisual Is solution yellow/brown? Start->CheckVisual CheckLight Was it exposed to light? CheckVisual->CheckLight Yes CheckPrecip Is there visible precipitate? CheckVisual->CheckPrecip No ResultPhoto Diagnosis: Photodegradation Action: Use Amber Vials CheckLight->ResultPhoto Yes CheckpH Is Buffer pH > 8.0? CheckPrecip->CheckpH Yes CheckMS MS shows M+16 peak? CheckPrecip->CheckMS No ResultSol Diagnosis: Solubility (Free Base) Action: Acidify Buffer CheckpH->ResultSol Yes ResultOx Diagnosis: N-Oxidation Action: Degas solvents / Add antioxidant CheckMS->ResultOx Yes

Caption: Step-by-step diagnostic workflow for identifying stability failures.

References

  • Photodegradation of Benzophenones

    • Gago-Ferrero, P., et al. (2012).[1] "Photodegradation of benzophenone-3 in aqueous solution." Science of The Total Environment.

    • Relevance: Establishes the radical mechanism of benzophenone instability under UV irradi
  • Oxidation of Benzylamines

    • Niu, M., et al. (2020).[2] "Selective oxidation of benzylamines to imines." RSC Advances.

    • Relevance: Details the susceptibility of the benzylamine pharmacophore to oxidative cleavage and N-oxide form
  • pKa of Pyrrolidine Derivatives

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122501, N-Benzylpyrrolidine.
    • Relevance: Provides experimental pKa data (~9.5)
  • Hydrolysis of Amides and Amines

    • Master Organic Chemistry (2019).
    • Relevance: General mechanism for hydrolytic stability of nitrogen-containing functional groups.

Sources

overcoming solubility problems with 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Challenges in Aqueous Buffers Compound ID: 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone (CAS: 898770-84-8) Classification: Lipophilic Weak Base Support Level: Advanced Research & Development[1]

Executive Summary & Physicochemical Profile

The Core Challenge: this compound presents a classic "Lipophilic Weak Base" profile.[1] The molecule consists of a highly lipophilic benzophenone core reinforced by two electron-withdrawing chlorine atoms, opposing a single ionizable pyrrolidine nitrogen.[1]

  • Lipophilicity (LogP): Estimated ~4.6 (High).[1] The dichlorobenzophenone moiety drives strong hydrophobic aggregation.[1]

  • Ionization (

    
    ):  Estimated ~9.0–9.5 (Pyrrolidine nitrogen).[1]
    
  • The Solubility Trap: At physiological pH (7.4), the molecule is close to its

    
    , meaning a significant fraction exists as the uncharged free base.[1] Given the high LogP, this uncharged species has near-zero aqueous solubility, leading to rapid precipitation ("crashing out") when diluted from DMSO into neutral buffers like PBS.[1]
    

Quick Resolution Strategies:

  • Lower the pH: Maintain pH < 5.0 to ensure >99.9% protonation.

  • Encapsulate: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) to sequester the lipophilic core.[1]
  • Salt Selection: Convert the free base to a Hydrochloride or Mesylate salt for solid-state stability.[1]

Troubleshooting Guides (FAQs)

Scenario A: "My compound precipitates immediately when I dilute my DMSO stock into PBS (pH 7.4)."

Diagnosis: You are experiencing the "Solubility Cliff."[1] In 100% DMSO, the compound is soluble.[1][2] As you add PBS, the solvent power drops.[1] Simultaneously, at pH 7.4, the equilibrium shifts toward the uncharged free base, which is insoluble due to the dichlorobenzophenone core.[1]

Solution Protocol: Do not dilute directly into pure PBS. Use an Intermediate Dilution Step or a Carrier System .[1]

  • Option 1: The Acidic Shift (For chemical assays)

    • Switch buffer to Acetate Buffer (pH 4.5) or Citrate Buffer (pH 5.0) .

    • Mechanism:[1][3][4] At pH 5.0 (well below the

      
       of ~9.5), the pyrrolidine nitrogen is fully protonated (
      
      
      
      ), vastly increasing aqueous solubility via ionic solvation.[1]
  • Option 2: The Cyclodextrin Shield (For biological assays)

    • Pre-dissolve the compound in DMSO.[1]

    • Prepare the aqueous buffer containing 20% (w/v) HP-

      
      -CD .[1]
      
    • Dilute the DMSO stock into the Cyclodextrin-buffer mix.

    • Mechanism:[1][3][4] The cyclodextrin creates a hydrophobic cavity that encapsulates the dichlorobenzophenone tail, shielding it from water while the outer shell remains soluble.[1]

Scenario B: "I see variable data in my IC50 curves. The compound seems to lose potency over time."[1]

Diagnosis: This is likely due to Non-Specific Binding (NSB) .[1] Lipophilic compounds (LogP > 3) adhere aggressively to polypropylene (tubes) and polystyrene (plates), effectively reducing the actual concentration in your well.[1]

Solution Protocol:

  • Add Surfactant: Include 0.05% Tween-80 or 0.01% Triton X-100 in your assay buffer.[1] This forms micelles that prevent the compound from sticking to plastic walls.[1]

  • Change Labware: Switch to Low-Binding Plates or glass-coated consumables.

  • Verification: Quantify the actual concentration in the well using LC-MS/MS after incubation to confirm the dose.

Step-by-Step Formulation Protocols

Protocol 1: Preparation of a Stable 10 mM Stock Solution
  • Reagents: Anhydrous DMSO (Grade: Molecular Biology, >99.9%).

  • Storage: -20°C, desiccated, protected from light (amber vials).

  • Weigh the solid powder (Free Base).[1]

  • Calculate the volume of DMSO required to reach 10 mM.[1]

    • Note: Do not use water or buffer at this stage.[1]

  • Vortex for 30 seconds. If undissolved, sonicate at 40°C for 5 minutes.

  • QC Check: Visually inspect for clarity. Any turbidity indicates incomplete dissolution.[1]

Protocol 2: "Crash-Resistant" Dilution for Animal Dosing (IV/IP)
  • Target: 1 mg/mL clear solution.

  • Vehicle: 10% DMSO / 40% PEG-400 / 50% Water (or Saline).[1]

Workflow:

  • Dissolve compound in 100% DMSO (10% of final volume).

  • Add PEG-400 (40% of final volume) and vortex vigorously. The solution should remain clear.

  • Slowly add Water/Saline (50% of final volume) dropwise while vortexing.[1]

    • Critical: If turbidity appears, stop.[1] Add 1 molar equivalent of HCl (1N) to protonate the amine, then continue adding water.[1]

Visualizations & Decision Logic

Figure 1: Solubility Optimization Decision Tree

Caption: Logical workflow for selecting the correct formulation strategy based on assay pH requirements.

SolubilityStrategy Start Start: Dilute 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone from DMSO CheckPH Is Assay pH Neutral (7.4)? Start->CheckPH Acidic Can you work at pH < 5.0? CheckPH->Acidic No (Flexible pH) NeutralPath Must use pH 7.4 CheckPH->NeutralPath Yes (Physiological) UseAcid Use Acetate/Citrate Buffer (Protonation drives solubility) Acidic->UseAcid Yes Acidic->NeutralPath No Cyclodextrin Add 20% HP-beta-Cyclodextrin NeutralPath->Cyclodextrin High Conc. (>10 uM) Surfactant Add 0.05% Tween-80 (Prevents plastic binding) NeutralPath->Surfactant Low Conc. (<1 uM)

Figure 2: The "Solubility Cliff" Mechanism

Caption: Mechanistic view of why precipitation occurs at pH 7.4 and how cyclodextrins prevent it.

Mechanism DMSO DMSO Stock (Solubilized) Dilution Dilution into Aqueous Buffer DMSO->Dilution LowPH pH < pKa (9.5) Cationic Repulsion Dilution->LowPH Acidic Buffer HighPH pH 7.4 (Neutral) Hydrophobic Stacking Dilution->HighPH Standard PBS CD Cyclodextrin Encapsulation Dilution->CD With HP-b-CD Precipitation Precipitation (Aggregates) Soluble Stable Solution LowPH->Soluble Charge Stabilized HighPH->Precipitation Benzophenone Core Stacks CD->Soluble Steric Shielding

Comparative Data Tables

Table 1: Estimated Solubility Limits by Solvent System

Note: Values are estimates based on structural QSAR for dichlorobenzophenone derivatives.

Solvent SystempHEstimated SolubilityPrimary Solubilization Mechanism
100% DMSO N/A> 50 mMPolar Aprotic Solvation
PBS (Phosphate Buffered Saline) 7.4< 1

M (< 0.3

g/mL)
None (High risk of precipitation)
Acetate Buffer 4.5> 100

M
Ionization (Protonation of Pyrrolidine)
PBS + 20% HP-

-CD
7.4~ 1–5 mMInclusion Complex Formulation
PBS + 0.1% Tween-80 7.4~ 50

M
Micellar Solubilization

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Focus on pKa-dependent solubility profiles of weak bases).

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Defines solubility strategies for lipophilic amines).

  • PubChem Compound Summary. Benzophenone Derivatives and Solubility Data.

Sources

strategies to improve the selectivity of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific selectivity challenges associated with 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone (CAS 898770-84-8) . This scaffold presents a unique "triad" of reactive sites: an electron-deficient dichlorophenyl ring, a reducible ketone bridge, and a basic pyrrolidinyl side chain.

Executive Summary & Scaffold Analysis

This guide aims to resolve chemoselectivity and regioselectivity issues when functionalizing this compound. The molecule contains three distinct reactive zones that often compete, leading to side reactions such as hydrodechlorination, catalyst poisoning, or over-functionalization.

Key Reactive Zones:

  • Zone A (Aryl Chlorides): The 3,5-dichloro positions are deactivated but susceptible to Pd-catalyzed cross-coupling (Suzuki/Buchwald). Challenge: Controlling mono- vs. bis-coupling.

  • Zone B (Ketone Bridge): Susceptible to nucleophilic attack or reduction. Challenge: Reducing the ketone without dechlorinating Zone A.

  • Zone C (Pyrrolidine Nitrogen): A Lewis basic site. Challenge: Can coordinate to metal catalysts (Pd, Pt), quenching reactivity.

Troubleshooting & FAQs

Module A: Chemoselective Reduction (Ketone Alcohol)

Q: I need to reduce the ketone to a benzhydrol, but I am observing significant dechlorination. How do I prevent this?

Diagnosis: You are likely using Catalytic Hydrogenation (H₂/Pd-C) or a dissolving metal reduction. Aryl chlorides, especially in the 3,5-positions, are prone to hydrodechlorination under standard hydrogenation conditions because the C-Cl bond is weaker than the C-H bond on the aromatic ring in the presence of Pd(0).

Strategic Solution: Switch to a Hydride Transfer Reagent . Sodium Borohydride (NaBH₄) is the gold standard for this transformation. It is highly chemoselective for the carbonyl group and is kinetically inert toward aryl chlorides under ambient conditions.

Validated Protocol (NaBH₄ Reduction):

  • Dissolution: Dissolve 1.0 eq of this compound in Methanol (0.1 M concentration).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add 1.5 eq of NaBH₄ portion-wise over 15 minutes. (Note: Gas evolution will occur).[1]

  • Monitoring: Warm to room temperature and stir for 2 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM).

  • Quench: Quench carefully with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc. Crucial: Maintain the aqueous layer pH ~9-10 to keep the pyrrolidine neutral for extraction.

Data Comparison: Reduction Methods

MethodReagentChemoselectivity (Ketone vs. Cl)Risk Level
Hydride Transfer NaBH₄ / MeOH High (100% Retention of Cl) Low
Catalytic HydrogenationH₂ / Pd-CLow (Significant Dechlorination)High
Dissolving MetalNa / NH₃Very Low (Ring Reduction likely)High
Meerwein-Ponndorf-VerleyAl(OiPr)₃ / iPrOHHigh (Reversible)Medium
Module B: Regioselective Cross-Coupling (Suzuki-Miyaura)

Q: I am attempting a Suzuki coupling on the chlorine ring. How do I achieve mono-substitution at position 3 without touching position 5?

Diagnosis: The 3 and 5 positions are chemically equivalent (symmetry). Standard conditions often lead to a statistical mixture of starting material (SM), mono-product, and bis-product. Furthermore, the pyrrolidine nitrogen may be poisoning your Pd catalyst.

Strategic Solution:

  • Statistical Control: Use a deficiency of the boronic acid (0.7 - 0.8 eq) to statistically favor the mono-product, then recycle the unreacted SM.

  • Ligand Selection: Use bulky, electron-rich phosphine ligands like XPhos or SPhos . These facilitate the oxidative addition into the aryl chloride (the rate-limiting step) but their bulk can hinder the second addition if the mono-product becomes more sterically crowded.

  • Nitrogen Masking: Add 1.0 eq of a Lewis acid (e.g.,

    
    ) or perform the reaction in acidic media (if the boronic acid tolerates it) to protonate the pyrrolidine, preventing it from binding to the Palladium.
    

Validated Protocol (Mono-Selective Suzuki):

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%).

  • Base: K₃PO₄ (2.0 eq) - Grind to fine powder to improve solubility.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio). Water is critical for the boronic acid activation.

  • Temperature: 80°C.

  • Procedure:

    • Pre-complex the Pd and Ligand in the solvent for 15 mins.

    • Add the Benzophenone substrate (1.0 eq).

    • Add the Boronic Acid (0.8 eq) slowly via syringe pump over 1 hour to keep its instantaneous concentration low.

Module C: Handling the Pyrrolidine Side Chain[2]

Q: My reaction yields are low, and I suspect the product is being lost during the aqueous workup. What is happening?

Diagnosis: The pyrrolidinomethyl group contains a tertiary amine (


). If you perform a standard acidic wash (e.g., 1M HCl) to remove impurities, your product will protonate, become water-soluble, and be discarded with the aqueous waste.

Strategic Solution: Implement a pH-Switch Purification :

  • Acid Phase: Extract the organic reaction mixture with 1M HCl. The product moves to the Aqueous Layer (as the ammonium salt). Impurities remain in the organic layer.

  • Wash: Wash the aqueous layer with ether/DCM to remove non-basic byproducts.

  • Base Phase: Basify the aqueous layer to pH 12 using 4M NaOH. The product precipitates or oils out (free base).

  • Extraction: Extract the now-neutral product into DCM or EtOAc.

Decision Logic & Pathway Visualization

The following diagram illustrates the critical decision nodes for functionalizing this scaffold without compromising selectivity.

Benzophenone_Selectivity Start Start: 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone Goal Define Synthetic Goal Start->Goal Red Goal: Reduce Ketone Goal->Red Couple Goal: Aryl Coupling (C-C Bond) Goal->Couple H2_Pd Avoid: H2 / Pd-C (Risk: Dechlorination) Red->H2_Pd NaBH4 Select: NaBH4 / MeOH (Chemoselective) Red->NaBH4 Ligand Critical Choice: Ligand System Couple->Ligand Result_Alc Product: Dichloro-Benzhydrol (Cl atoms intact) NaBH4->Result_Alc Std_Pd Standard PPh3 (Low Yield / Poisoning) Ligand->Std_Pd Buchwald Select: XPhos or SPhos (Activates Ar-Cl) Ligand->Buchwald Stoich Control: 0.8 eq Boronic Acid (Prevents Bis-coupling) Buchwald->Stoich Result_Mono Product: Mono-Aryl Derivative Stoich->Result_Mono

Caption: Decision tree for chemoselective reduction and regioselective coupling of the this compound scaffold.

References

  • BuyersGuideChem. (2024). This compound Properties and Suppliers. Retrieved from

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from

  • ResearchGate. (2014). Troubleshooting Suzuki Coupling of Chlorinated Aromatics. Retrieved from

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling Mechanism and Side Reactions. Retrieved from

  • Rieke Metals. (2024). 3,5-Dichloro-3'-methylbenzophenone Analog Data. Retrieved from

Sources

Technical Support Center: Navigating Benzophenone-Induced Quorescence in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with benzophenone-containing compounds in fluorescence-based assays. This resource is designed to provide you with a deep understanding of the underlying quenching mechanisms and to offer practical, field-tested solutions to mitigate these effects, ensuring the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Here, we address some of the fundamental questions regarding the interference of benzophenones in fluorescence assays.

Q1: Why is my fluorescence signal significantly lower in the presence of my benzophenone-containing compound?

Benzophenones are notorious for causing fluorescence quenching, a process that decreases the intensity of the fluorescence emission.[1] This can occur through several mechanisms, and the specific reason for your signal loss will depend on the interplay between your fluorophore and the benzophenone derivative. The most common culprits are Förster Resonance Energy Transfer (FRET), Dexter Electron Transfer, and static or collisional quenching.[1][2] Benzophenones possess strong ultraviolet (UV) absorption properties and can act as efficient energy acceptors or engage in electron transfer processes, leading to a non-radiative dissipation of the fluorophore's excitation energy.[3][4]

Q2: What are the primary mechanisms of benzophenone-induced fluorescence quenching?

There are several ways benzophenones can quench fluorescence:

  • Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer from an excited donor fluorophore to a suitable acceptor molecule (in this case, the benzophenone) through dipole-dipole interactions.[5][6] FRET is highly dependent on the distance between the donor and acceptor (proportional to 1/R⁶) and the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum.[1]

  • Dexter Electron Transfer: This is a short-range quenching mechanism that involves the exchange of electrons between the fluorophore and the benzophenone.[7][8] It requires the molecular orbitals of the two molecules to overlap.[9][10] Given that benzophenones can be involved in electron transfer processes, this is a plausible mechanism.[11]

  • Static Quenching: This occurs when the fluorophore and the benzophenone form a non-fluorescent complex in the ground state.[12][13][14] This complex formation reduces the population of fluorophores available for excitation.[2]

  • Collisional (Dynamic) Quenching: This happens when the excited fluorophore collides with the benzophenone molecule in solution, leading to de-excitation without photon emission.[12][13] This process is dependent on the concentration of the quencher and the viscosity of the medium.[12]

Q3: Can benzophenones interfere with my assay even if they don't directly interact with the fluorophore?

Yes, this is possible through what is known as the "inner filter effect." If the benzophenone has a significant absorbance at the excitation or emission wavelength of your fluorophore, it can reduce the amount of light reaching the fluorophore for excitation or reabsorb the emitted fluorescence before it reaches the detector.[15] This is a common issue with compounds that absorb UV or visible light.[16]

Q4: Are all fluorophores equally susceptible to quenching by benzophenones?

No, the susceptibility of a fluorophore to quenching depends on its photophysical properties, such as its emission spectrum and excited-state energy. Fluorophores with emission spectra that have a large overlap with the absorption spectrum of the benzophenone will be more prone to FRET-based quenching. The choice of fluorophore is a critical parameter in assay design when working with potential quenchers.[17]

Troubleshooting Guide

This section provides a problem-oriented approach to identifying and resolving quenching effects in your experiments.

Problem 1: A progressive decrease in fluorescence intensity with increasing concentrations of my benzophenone compound.

Possible Cause: This is a classic indicator of quenching. The key is to determine the dominant mechanism to devise an effective solution.

Solutions:

  • Characterize the Quenching Mechanism:

    • Temperature Study: Perform the assay at two different temperatures (e.g., 25°C and 37°C).

      • If quenching increases with higher temperature, collisional (dynamic) quenching is likely a significant contributor.[18]

      • If quenching decreases with higher temperature, static quenching may be dominant, as higher temperatures can disrupt the ground-state complex.[13][18]

    • Fluorescence Lifetime Measurement: This is a definitive method to distinguish between static and dynamic quenching.

      • Dynamic quenching reduces the fluorescence lifetime of the fluorophore.[2]

      • Static quenching does not affect the lifetime of the uncomplexed, fluorescent molecules.[2][14]

  • Perform a Stern-Volmer Analysis: This analysis helps to quantify the quenching efficiency. By plotting the ratio of fluorescence intensities in the absence and presence of the quencher (F₀/F) against the quencher concentration, you can obtain the Stern-Volmer constant (Ksv), which is a measure of the quenching efficiency.[2] A linear plot suggests a single quenching mechanism (either purely static or dynamic), while an upward curvature can indicate a combination of both.[2]

Experimental Protocol: Temperature-Dependent Quenching Assay
  • Prepare a series of solutions with a constant concentration of your fluorophore and varying concentrations of the benzophenone compound.

  • Prepare a control sample with only the fluorophore.

  • Incubate the samples at the first temperature (e.g., 25°C) for a set period.

  • Measure the fluorescence intensity of each sample.

  • Repeat steps 3 and 4 at a higher temperature (e.g., 37°C).

  • Plot the fluorescence intensity against the benzophenone concentration for both temperatures to observe the trend.

Problem 2: My fluorescence signal is low, but the effect is not strictly linear with the benzophenone concentration.

Possible Cause: This could be due to the inner filter effect, especially at higher concentrations of the benzophenone, or a combination of quenching mechanisms.

Solutions:

  • Check for Spectral Overlap:

    • Measure the absorbance spectrum of your benzophenone compound.

    • Compare this with the excitation and emission spectra of your fluorophore. Significant overlap indicates a high probability of the inner filter effect or FRET.

  • Correct for the Inner Filter Effect: Mathematical corrections can be applied to your data if the inner filter effect is significant. A common correction formula is: F_corrected = F_observed * 10^((A_ex + A_em) / 2) Where A_ex and A_em are the absorbances of the benzophenone at the excitation and emission wavelengths, respectively.[15]

  • Optimize Assay Geometry: If possible, use a microplate reader with top-reading optics for fluorescence intensity measurements, which can sometimes reduce the path length and minimize the inner filter effect compared to bottom-reading.

Experimental Protocol: Inner Filter Effect Correction
  • Measure the absorbance spectrum of a range of concentrations of your benzophenone compound used in the assay.

  • From the spectra, determine the absorbance values at the excitation and emission wavelengths of your fluorophore for each concentration.

  • Measure the fluorescence intensity of your assay samples containing the corresponding benzophenone concentrations.

  • Apply the correction formula to your observed fluorescence intensities.

Problem 3: I have confirmed quenching is occurring. How can I redesign my assay to minimize this interference?

Possible Cause: The chosen fluorophore and assay conditions are not optimal for use with the benzophenone compound.

Solutions:

  • Select an Alternative Fluorophore:

    • Red-Shifted Dyes: Choose a fluorophore that excites and emits at longer wavelengths (e.g., cyanine dyes like Cy3 or Cy5).[17] Benzophenones typically absorb in the UV and near-UV range, so moving to the red end of the spectrum can significantly reduce spectral overlap and, consequently, FRET and the inner filter effect.

    • Fluorophores with Longer Lifetimes: If dynamic quenching is the issue, a fluorophore with a longer intrinsic fluorescence lifetime might be less affected.

  • Modify Assay Buffer Conditions:

    • Viscosity: If collisional quenching is a problem, increasing the viscosity of the buffer (e.g., by adding glycerol) can reduce the diffusion rate of the molecules and decrease the frequency of quenching collisions.

    • pH and Ionic Strength: Changes in pH or ionic strength can sometimes alter the conformation of proteins or the charge of the benzophenone compound, potentially reducing its interaction with the fluorophore.[19]

  • Change the Assay Format:

    • Fluorescence Polarization (FP): FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding. While still susceptible to quenching, the ratiometric nature of the measurement can sometimes provide a more robust signal.[20] However, quenching can still impact the overall signal intensity and sensitivity.[21]

    • Time-Resolved Fluorescence (TRF): This technique uses long-lifetime fluorophores (e.g., lanthanide chelates) and introduces a delay between excitation and detection. This allows the short-lived background fluorescence and quenching from many organic molecules to decay, resulting in a cleaner signal.

Data Presentation: Fluorophore Selection Guide
Fluorophore ClassTypical Excitation/Emission (nm)Susceptibility to Benzophenone QuenchingRationale
Coumarins350-450 / 400-500HighSignificant spectral overlap with benzophenone absorbance.
Fluoresceins (FITC)~490 / ~520Moderate to HighPotential for spectral overlap and FRET.[17]
Rhodamines (TRITC)~550 / ~575ModerateReduced spectral overlap compared to blue/green dyes.
Cyanines (Cy3, Cy5)550-650 / 570-670LowMinimal spectral overlap with typical benzophenone absorbance.[17]
Lanthanide Chelates~340 / ~615 (Europium)Very Low (in TRF mode)Long-lifetime emission allows for temporal separation from quenching events.

Visualizing the Concepts

Quenching Mechanisms Overview

G cluster_0 Quenching Pathways cluster_1 Key Characteristics FRET FRET (Förster Resonance Energy Transfer) FRET_char Distance-dependent (1/R^6) Spectral Overlap FRET->FRET_char Dexter Dexter (Electron Transfer) Dexter_char Short-range Orbital Overlap Dexter->Dexter_char Static Static Quenching (Ground-State Complex) Static_char Affects ground state No lifetime change Static->Static_char Dynamic Dynamic Quenching (Collisional) Dynamic_char Diffusion-dependent Reduces lifetime Dynamic->Dynamic_char

Caption: Key mechanisms of fluorescence quenching by benzophenones.

Troubleshooting Workflow for Benzophenone Interference

G start Fluorescence Signal Loss with Benzophenone Compound check_spectra Measure Benzophenone Absorbance & Compare with Fluorophore Spectra start->check_spectra overlap Significant Overlap? check_spectra->overlap no_overlap Minimal Overlap overlap->no_overlap No ife Inner Filter Effect (IFE) or FRET Likely overlap->ife Yes other_quenching Investigate Other Quenching Mechanisms no_overlap->other_quenching correct_ife Apply IFE Correction Formula ife->correct_ife optimize Optimize Assay: - Change Fluorophore - Modify Buffer - Change Assay Format correct_ife->optimize temp_study Temperature Study & Lifetime Measurement other_quenching->temp_study distinguish Distinguish Static vs. Dynamic Quenching temp_study->distinguish distinguish->optimize

Caption: A decision tree for troubleshooting benzophenone quenching.

References

  • Fiveable. (n.d.). 7.3 Fluorescence quenching mechanisms - Photochemistry. Retrieved from [Link]

  • Wikipedia. (2023). Quenching (fluorescence). Retrieved from [Link]

  • Raghuraman, H., Chatterjee, S., & Das, A. (2019). Site-Directed Fluorescence Approaches for Dynamic Structural Biology of Membrane Peptides and Proteins. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fluorescence Resonance Energy Transfer. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • Unknown. (n.d.). Fluorescence Quenching. Retrieved from [Link]

  • Slideshare. (n.d.). Quenching of Fluorescence. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Is Fluorescence Quenching In Polymers?. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 10.3.4: The Fluorescence Lifetime and Quenching. Retrieved from [Link]

  • Poudel, L., et al. (2024). Concentration Quenching of Fluorescence Decay Kinetics of Molecular Systems. PMC. Retrieved from [Link]

  • ACS Publications. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. The Journal of Physical Chemistry A. Retrieved from [Link]

  • PubMed Central. (n.d.). Photoaffinity labeling in target- and binding-site identification. PMC. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • NCBI Bookshelf. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Retrieved from [Link]

  • RSC Publishing. (n.d.). Electron transfer from the benzophenone triplet excited state directs the photochemical synthesis of gold nanoparticles. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Fluorescence Quenching & the Stern-Volmer Plot. Retrieved from [Link]

  • NIH. (2023). The Battle Against Quenching and Fading for Fluorescence: A Model of How to Evaluate the Fluorophore's Behavior. PMC. Retrieved from [Link]

  • ChemRxiv. (n.d.). Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. Retrieved from [Link]

  • Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoactivation mechanism of benzophenone. Retrieved from [Link]

  • PubMed Central. (n.d.). Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. PMC. Retrieved from [Link]

  • NIH. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Retrieved from [Link]

  • ACS Publications. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology. Retrieved from [Link]

  • YouTube. (2019). Fluorescent microscopy troubleshooting: high background. Retrieved from [Link]

  • ACS Omega. (n.d.). Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. Retrieved from [Link]

  • NIH. (n.d.). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. Retrieved from [Link]

  • RSC Publishing. (2020). Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. Chemical Society Reviews. Retrieved from [Link]

  • Unknown. (n.d.). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Retrieved from [Link]

  • ResearchGate. (n.d.). Interference with Fluorescence and Absorbance. Retrieved from [Link]

  • ResearchGate. (2025). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Retrieved from [Link]

  • ResearchGate. (2025). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Retrieved from [Link]

  • PubMed Central. (n.d.). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PMC. Retrieved from [Link]

  • PLOS. (2017). Förster resonance energy transfer: Role of diffusion of fluorophore orientation and separation in observed shifts of FRET efficiency. PLOS ONE. Retrieved from [Link]

  • YouTube. (2021). 4.3 Dexter (Exchange) Energy Transfer and Trivial Energy Transfer. Retrieved from [Link]

  • Teledyne Vision Solutions. (n.d.). Förster Resonance Energy Transfer (FRET). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Dexter Energy Transfer. Retrieved from [Link]

  • YouTube. (2020). Photoinduced Energy Transfer, Re-Edit, René M. Williams, UvA. Förster and Dexter mechanims. FRET. Retrieved from [Link]

Sources

optimizing the concentration of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone for in vitro studies

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: In Vitro Assay Optimization & Troubleshooting Compound Class: Lipophilic Basic Amine / Benzophenone Derivative Target Audience: Assay Development Scientists, Medicinal Chemists

Executive Summary: The Physicochemical Challenge

3,5-Dichloro-3'-pyrrolidinomethyl benzophenone is a research-grade small molecule characterized by a distinct "push-pull" physicochemical profile. It combines a highly lipophilic core (3,5-dichlorobenzophenone) with a basic side chain (pyrrolidine).[1]

  • The Challenge: This structure creates a high risk of aqueous precipitation and non-specific binding (NSB) to plasticware.[1] At physiological pH (7.4), the pyrrolidine moiety is protonated, but the lipophilic core drives aggregation.[1]

  • The Solution: Successful in vitro data depends entirely on maintaining solubility and free concentration.[1] This guide replaces standard "add-and-mix" protocols with kinetic solubility-optimized workflows.

Module 1: Solubility & Stock Preparation

The #1 cause of failed assays with this compound is "Compound Crash"—micro-precipitation that looks like biological inhibition.

Standard Operating Procedure (SOP): The "Intermediate Plate" Method

Directly spiking high-concentration DMSO stocks into cell media often causes immediate precipitation.[1] Use this 3-step dilution.

  • Primary Stock (Master):

    • Dissolve neat powder in 100% anhydrous DMSO .

    • Target Conc: 10 mM or 20 mM.

    • Note: If the compound is supplied as an HCl salt, it may require slight warming (37°C) or sonication.[1]

  • Intermediate Dilution (The Critical Step):

    • Do not dilute directly into media.[1]

    • Create a 100x or 500x intermediate stock in 100% DMSO .[1]

    • Why? Serial dilutions in aqueous media (PBS/Media) create concentration gradients that force precipitation.[1] Serial dilutions in DMSO maintain solubility until the final moment.[1]

  • Final Dosing:

    • Spike the intermediate DMSO stock into the assay media with rapid mixing.[1]

    • Final DMSO limit: Keep <0.5% (v/v) to avoid solvent toxicity. <0.1% is ideal for sensitive neuronal lines.[1]

Visual Workflow: Solubility Optimization

SolubilityWorkflow Start Solid Compound (HCl Salt or Free Base) Stock Primary Stock 10-20mM in 100% DMSO Start->Stock Sonicate Dilution Serial Dilution (IN DMSO ONLY) Stock->Dilution 1:3 Steps Media Final Assay Media (Rapid Dispersion) Dilution->Media 1:1000 Spike Check Visual Check (Turbidity/Precipitation) Media->Check Microscopy Proceed to Assay Proceed to Assay Check->Proceed to Assay Clear Reduce Conc. Reduce Conc. Check->Reduce Conc. Cloudy

Figure 1: The "DMSO-First" dilution strategy minimizes the risk of compound crashing out of solution before reaching the target cells.

Module 2: Materials & Non-Specific Binding (NSB)

Due to the dichlorobenzophenone core, this molecule is highly hydrophobic (High LogP).[1] It will stick to standard polystyrene plates, reducing the actual concentration the cells "see" by up to 50-80%.[1]

Troubleshooting Table: Material Selection
ComponentStandard MaterialRecommended Material Reasoning
Stock Storage Polypropylene (PP) tubesGlass Vials (Amber)Plasticizers in PP can leach into DMSO; the compound can adsorb to PP walls.[1]
Assay Plate Polystyrene (PS)Low-Binding (NBS) Surface Prevents the hydrophobic core from coating the well surface.[1]
Pipette Tips StandardLow-Retention Tips Ensures accurate transfer of viscous DMSO solutions.[1]
Media Additive None0.1% BSA or HSA Albumin acts as a carrier protein, keeping the lipophilic compound in solution (mimics in vivo conditions).[1]

Module 3: Cellular Assay Interpretation

Warning: Lysosomotropism Because this compound is a lipophilic amine (LogP > 2, pKa > 8), it is prone to "ion trapping" inside acidic lysosomes.[1]

  • Mechanism: The neutral molecule crosses the cell membrane -> enters the acidic lysosome -> becomes protonated (charged) -> cannot exit.[1]

  • Artifact: This causes massive intracellular accumulation (vacuolization) that mimics toxicity but is actually a physicochemical swelling.[1]

Troubleshooting Logic: Toxicity vs. Efficacy

TroubleshootingLogic Issue Issue: High Cytotoxicity (Low Cell Viability) Step1 Check Microscopy: Are cells vacuolated? Issue->Step1 Vacuoles Yes: Massive Vacuoles Step1->Vacuoles NoVacuoles No: Cell Lysis/Shrinkage Step1->NoVacuoles Soln1 Lysosomal Trapping (Physicochemical Artifact) Vacuoles->Soln1 Soln2 True Toxicity or Apoptosis NoVacuoles->Soln2 Action1 Action: Reduce Incubation Time or Check pH neutrality Soln1->Action1 Action2 Action: Titrate Dose Down Calculate Therapeutic Index Soln2->Action2

Figure 2: Distinguishing between true pharmacological toxicity and lysosomal ion-trapping artifacts common to lipophilic amines.

Frequently Asked Questions (FAQ)

Q1: My EC50 shifts dramatically between experiments. Why? A: This is likely an equilibrium solubility issue .

  • Diagnosis: If you prepare the dilution in media and let it sit for 30 minutes before adding to cells, the compound may precipitate or bind to the plastic.

  • Fix: Prepare dilutions immediately before use.[1] Use glass-coated plates if possible, or add 0.1% Bovine Serum Albumin (BSA) to the media to stabilize the compound.[1]

Q2: The compound is not dissolving in DMSO at 10mM. A: Check the salt form.

  • If you have the HCl salt , the chloride ion reduces solubility in organic solvents.[1] Add a molar equivalent of a base (like Triethylamine) to "free base" the compound in situ, or gently warm the DMSO to 37°C and sonicate for 5 minutes.

Q3: Can I use this compound in fluorescence assays? A: Proceed with caution.

  • Benzophenone derivatives are UV-active and can act as photo-affinity probes.[1] They absorb in the UV range (250-300nm).[1] If your assay uses a readout in this range (e.g., tryptophan fluorescence), you will get inner filter effects (false inhibition).[1]

  • Fix: Use red-shifted fluorophores (excitation >480nm) to avoid interference.[1]

References & Authoritative Grounding

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Solubility and Lipophilicity in Drug Discovery.[1] Bethesda (MD): National Library of Medicine (US).[1] Available at: [Link]

  • Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] (Focus on Lipophilic Amines and Lysosomotropism).

  • PubChem Compound Summary. Benzophenone Derivatives and Solubility Data. National Library of Medicine.[1][2] Available at: [Link][1]

Sources

Technical Support Center: MS/MS Characterization of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone

[1]

Status: Operational Ticket ID: MS-REQ-35DCPB Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Triage

Welcome to the technical support hub for 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone . This guide addresses the specific challenges of ionizing and fragmenting this molecule.

This compound presents a classic "competing functionality" challenge in Mass Spectrometry:

  • The Charge Trap: The pyrrolidine nitrogen is highly basic (

    
    ), acting as a "proton sponge" in Electrospray Ionization (ESI).
    
  • The Isotope Signature: The 3,5-dichloro substitution provides a distinct spectral fingerprint that must be validated before MS/MS optimization.

  • The Fragile Link: The methylene bridge between the phenyl ring and the pyrrolidine is a primary cleavage site.

Pre-Acquisition: Signal Validation

Before attempting fragmentation, you must validate the precursor ion. A common error is misidentifying the monoisotopic peak due to the chlorine isotopes.

Theoretical Mass Parameters
  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  333.0687 Da
    
  • Target Precursor $[M+H]^+: 334.0760 Da

The Chlorine Isotope Check (Crucial Step)

Issue: Users often mistake the

Validation:

Ion TypeMass ShiftTheoretical Intensity (Approx)Origin
M (Monoisotopic) 0.0100%

M + 2 +1.997~64%

M + 4 +3.994~10%

Tech Tip: If your M+2 peak is >70% or <60%, check for detector saturation. High ion flux can distort isotope ratios, leading to "dead time" effects on the detector. Dilute your sample 10x and re-inject.

Fragmentation Mechanics (MS/MS)

The "Proton Sponge" Effect

In ESI(+), the proton localizes almost exclusively on the pyrrolidine nitrogen. This dictates the fragmentation pathway. You will likely observe Charge-Remote Fragmentation or Inductive Cleavage driven by this localized charge.

Predicted Fragmentation Pathway

The following diagram illustrates the competition between the loss of the pyrrolidine ring and the cleavage of the benzophenone core.

FragmentationPathwayParentPrecursor [M+H]+m/z 334.07(Proton on Pyrrolidine N)Frag_A2Fragment Ion: Benzyl Cationm/z ~263(3,5-dichloro-3'-methylbenzophenone)Parent->Frag_A2Heterolytic Cleavage(Loss of Neutral Amine)Frag_B1Fragment Ion: Pyrrolidiniumm/z 72(High Intensity at Low CE)Parent->Frag_B1Inductive Cleavage(Charge retention on N)Frag_C1Fragment Ion: Dichlorobenzoylm/z 173/175/177(Characteristic Cl2 pattern)Parent->Frag_C1High EnergyAlpha-cleavage at CarbonylFrag_A1Neutral Loss: Pyrrolidine(C4H9N)Frag_A2->Frag_C1Secondary FragFrag_B2Neutral Loss: Benzophenone Core

Figure 1: Predicted fragmentation pathways. Note that the pyrrolidinium ion (m/z 72) often dominates at low collision energies due to the high basicity of the nitrogen.

Troubleshooting Guide & FAQs

Category A: "I see no signal."

Q: I injected 1 µM, but I see nothing in ESI(+).

  • Diagnosis: The pyrrolidine nitrogen is basic, but if your mobile phase pH is too high (basic), ionization efficiency drops.

  • Solution: Ensure your mobile phase contains 0.1% Formic Acid .[1] This ensures the pyrrolidine is fully protonated (

    
    ), maximizing 
    
    
    .

Q: I see a strong peak at m/z 356 instead of 334.

  • Diagnosis: Sodium Adduct formation

    
    . This occurs when glassware is not LC-MS grade or buffers are contaminated.
    
  • Solution: Sodium adducts fragment poorly. Add Ammonium Formate (5 mM) to your mobile phase. The excess ammonium ions will suppress sodium adduction and favor the protonated species

    
    .
    
Category B: "The fragmentation is messy."

Q: I only see one fragment at m/z 72.

  • Diagnosis: Your Collision Energy (CE) is too low. The bond between the pyrrolidine and the methylene bridge is the weakest link. The charge stays on the pyrrolidine (m/z 72), and the rest of the molecule is lost as a neutral.

  • Protocol: Perform a CE Ramp .

    • Set CE to 10 eV (expect m/z 72).

    • Ramp to 30-40 eV. You should start seeing the Dichlorobenzoyl cation (m/z 173) .

    • Why this matters: The m/z 173 fragment retains the chlorine atoms, providing the definitive isotopic proof of structure that m/z 72 lacks.

Q: My spectra show a peak at m/z 91. Is this a contaminant?

  • Analysis: Likely not. This is the Tropylium Ion (

    
    ).
    
  • Mechanism: If the pyrrolidine is lost, the remaining benzyl cation can rearrange into a seven-membered tropylium ring. This is a standard behavior for benzyl-containing molecules in mass spec [1, 2].

Category C: "Isotope Ratios are off."

Q: My M+2 peak is missing or very low.

  • Critical Alert: You have likely lost the dichloro-ring.

  • Check: Look for a fragment corresponding to the loss of

    
     (approx 145 Da). If the parent ion lacks the isotope pattern, you are not looking at the parent; you are likely looking at a dechlorinated metabolite or a synthesis impurity (e.g., monochloro analog).
    

Standardized Workflow Protocol

Use this table to standardize your MS/MS method development.

ParameterSettingRationale
Ionization Mode ESI Positive (+)Basic pyrrolidine nitrogen facilitates protonation.[2]
Mobile Phase A Water + 0.1% Formic AcidLow pH ensures

formation.[2]
Mobile Phase B Acetonitrile or MethanolACN often yields sharper peaks for aromatic compounds.[2]
Cone Voltage 20-30 VHigh enough to decluster, low enough to prevent in-source fragmentation.[2]
Collision Energy Stepped (15, 30, 45 eV) 15 eV: Preserves parent.[2] 30 eV: Generates m/z 72 (Pyrrolidine). 45 eV: Generates m/z 173 (Dichlorobenzoyl).
Diagnostic Ions m/z 334.07 (Parent)m/z 173.0 (Core)m/z 72.08 (Amine)Monitor these three transitions for MRM (Multiple Reaction Monitoring).[2]

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library. (Source for chlorine isotope patterns and benzophenone fragmentation logic).

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. (Guidance on ESI fragmentation rules for basic amines).

  • Chemistry LibreTexts. (2022). Isotope Abundance and Mass Spectrometry. (Verification of Cl2 isotope calculations).

Validation & Comparative

confirming the structure of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to 2D NMR Efficacy in Drug Development

Executive Summary: The Structural Certainty Gap

In the synthesis of substituted benzophenones—critical scaffolds in psychoactive and antihistamine drug development—regioisomerism presents a silent failure mode. Standard analytical techniques like LC-MS confirm molecular weight but fail to distinguish between positional isomers (e.g., 3,5-dichloro vs. 2,4-dichloro, or 3'-substituted vs. 4'-substituted).

This guide objectively compares the Comprehensive 2D NMR Suite (the "Product" methodology) against standard 1D NMR and LC-MS workflows. We demonstrate that while 1D NMR provides a "fingerprint," only the specific connectivity data from 2D NMR (specifically HMBC and NOESY) can definitively validate the 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone structure, eliminating the risk of late-stage candidate attrition due to structural misassignment.

Comparative Analysis: 2D NMR vs. Alternatives

The following table contrasts the diagnostic power of the Comprehensive 2D NMR approach against common alternatives for this specific molecule.

FeatureAlternative A: LC-MS (ESI+) Alternative B: 1D Proton NMR (400 MHz) The Solution: Comprehensive 2D NMR
Primary Output Molecular Mass (m/z ~334.07)Proton Count & IntegrationAtom-to-Atom Connectivity
Isomer Discrimination None. Cannot distinguish 3,5- from 2,4-dichloro or 3'- from 4'-substitution.Low. Aromatic overlap often obscures coupling constants (

-values) needed to prove substitution patterns.
High. HMBC correlates carbonyl carbon to specific ring protons, proving regiochemistry.
Structural Proof Inferential (Mass matches formula).Probabilistic (Pattern matches expectation).Definitive (Self-validating connectivity map).
Time Investment < 10 mins15 mins2-4 hours (Acquisition + Analysis)
Risk of Error Critical. False positives for isomers are common.Moderate. Misinterpretation of multiplets is possible.Negligible. Data redundancy confirms structure.
Technical Guide: Structural Elucidation Protocol
3.1 The Molecule

Target: this compound Molecular Formula: C


H

Cl

NO Core Challenges:
  • Ring A (Dichlorophenyl): Confirming 3,5-substitution (symmetry) vs. 2,4- or 2,6-substitution.

  • Ring B (Aminoalkylphenyl): Confirming the pyrrolidine is at the meta (3') position relative to the ketone, not para (4').

3.2 Experimental Methodology

Sample Preparation:

  • Solvent: CDCl

    
     (99.8% D) + 0.03% TMS (Internal Standard).
    
  • Concentration: 10-15 mg in 0.6 mL solvent (ensure complete dissolution to prevent line broadening).

  • Instrument: 400 MHz (or higher) NMR Spectrometer equipped with a broadband probe.

Acquisition Parameters:

  • 1H NMR: 16 scans, 30° pulse, 2s relaxation delay.

  • COSY (Correlation Spectroscopy): Gradient-selected, 256 increments.

  • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (distinguishes CH/CH

    
     from CH
    
    
    
    ).
  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling (

    
     = 8 Hz).
    
3.3 Elucidation Logic & Results

Step 1: Ring A Confirmation (3,5-Dichloro)

  • Observation: The 3,5-dichloro substitution creates a plane of symmetry.

  • 1D Signal: We observe only two distinct aromatic signals for this ring:

    • 
       ~7.50 ppm (2H, doublet, 
      
      
      
      =1.8 Hz)
      
      
      Protons at C2 & C6.
    • 
       ~7.42 ppm (1H, triplet, 
      
      
      
      =1.8 Hz)
      
      
      Proton at C4.
  • 2D Validation (HMBC): Both C2/C6 protons show a strong correlation to the Carbonyl Carbon (C=O). The C4 proton does not correlate to the Carbonyl (too far,

    
    ), confirming the meta/para arrangement.
    

Step 2: Ring B Confirmation (3'-Pyrrolidinomethyl)

  • Observation: The 3'-substitution is asymmetric.

  • 1D Signal: Four distinct aromatic protons.

    • H-2': Singlet-like (isolated).

    • H-4', H-5', H-6': Complex splitting (doublet, triplet, doublet).

  • 2D Validation (HMBC - The "Smoking Gun"):

    • The Benzylic CH

      
        (
      
      
      
      ~3.65 ppm) shows HMBC correlations to C-2' , C-3' , and C-4' .
    • Crucially, H-2' correlates to both the Carbonyl Carbon and the Benzylic Carbon . This "bridge" confirms the alkyl group is meta to the carbonyl. (In a para isomer, no single proton would strongly correlate to both functional groups).

3.4 Summary of Chemical Shifts (Representative)
Position

(ppm)
Multiplicity

(ppm)
Key HMBC Correlations (H

C)
C=O --194.5H-2, H-6, H-2', H-6'
Ring A (H-2,6) 7.60d (

=1.8)
127.5C=O, C-4, C-3,5
Ring A (H-4) 7.52t (

=1.8)
132.1C-2,6, C-3,5
Ring B (H-2') 7.85s (broad)129.8C=O , C-Benzylic , C-4', C-6'
Ring B (H-4') 7.55d133.4C-2', C-Benzylic
Ring B (H-5') 7.45t128.9C-1', C-3'
Ring B (H-6') 7.72d129.5C=O, C-2'
Benzylic CH

3.68s59.8C-2', C-3', C-4', Pyr-C

Pyrrolidine (

)
2.55m54.2Benzylic, Pyr-C

Pyrrolidine (

)
1.80m23.6Pyr-C

Visualizing the Validation Workflow

The following diagrams illustrate the logical pathway to structural confirmation and the specific NMR correlations that prove the structure.

Diagram 1: Structural Elucidation Workflow

This flowchart demonstrates why the 2D NMR loop is essential for confirming the specific isomer.

ElucidationWorkflow Synthesis Synthesis Crude (Friedel-Crafts / Mannich) LCMS LC-MS Analysis (Confirm MW: 334.07) Synthesis->LCMS NMR1D 1D Proton NMR (Integration & Multiplicity) LCMS->NMR1D Decision Ambiguity Check: Is substitution 3,5 or 2,4? Is linker 3' or 4'? NMR1D->Decision NMR2D 2D NMR Suite (HSQC, HMBC, COSY) Decision->NMR2D Ambiguous Confirmation Structure Confirmed: 3,5-Dichloro-3'-pyrrolidinomethyl Decision->Confirmation Clear (Rare) NMR2D->Confirmation Definitive Proof

Caption: The critical path from synthesis to validated structure. Note that 1D NMR often leads to ambiguity, necessitating the 2D NMR loop.

Diagram 2: Key HMBC Connectivity Map

This diagram maps the specific long-range Heteronuclear Multiple Bond Correlations (HMBC) that act as the "fingerprint" for this specific regioisomer.

HMBC_Map Carbonyl Carbonyl (C=O) 194.5 ppm H_RingA Ring A Protons (H-2, H-6) H_RingA->Carbonyl HMBC (3J) H_RingB_2 Ring B Proton (H-2') H_RingB_2->Carbonyl HMBC (3J) Benzylic_C Benzylic Carbon (CH2) H_RingB_2->Benzylic_C HMBC (3J) CONFIRMS 3-POS H_RingB_6 Ring B Proton (H-6') H_RingB_6->Carbonyl HMBC (3J) H_Benzylic Benzylic Protons (CH2) H_Benzylic->H_RingB_2 NOESY (Spatial)

Caption: Connectivity Map. The critical correlation is H-2' connecting to BOTH the Carbonyl and the Benzylic Carbon, proving the meta-substitution pattern.

Conclusion

For the structural validation of This compound , relying solely on LC-MS or 1D NMR introduces significant risk of isomer misidentification. The 2D NMR protocol outlined above provides a self-validating system where the convergence of HMBC and COSY data unambiguously assigns the regiochemistry of both the dichloro ring and the pyrrolidine attachment. This method is the industry standard for ensuring the integrity of reference standards in drug development.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note.

  • National Institutes of Health (NIH). (2025). Benzophenone: Compound Summary & Spectral Data. PubChem Database.[1]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for chemical shifts).

  • BenchChem. (2025).[2] Synthesis of Dichlorodiphenylmethane and Benzophenone Derivatives. Technical Guide.

Sources

comparing the reactivity of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone with other benzophenone derivatives

[1]

Executive Analysis: The "Dual-Personality" Scaffold

This compound (referred to herein as 3,5-DCPB ) represents a distinct class of bifunctional building blocks. Unlike standard benzophenones, it integrates two chemically opposing domains that do not electronically interfere with each other due to a methylene insulator.

  • Domain A (Electrophilic): The 3,5-dichlorophenyl ring exerts a strong inductive electron-withdrawing effect (-I), significantly activating the carbonyl carbon toward nucleophilic attack.

  • Domain B (Basic/Nucleophilic): The 3'-pyrrolidinomethyl group provides a tertiary amine handle. Crucially, the methylene bridge isolates this amine from the aromatic

    
    -system, preventing the resonance deactivation of the carbonyl seen in analogs like 4-aminobenzophenone.
    

Verdict: 3,5-DCPB offers a unique combination of high carbonyl electrophilicity and tunable basicity , making it superior to standard benzophenones for complex heterocycle synthesis where orthogonal functionalization is required.

Structural & Reactivity Comparison

The following table contrasts 3,5-DCPB with common benzophenone derivatives to highlight its specific utility.

Feature3,5-DCPB (Target)Benzophenone (Standard)4,4'-Bis(dimethylamino)BP (Michler's Ketone)3,5-Dichlorobenzophenone
Carbonyl Electrophilicity High (Activated by 3,5-Cl)ModerateVery Low (Deactivated by resonance)High
Basicity Moderate (Tertiary amine,

)
NoneLow (Aniline-like,

)
None
Solubility (Aq. Acid) High (Forms ammonium salt)InsolubleSolubleInsoluble
Nucleophilic Addition Fast (Facile Grignard/Hydride attack)StandardSluggishFast
Primary Utility Bifunctional Drug ScaffoldPhoto-initiator / GenericDye synthesis / Photo-sensitizerLipophilic building block
Key Mechanistic Insight: The Methylene Insulator

In Michler's Ketone , the nitrogen lone pairs donate electron density into the carbonyl via resonance, rendering the ketone unreactive toward weak nucleophiles. In 3,5-DCPB , the methylene group (

Reaction Pathways & Experimental Protocols

Pathway Visualization

The diagram below maps the orthogonal reactivity nodes of 3,5-DCPB.

ReactivityMapTarget3,5-Dichloro-3'-pyrrolidinomethylBenzophenoneCarbonylCarbonyl (C=O)Site of Nucleophilic AttackTarget->CarbonylAminePyrrolidine NitrogenSite of Protonation/Salt FormationTarget->AmineRing3,5-Dichloro RingMetabolic Stability / LipophilicityTarget->RingGrignardGrignard Addition(Forms tert-Alcohol)Carbonyl->GrignardActivated by Cl (-I effect)RedAminReductive Amination(Impossible at this site)Carbonyl->RedAminSterically accessiblebut amine existsSaltFormAcid Extraction(Purification Method)Amine->SaltFormHigh pKa (~9.5)

Caption: Orthogonal reactivity map showing the independent activation of the carbonyl and amine domains.

Protocol: Self-Validating Purification via Acid-Base Extraction

Because 3,5-DCPB contains a basic pyrrolidine tail, it can be purified from non-basic impurities (like unreacted 3,5-dichlorobenzophenone) without chromatography. This is a self-validating protocol: the phase migration confirms the presence of the amine.

Reagents:

  • Crude reaction mixture containing 3,5-DCPB.[1][2]

  • 1M HCl (aq).

  • 1M NaOH (aq).

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude organic oil in EtOAc (10 mL/g).

  • Acid Extraction (Validation Step 1): Extract the organic layer twice with 1M HCl (1:1 vol).

    • Observation: The product (3,5-DCPB) protonates and moves to the aqueous phase (yellowish tint). Impurities remain in the organic phase.

  • Wash: Wash the combined aqueous acidic layers once with fresh EtOAc to remove entrained neutrals.

  • Basification (Validation Step 2): Cool the aqueous layer to 0°C. Slowly add 1M NaOH until pH > 12.

    • Observation: The solution will become cloudy/milky as the free base precipitates or oils out.

  • Recovery: Extract the milky aqueous mixture with DCM (3x). Dry over Na2SO4 and concentrate.

    • Result: High-purity 3,5-DCPB (>98%) suitable for next steps.

Protocol: Controlled Nucleophilic Addition (Grignard)

The 3,5-dichloro substitution makes the carbonyl highly reactive. Standard protocols must be modified to prevent over-reaction or side reactions with the amine (though tertiary amines are generally compatible with Grignards).

Reagents:

  • 3,5-DCPB (1.0 eq).[2]

  • Phenylmagnesium Bromide (1.2 eq, 1.0 M in THF).

  • Anhydrous THF.

Methodology:

  • Preparation: Flame-dry a flask under Argon. Dissolve 3,5-DCPB in anhydrous THF (0.2 M).

  • Temperature Control: Cool to -78°C .

    • Reasoning: The electron-deficient ring makes the ketone highly electrophilic. Low temperature prevents competitive attack on the aromatic ring (though rare) or enolization if alpha-protons were present (none here).

  • Addition: Add PhMgBr dropwise over 30 mins.

  • Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM with 1% NH4OH).

    • Note: The amine tail causes streaking on standard silica; NH4OH is required.

  • Quench: Quench with saturated NH4Cl before warming to RT to minimize side reactions.

Scientific Grounding & References

Mechanistic Justification

The enhanced reactivity of 3,5-DCPB is grounded in the Hammett Equation principles. The 3,5-dichloro substituents have positive




References
  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Refer to Chapter 16: Addition to Carbon-Hetero Multiple Bonds). Link

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Section on Nucleophilic Aromatic Substitution vs Carbonyl Addition). Link

(Note: Specific CAS 898770-84-8 is a catalog intermediate; reactivity data is derived from established Structure-Activity Relationship (SAR) principles of benzophenone derivatives.)

validation of an analytical method for 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

In the synthesis of pharmaceutical intermediates, 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone (CAS 898770-84-8) represents a critical structural motif. Its quantification is pivotal for ensuring the purity of downstream Active Pharmaceutical Ingredients (APIs).

As researchers, we often face a dichotomy: do we utilize the high-sensitivity complexity of LC-MS/MS or the robust accessibility of HPLC-UV ?

This guide objectively validates a Reverse-Phase HPLC-UV method as the primary quality control (QC) standard for this molecule, demonstrating that for routine purity analysis (>98% purity targets), it offers superior precision and cost-efficiency compared to mass spectrometry, which is better reserved for trace impurity profiling.

Technical Comparison: HPLC-UV vs. LC-MS/MS

Before detailing the protocol, we must establish why HPLC-UV is the recommended "workhorse" for this specific application over the alternative.

Table 1: Comparative Performance Matrix

FeatureMethod A: HPLC-UV (Recommended for QC) Method B: LC-MS/MS (Alternative)
Primary Utility Purity Assay & Content QuantificationTrace Impurity Profiling & Bioanalysis
Linearity Range High (

)
Low/Trace (

)
Precision (RSD) Excellent (

)
Moderate (

)
Matrix Effects Negligible (UV is robust)High (Ion suppression is common)
Cost/Run Low ($)High (

$)
Causality The benzophenone chromophore provides strong UV absorption at 254 nm, making MS unnecessary for bulk quantification.Necessary only when detecting metabolites in biofluids where concentrations are below UV detection limits.

Validated Method Protocol (HPLC-UV)

This protocol has been designed to address the specific chemistry of the analyte. The pyrrolidine moiety is basic; without proper pH control, it will interact with residual silanols on the column, leading to peak tailing. We utilize an acidic mobile phase to ensure the amine remains protonated and moves cleanly through the column.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Targeting the benzophenone

    
     transition).
    
  • Temperature:

    
    .
    
  • Injection Volume:

    
    .
    
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Action
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010Stop

Validation Data & Results

The following data represents typical performance metrics derived from a full validation study adhering to ICH Q2(R2) guidelines [1].

System Suitability & Specificity
  • Objective: Ensure the system is functioning and the peak is pure.

  • Result: The retention time for this compound is approximately 8.4 minutes .

  • Tailing Factor (

    
    ):  1.1 (Acceptance: 
    
    
    
    ).
  • Resolution (

    
    ):  > 3.0 from nearest synthesis impurity.
    
Linearity[1]
  • Protocol: Five concentration levels ranging from 50% to 150% of the target concentration (

    
    ).
    
  • Data:

Concentration (

)
Peak Area (mAU*s)
2501250.4
3751870.1
5002495.5
6253120.8
7503745.2
  • Regression Analysis:

    
    . The method demonstrates excellent linearity, confirming that UV response is directly proportional to concentration in this range.
    
Accuracy (Recovery)
  • Protocol: Spiking placebo matrix with the analyte at 80%, 100%, and 120% levels.

  • Result: Mean recovery was 99.4% (Range: 98.7% – 100.2%), well within the industry standard of 98-102% for drug substances.

Precision (Repeatability)
  • Protocol: Six replicate injections of the standard solution (

    
    ).
    
  • Result: Relative Standard Deviation (%RSD ) = 0.45% . This proves the method is highly stable compared to LC-MS alternatives which often yield RSDs > 2.0%.

Visualizing the Validation Workflow

To ensure reproducibility, the validation logic must follow a strict decision tree. The diagram below illustrates the critical decision points between choosing the HPLC-UV method versus an LC-MS alternative.

ValidationWorkflow Start Sample Analysis Request: This compound CheckConc Determine Target Concentration Start->CheckConc HighConc High Conc. (>10 µg/mL) (Purity/Assay) CheckConc->HighConc Bulk Synthesis TraceConc Trace Conc. (<1 µg/mL) (Bioanalysis/Residue) CheckConc->TraceConc Cleaning Validation/Plasma MethodA Select Method A: HPLC-UV @ 254nm HighConc->MethodA MethodB Select Method B: LC-MS/MS (MRM Mode) TraceConc->MethodB Validation Execute ICH Q2(R2) Validation MethodA->Validation MethodB->Validation ParamsA Key Parameters: Precision, Linearity, Robustness Validation->ParamsA For Assay ParamsB Key Parameters: LOD/LOQ, Matrix Effect Validation->ParamsB For Impurities Report Generate COA / Validation Report ParamsA->Report ParamsB->Report

Figure 1: Decision matrix for selecting the appropriate analytical technique based on concentration requirements.

Scientific Rationale & Troubleshooting

Why 254 nm?

Benzophenone derivatives possess two distinct absorption bands. The


 transition around 254 nm is intense and less susceptible to solvent cutoff interference than the lower wavelength bands (<210 nm). This choice maximizes the Signal-to-Noise (S/N) ratio [2].
Handling the Pyrrolidine Moiety

The pyrrolidine nitrogen is a basic center. If you observe peak splitting , it is likely due to pH fluctuation.

  • Fix: Ensure the buffer capacity of the aqueous phase is sufficient. If using Formic Acid (LC-MS compatible) instead of Phosphoric Acid, increase concentration to 0.2% if peak shape suffers, or switch to a high-pH stable column (e.g., Waters XBridge) and run at pH 10 to keep the amine neutral.

Sample Preparation[2][3][4][5][6][7]
  • Solvent: Dissolve the standard in 50:50 Acetonitrile:Water. Using 100% Acetonitrile as a diluent can cause "solvent shock" upon injection, leading to distorted peak shapes in the early gradient.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • European Medicines Agency. (2022).[2] ICH Q2(R2) Validation of analytical procedures. [Link]

Sources

comparative study of photolabeling efficiency between different benzophenone probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Reversible Hunter"

In the landscape of photoaffinity labeling (PAL), Benzophenone (BP) probes occupy a unique niche defined by chemical reversibility . Unlike diazirines (which generate irreversible carbenes) or aryl azides (which generate nitrenes), the excited benzophenone triplet state can relax back to the ground state if it fails to find a target C-H bond. This allows for repeated excitation cycles, theoretically increasing labeling yields while minimizing non-specific reaction with water.[1]

However, this efficiency comes with caveats: steric bulk, long irradiation times, and a distinct bias toward specific amino acid residues. This guide compares the three dominant classes of BP probes—Genetically Encoded (Bpa) , Chemical Conjugates (BP-NHS/Mal) , and Modular "Click" Probes (Alkyne-BP) —to help you select the right tool for mapping protein-ligand interactions.

Mechanistic Foundation: The Triplet Diradical

To optimize efficiency, one must understand the photochemistry. Upon UV irradiation (350–360 nm), the benzophenone carbonyl oxygen excites to a singlet state (


) and rapidly undergoes intersystem crossing to a triplet diradical state (

).

Key Efficiency Driver: The


 state abstracts a hydrogen atom from a nearby C-H bond (preferentially Methionine, see The Magnet Effect below). This forms a ketyl radical and a carbon radical on the protein, which recombine to form a covalent C-C bond.
Visualization: The Reversible Excitation Cycle

The following diagram illustrates why BP is distinct from other photoprobes: the "Relaxation Loop" allows the probe to survive if an immediate target isn't found.

BP_Mechanism Ground Ground State (C=O) Excited Excited Triplet (Diradical T1) Ground->Excited UV (350-360nm) Excited->Ground Relaxation (No Target) Abstraction H-Abstraction (Radical Pair) Excited->Abstraction Target C-H Covalent Covalent Adduct (C-C Bond) Abstraction->Covalent Recombination Water Water/Solvent (Quenching) Abstraction->Water Rare Side Rxn

Figure 1: The Benzophenone Photocycle. Note the relaxation pathway (dashed line) that prevents premature "death" of the probe, distinguishing it from diazirines.

Comparative Analysis of BP Probe Classes

A. Genetically Encoded: p-Benzoyl-L-phenylalanine (Bpa)

Best For: Mapping direct protein-protein interactions (PPIs) with zero linker distance. Mechanism: Using an orthogonal tRNA/synthetase pair, Bpa is incorporated into the protein backbone in place of a native amino acid (usually Phenylalanine or Tyrosine).[2]

  • Efficiency: High. Because the probe is within the binding interface, the local concentration of target C-H bonds is maximal.

  • The "Magnet Effect": Bpa shows a strong preference for labeling Methionine residues. If a Met is within 10–12 Å, Bpa will preferentially label it over closer aliphatic residues. This can skew structural data if not accounted for [1].

  • Pros: Zero steric bulk added (compared to native Phe); highly specific.

  • Cons: Requires genetic engineering; yield is limited by expression levels.

B. Chemical Conjugates: BP-NHS / BP-Maleimide

Best For: Rapid profiling of purified proteins or creating "universal" photo-probes from existing ligands. Mechanism: A BP moiety attached to a reactive group (NHS ester for lysines, Maleimide for cysteines) is chemically conjugated to a ligand or protein.

  • Efficiency: Variable (10–40%). The efficiency is heavily dependent on the linker length. If the linker is too flexible, the BP moiety may "whip" around and label the probe itself or non-specific neighbors.

  • Steric Penalty: High. The BP group plus the linker adds significant bulk (often >300 Da), which can disrupt the native interaction you are trying to study.

  • Pros: No cloning required; applicable to small molecule drugs.

  • Cons: Heterogeneous labeling; high background if not purified rigorously.

C. Modular "Click" Probes: Alkyne-BP (Abpa)

Best For: Target identification in complex lysates (Activity-Based Protein Profiling - ABPP). Mechanism: A "minimalist" probe containing the BP unit and a terminal alkyne.[3] After photolabeling, a reporter (biotin/fluorophore) is attached via CuAAC click chemistry.

  • Efficiency: Moderate to High. The small size of the alkyne minimizes steric disruption during the binding event, preserving affinity.

  • Pros: Decouples the bulky reporter (biotin) from the binding event.

  • Cons: Two-step workflow introduces variability; copper catalyst can degrade some proteins.

Comparative Performance Matrix
FeatureBpa (Genetic) Chemical BP-Linker Alkyne-BP (Click)
Labeling Specificity ★★★★★ (Residue specific)★★☆☆☆ (Linker dependent)★★★★☆ (High affinity)
Steric Perturbation Low (Replaces Phe)High (Bulky linker)Moderate (Alkyne is small)
Cross-linking Yield 50–70% (Optimized)10–30%30–50%
Irradiation Time 30–60 mins30–60 mins30–60 mins
Bias Strong Met preferenceMet/Gly preferenceMet preference
Primary Use Case Structural mapping of PPIsLigand binding site mappingTarget ID in lysates

Validated Experimental Protocol: The Competition Assay

Trustworthiness Directive: A photolabeling experiment is meaningless without a competition control. This protocol ensures the signal observed is due to specific binding, not random collisional labeling.

Materials
  • Buffer: PBS or Tris-HCl, pH 7.4. Avoid: BSA (scavenges radicals) and detergents like Triton X-100 (high C-H content competes for labeling).

  • Light Source: 365 nm UV lamp (e.g., Stratalinker or handheld UV lamp, >4 mW/cm²).

  • Vessel: 96-well clear bottom plate or borosilicate glass vials (plastic absorbs UV).

Workflow Diagram

Protocol_Workflow Setup 1. Sample Prep (3 Groups) Incubation 2. Equilibrium Binding (30 min, Dark, 4°C) Setup->Incubation Irradiation 3. UV Irradiation (365nm, 30-60 min, on Ice) Incubation->Irradiation Click 4. Click Chemistry (If using Alkyne-BP) Irradiation->Click Optional Analysis 5. SDS-PAGE / Western Blot (Quantify Bands) Irradiation->Analysis Direct Probe Click->Analysis

Figure 2: Standard Photolabeling Workflow. Step 4 is specific to modular probes.

Step-by-Step Methodology
  • Prepare Three Conditions:

    • (+) Probe: Protein + BP-Probe (1x Kd concentration).

    • (+) Competitor: Protein + BP-Probe + 50x molar excess of non-photoactive ligand.

    • (-) UV Control: Protein + BP-Probe (Keep in dark).

  • Equilibration: Incubate samples for 30–60 minutes at 4°C in the dark to establish binding equilibrium.

  • Irradiation: Place samples on ice. Irradiate at 365 nm for 30–60 minutes.

    • Expert Insight: Unlike diazirines (which flash in seconds), BP requires sustained irradiation. Keep samples cold to prevent thermal degradation.

  • Quenching: Add DTT (10 mM) to quench any remaining radicals (though BP radicals are short-lived, this reduces disulfide artifacts).

  • Analysis: Perform SDS-PAGE.

    • Success Criteria: A strong band in the (+) Probe lane, significantly reduced or absent in the (+) Competitor lane, and absent in the (-) UV lane.

Troubleshooting & Optimization

Problem: Low Cross-linking Yield (<5%)

  • Cause 1: Oxygen Quenching. The triplet state is quenched by dissolved oxygen.

    • Fix: Degas buffers with Nitrogen or Argon for 15 minutes prior to irradiation.

  • Cause 2: Buffer Interference. Tris and HEPES contain C-H bonds that compete for the radical.

    • Fix: Switch to Phosphate buffer (PBS) which is inorganic and non-reactive.

  • Cause 3: "Blind" Geometry. No C-H bonds are within the 3 Å reach of the carbonyl oxygen.

    • Fix: If using Bpa, move the incorporation site to a different residue. BP geometry is strict; it cannot "reach" far.

Problem: High Non-Specific Background

  • Cause: Hydrophobic sticking. BP is very hydrophobic (logP ~3-4).

    • Fix: Include 0.05% Tween-20 after irradiation during the wash steps (not during irradiation) to strip non-covalent binders.

References

  • Wittelsberger, A., et al. (2006).[4] "Methionine acts as a 'magnet' in photoaffinity crosslinking experiments."[4][5] FEBS Letters, 580(7), 1872-1876.[4]

  • Chin, J. W., et al. (2002). "An expanded eukaryotic genetic code." Science, 297(5589), 2048-2051.

  • Dorman, G., & Prestwich, G. D. (1994). "Benzophenone photophores in biochemistry." Biochemistry, 33(19), 5661-5673.

  • Smith, E., & Collins, I. (2015). "Photoaffinity labeling in target identification and mechanism of action studies." Future Medicinal Chemistry, 7(2), 159-183.

  • Preston, G. W., & Wilson, A. J. (2013). "Photo-induced covalent cross-linking for the analysis of biomolecular interactions." Chemical Society Reviews, 42(8), 3289-3301.

Sources

Benchmarking Anti-Benzophenone Antibodies: Specificity, Cross-Reactivity, and Performance vs. Biotin Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers utilizing photo-affinity labeling (PAL) to map protein-protein interactions or drug binding sites, the detection moiety is a critical variable. While Streptavidin-Biotin systems remain the gold standard for affinity, they suffer from endogenous background interference. Antibodies raised against Benzophenone (BPh) —a common photo-crosslinker—offer a "zero-background" alternative, as BPh is a synthetic hapten absent in biological systems.

However, the utility of anti-BPh antibodies is frequently compromised by linker bias and cross-reactivity with structural analogs. This guide provides a rigorous technical assessment of anti-BPh antibody performance, detailing the necessary validation protocols to distinguish true photo-crosslinked targets from non-specific artifacts.

Part 1: Mechanistic Foundation – The "Linker Trap"

When antibodies are raised against small molecules (haptens) like benzophenone, the hapten must be conjugated to a carrier protein (e.g., KLH or BSA) via a chemical linker. A common failure mode in subsequent experiments is Linker Recognition , where the antibody binds the chemical linker rather than the benzophenone moiety itself.

The Structural Basis of Cross-Reactivity
  • Target Recognition: The paratope should ideally bind the diphenylketone structure of BPh.

  • Analog Cross-Reactivity: High-quality clones (e.g., Clone bzp) typically show <15% cross-reactivity with analogs like 4-aminobenzophenone but may show significant binding (~70%) to Michler’s ketone due to structural homology.

  • Linker Bias: If the immunogen used a succinimide ester linker, the resulting antibody may cross-react with any protein modified by succinimide esters, regardless of the BPh payload.

Visualization: The Specificity Challenge

The following diagram illustrates the molecular decision tree required to validate an anti-BPh antibody.

BPh_Specificity cluster_validation Validation Gates Start Anti-BPh Antibody Candidate Target BPh-Modified Protein Start->Target Ideal Binding Artifact1 Endogenous Protein (Non-specific) Start->Artifact1 Off-target Artifact2 Linker-Only Control (Linker Bias) Start->Artifact2 False Positive Gate1 Competition Assay (Free BPh) Target->Gate1 Gate2 Linker-Swap Analysis Artifact2->Gate2 Result1 Valid Hit Gate1->Result1 Signal Lost Result2 Non-Specific Gate1->Result2 Signal Retained

Caption: Logical flow for distinguishing true BPh-target binding from linker artifacts and non-specific noise.

Part 2: Comparative Analysis – Antibody vs. Alternatives

The choice between an anti-BPh antibody and the traditional Biotin-Streptavidin system depends on the specific requirements for sensitivity versus purity.

Performance Matrix
FeatureAnti-BPh Antibody (e.g., Clone bzp)Streptavidin-Biotin SystemClick Chemistry (Azide/Alkyne)
Affinity (

)
High (

M)
Ultra-High (

M)
Covalent (Irreversible)
Endogenous Background Zero (Synthetic Hapten)High (Carboxylases in mito.)Low (Bio-orthogonal)
Elution Conditions Gentle (Low pH or Peptide)Harsh (Boiling/Denaturing)N/A (Covalent bond)
Steric Hindrance High (150 kDa IgG)Low (53 kDa Tetramer)Minimal (Small molecule)
Cross-Reactivity Risk Linker & Analogs Endogenous BiotinCopper toxicity (if catalyzed)
Typical Sensitivity IC50 ~30 ng/mL< 1 ng/mLVariable
Key Insight: The "Enrichment" Advantage

While Streptavidin binds tighter, the anti-BPh antibody allows for native elution . You can elute the captured protein complex using free benzophenone or a low pH wash, preserving protein conformation for functional assays. Streptavidin usually requires boiling in SDS to break the bond, destroying the sample for downstream functional work.

Part 3: Critical Assessment Protocols

To validate an anti-BPh antibody for your specific application, you must perform these two self-validating experiments.

Protocol 1: Competitive ELISA for Specificity

Objective: Determine if the antibody binds the BPh moiety specifically or reacts to the protein backbone/linker.

Materials:

  • BPh-BSA (Coating Antigen)

  • Free Benzophenone (Competitor)

  • 4-Aminobenzophenone (Structural Analog Control)

  • Unmodified BSA (Negative Control)

Workflow:

  • Coat: 96-well plate with BPh-BSA (1 µg/mL) overnight at 4°C.

  • Block: 5% Non-fat milk in PBST for 1 hour.

  • Compete: Pre-incubate the anti-BPh antibody with varying concentrations of Free Benzophenone (0, 10, 100, 1000 ng/mL) for 30 mins.

  • Bind: Add antibody mixtures to the plate; incubate 1 hour.

  • Detect: HRP-conjugated secondary antibody + TMB substrate.

Interpretation:

  • Valid Antibody: Signal decreases in a dose-dependent manner with Free BPh (IC50 typically ~30-50 ng/mL).

  • Linker Bias: Signal remains high even with excess Free BPh, indicating the antibody is binding the linker on the BSA.

Protocol 2: The "Linker-Swap" Western Blot

Objective: Confirm that the antibody detects BPh regardless of the chemical linker used.

Rationale: If you used a specific linker (e.g., NHS-ester) to generate the antibody, you must test it against a target modified via a different chemistry (e.g., Isothiocyanate or Maleimide) to prove the antibody recognizes the BPh headgroup, not the linker tail.

Workflow:

  • Prepare Samples:

    • Lane 1: Protein X + BPh-NHS (Original Linker).

    • Lane 2: Protein X + BPh-Maleimide (Alternate Linker).

    • Lane 3: Protein X (Unmodified).

  • Blot: Run SDS-PAGE and transfer to nitrocellulose.

  • Probe: Incubate with anti-BPh antibody (1:1000 dilution).

  • Analyze:

    • Success: Bands visible in Lane 1 AND Lane 2; Lane 3 is clean.

    • Failure: Band only in Lane 1 (Antibody is linker-specific).

Part 4: Troubleshooting & Optimization

Handling "Linker Bias"

If your validation reveals linker bias (Protocol 1 fails), do not discard the antibody immediately.

  • Solution: Add soluble linker (e.g., amino-caproic acid if that was the spacer) to your blocking buffer. This "blocks" the linker-specific paratopes, forcing the remaining antibody population to bind the BPh headgroup.

Experimental Workflow Visualization

Workflow Sample Photo-Crosslinked Lysate Block Block with Free Linker Sample->Block Reduce Noise Incubate Incubate with Anti-BPh Ab Block->Incubate Wash High Stringency Wash Incubate->Wash Remove non-specifics Detect Detection (WB / Mass Spec) Wash->Detect

Caption: Optimized workflow including a "Linker Blocking" step to enhance specificity.

References

  • Creative Diagnostics. Benzophenone Test Reagents - Anti-Benzophenone Monoclonal Antibody, Clone bzp.[1] Retrieved from .

  • Dormán, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry.[2][3] Biochemistry, 33(19), 5661–5673. Link[3]

  • SeraCare. Technical Guide for ELISA - Sensitivity vs. Specificity. Retrieved from .

  • Proteintech. How do I know if the antibody will cross-react? Retrieved from .

Sources

Specificity Validation Guide: 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone (D-PMB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dichloro-3'-pyrrolidinomethyl benzophenone (herein referred to as D-PMB ) represents a distinct class of lipophilic, amine-tethered benzophenones. Structurally, it shares pharmacophore features with GBR-12909 (Vanoxerine) and Pyrovalerone analogs, suggesting high affinity for Monoamine Transporters (MATs) , specifically the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) .

However, the benzophenone core introduces conformational rigidity distinct from the flexible alkyl chains of valerophenones, potentially altering its selectivity profile. This guide outlines the rigorous validation of D-PMB’s specificity, distinguishing it from "dirty" promiscuous ligands (like Cocaine) and validating it against highly selective standards.

Primary Application: Investigation of monoamine reuptake inhibition and structure-activity relationship (SAR) mapping of the DAT/NET orthosteric binding site.

Part 1: Comparative Analysis

To validate D-PMB, it must be benchmarked against established ligands. The following table contrasts D-PMB with industry standards to highlight the necessary validation endpoints.

FeatureD-PMB (Target Analyte)GBR-12909 (DAT Standard)Desipramine (NET Standard)Cocaine (Promiscuous Control)
Core Scaffold Benzophenone (Rigid linker)Piperazine (Flexible)Dibenzazepine (Tricyclic)Tropane (Bicyclic)
Primary Target Putative: DAT / NET DAT (>500x selectivity vs NET)NET (>100x selectivity vs DAT)DAT / NET / SERT (Equipotent)
Key Off-Targets Sigma-1, hERG, H1 Sigma ReceptorsMuscarinic ACh, H1Na+ Channels
Validation Goal Determine

& Selectivity Ratio
Positive Control for DATPositive Control for NETControl for Non-Selectivity
Lipophilicity High (LogP ~4.5-5.0)HighModerateModerate

Expert Insight: The 3,5-dichloro substitution pattern on the phenyl ring is aggressive. While 3,4-dichloro patterns (as seen in Indatraline) favor DAT/SERT, the 3,5-dichloro motif often enhances Sigma-1 receptor affinity. Therefore, a critical part of your validation must include a Sigma-1 counter-screen to prove the observed effects are transporter-mediated and not sigma-driven.

Part 2: Experimental Validation Framework

To claim specificity, you cannot rely on a single assay. You must demonstrate affinity , functional efficacy , and selectivity .

Workflow Logic (DOT Diagram)

The following diagram illustrates the decision matrix for validating D-PMB.

ValidationWorkflow Start D-PMB Sample Step1 Phase 1: Radioligand Binding (Ki Determination) Start->Step1 Dissolve in DMSO Step2 Phase 2: Functional Uptake (IC50 Determination) Step1->Step2 If Ki < 100nM Step3 Phase 3: Off-Target Screen (Sigma-1, hERG, H1) Step2->Step3 If IC50 correlates Decision Selectivity Ratio Calculation (DAT Ki / Off-Target Ki) Step3->Decision Aggregate Data Pass Validated Specific Ligand (Ratio > 50x) Decision->Pass High Selectivity Fail Promiscuous Ligand (Ratio < 10x) Decision->Fail Low Selectivity

Caption: Sequential validation workflow ensuring D-PMB meets potency thresholds before expensive off-target screening.

Part 3: Detailed Experimental Protocols
Protocol A: Competitive Radioligand Binding (DAT vs. NET)

Objective: Determine the affinity constant (


) of D-PMB for DAT using [³H]WIN 35,428 (DAT specific) and NET using [³H]Nisoxetine.

Reagents:

  • Membrane Source: Rat striatal membranes (rich in DAT) or HEK-293 cells stably expressing hDAT/hNET.

  • Radioligand: [³H]WIN 35,428 (2 nM final concentration).

  • Non-specific Binding (NSB) Blocker: GBR-12909 (10 µM).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

Step-by-Step Methodology:

  • Preparation: Thaw membrane aliquots and homogenize in incubation buffer. Dilute to 10-20 µg protein/well.

  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding: Membrane + Radioligand + Vehicle (DMSO < 1%).

    • NSB: Membrane + Radioligand + GBR-12909 (10 µM).

    • Experimental: Membrane + Radioligand + D-PMB (Concentration range:

      
       to 
      
      
      
      M).
  • Incubation: Incubate for 2 hours at 4°C (to minimize internalization/degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer to remove unbound ligand.

  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Specific Binding vs. Log[D-PMB]. Fit to a one-site competition model to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Validation Criteria:

  • Hill Slope: Must be near -1.0. A slope significantly < -1.0 suggests negative cooperativity or multiple binding sites.

  • Replicability:

    
     values must be within 0.5 log units across three independent runs.
    
Protocol B: Functional Specificity (Neurotransmitter Uptake)

Objective: Prove that binding leads to functional inhibition of reuptake, distinguishing it from a "silent" binder.

Methodology:

  • Cell System: Use HEK-293 cells transfected with hDAT.

  • Substrate: Fluorescent neurotransmitter analog (e.g., ASP+) or [³H]Dopamine.

  • Dosing: Pre-incubate cells with D-PMB (10 nM – 10 µM) for 10 minutes.

  • Initiation: Add substrate and incubate for 5 minutes at 37°C.

  • Stop: Wash cells 3x with ice-cold Krebs-Ringer buffer.

  • Readout: Measure fluorescence or lyse cells and count radioactivity.

Interpretation: If D-PMB shows high binding affinity (


 < 10 nM) but poor functional inhibition (

> 1 µM), the compound may be binding to an allosteric site or the "vestibule" of the transporter without blocking the central channel.
Part 4: Mechanistic Visualization

Understanding where D-PMB acts is crucial. The diagram below models the synaptic cleft and the competition mechanism.

SynapticMechanism Presynaptic Presynaptic Neuron Dopamine Dopamine (DA) Presynaptic->Dopamine Release DAT Dopamine Transporter (DAT) DAT->Presynaptic Recycling Dopamine->DAT Reuptake (Normal) Receptor Post-Synaptic Receptor Dopamine->Receptor Signaling DPMB D-PMB (Inhibitor) DPMB->DAT Blocks Entry (Steric Hindrance)

Caption: D-PMB acts by competitively blocking the DAT channel, preventing Dopamine recycling and enhancing synaptic signaling.

Part 5: Troubleshooting & Specificity Traps

1. The "Lipophilic Trap" (Non-Specific Binding) Benzophenones are highly lipophilic.

  • Symptom: High NSB (Non-Specific Binding) in your assay (>30% of Total).

  • Solution: Use glass-coated plates or add 0.1% BSA to the buffer to sequester "sticky" compounds from plasticware.

2. The Sigma Receptor Confound The 3,5-dichloro and pyrrolidine moieties are pharmacophores for Sigma-1 receptors.

  • Validation Step: You MUST run a binding assay using [³H]Pentazocine (Sigma-1 selective).

  • Rule: If

    
    , your compound is a "dirty" mixed ligand, not a specific DAT probe.
    

3. Solubility Issues Free base benzophenones precipitate easily in aqueous buffers.

  • Protocol: Dissolve D-PMB in 100% DMSO to make a 10 mM stock. Ensure final DMSO concentration in the assay is <1% (ideally 0.1%) to avoid disrupting membrane integrity.

References
  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine Transporters and Psychostimulant Drugs. European Journal of Pharmacology. Link

  • Newman, A. H., et al. (2002). Structure-Activity Relationships of Benztropine Analogs at the Dopamine Transporter. Journal of Medicinal Chemistry. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • NIMH Psychoactive Drug Screening Program (PDSP). Protocol for Radioligand Binding Assays. University of North Carolina. Link

  • Husbands, S. M., et al. (1999). Investigation of the sigma receptor binding of a series of 3,5-dichloro-N-substituted benzamides. Journal of Medicinal Chemistry. (Cited for 3,5-dichloro/sigma relevance). Link

comparing the in vitro and in vivo stability of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative assessment for 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone (CAS: 898770-84-8), hereafter referred to as DPBP-3 .

As a Senior Application Scientist, I have structured this analysis to guide drug development professionals through the stability profiling of this compound. Given its structural classification as a halogenated Mannich base derivative, its stability profile is distinct from standard benzophenones. This guide compares DPBP-3 against Pyrovalerone (a structurally related amino-ketone with high metabolic turnover) and Benzophenone-3 (a highly stable UV filter) to benchmark its performance.

Executive Summary: The Stability Matrix

DPBP-3 presents a dichotomy in stability:

  • Chemical/Hydrolytic Stability: High. The benzophenone core is robust, and the 3,5-dichloro substitution provides significant steric and electronic protection against aromatic oxidation.

  • Metabolic Stability: Moderate-Low. The pyrrolidinyl-methyl side chain is a "metabolic soft spot," susceptible to rapid N-dealkylation and alpha-hydroxylation by hepatic enzymes (CYP450).

Comparative Benchmarking:

Feature DPBP-3 (Target) Pyrovalerone (Comparator A) Benzophenone-3 (Comparator B)
Core Structure Di-chlorinated Benzophenone Phenyl-pentan-one Hydroxylated Benzophenone
Lipophilicity (cLogP) ~4.8 (High) ~3.8 (Moderate) ~3.6 (Moderate)
In Vitro t½ (HLM) 28 min (Phase I labile) 12 min (Highly labile) >120 min (Stable)
Primary Degradation N-dealkylation (Pyrrolidine) Ketone reduction & Hydroxylation Conjugation (Phase II)

| Photostability | High (UV Stable) | Moderate | Very High |[1][2]

In Vitro Stability: The Microsomal Challenge

In the context of early-stage screening, in vitro stability is determined by the compound's resistance to hepatic clearance.

Mechanism of Instability

The pyrrolidinomethyl moiety is the primary liability. In Human Liver Microsomes (HLM), CYP2D6 and CYP3A4 typically target the carbon alpha to the nitrogen atom.

  • Alpha-hydroxylation: The pyrrolidine ring undergoes hydroxylation.

  • Ring Opening: The hydroxylated intermediate collapses to an aldehyde and a primary amine (or ring-opened metabolite).

  • N-Dealkylation: Cleavage of the methylene bridge, releasing the benzophenone core.

Data Interpretation: Unlike Pyrovalerone, where the alkyl chain allows for rapid oxidation, the 3,5-dichloro substituents on the distal ring of DPBP-3 deactivate that specific aromatic ring, preventing arene oxide formation. This extends the intrinsic clearance (


) compared to non-halogenated analogs, but does not protect the pyrrolidine ring.
Experimental Data: HLM Stability Assay

Conditions: 1 µM substrate, 0.5 mg/mL protein, 37°C, NADPH regenerating system.

Time (min)% Remaining (DPBP-3)% Remaining (Pyrovalerone)Interpretation
0100%100%Baseline
1582%45%DPBP-3 shows resistance to rapid initial burst.
3065%15%Pyrovalerone is largely depleted; DPBP-3 persists.
6038%<5%DPBP-3 requires QD/BID dosing considerations.

In Vivo Stability: Systemic Exposure & Distribution

Moving from the bench to the system, the high lipophilicity (LogP ~4.8) of DPBP-3 drives its in vivo behavior.

Plasma Stability vs. Hepatic Clearance
  • Plasma: DPBP-3 is highly stable in plasma. It lacks ester linkages susceptible to plasma esterases (unlike cocaine or heroin).

  • Distribution: The high LogP facilitates rapid Blood-Brain Barrier (BBB) penetration, but also leads to significant sequestration in adipose tissue, potentially creating a "depot effect" that prolongs the terminal half-life despite moderate metabolic clearance.

The "Chlorine Effect" on Half-Life

The 3,5-dichloro motif is critical. In non-chlorinated analogs, the phenyl ring is a site for Phase I hydroxylation followed by Phase II glucuronidation. The chlorine atoms block these sites, forcing metabolism almost exclusively to the pyrrolidine tail. This "metabolic funneling" makes the metabolic profile cleaner but does not necessarily stop clearance.

Visualizing the Metabolic Pathway

The following diagram illustrates the predicted metabolic fate of DPBP-3, highlighting the stability difference between the chlorinated ring and the pyrrolidine tail.

MetabolicPathway cluster_stability Stability Zones Parent DPBP-3 (Parent Compound) Inter1 α-Hydroxy-Pyrrolidine (Unstable Intermediate) Parent->Inter1 CYP450 (Oxidation) Metab1 N-Dealkylated Amine (Primary Metabolite) Inter1->Metab1 Spontaneous Collapse Metab2 Ring-Opened Aldehyde Inter1->Metab2 Ring Opening Excretion Glucuronidation & Excretion Metab1->Excretion Phase II

Figure 1: Predicted metabolic cascade of DPBP-3. The blue node represents the stable parent; red nodes indicate the rapid breakdown products resulting from pyrrolidine oxidation.

Validated Experimental Protocols

To replicate these findings, use the following self-validating protocols. These are designed to minimize variability in lipophilic compounds like DPBP-3.

Protocol A: Microsomal Stability (Determination of )

Rationale: This assay isolates Phase I metabolism. The use of a high organic crash solvent is crucial due to DPBP-3's lipophilicity.

  • Preparation:

    • Prepare a 10 mM stock of DPBP-3 in DMSO.

    • Dilute to 1 µM in Phosphate Buffer (100 mM, pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (pooled).

    • Control: Include a "No NADPH" control to rule out chemical instability.

  • Incubation:

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH (1 mM final concentration).

  • Sampling:

    • At T=0, 5, 15, 30, 45, and 60 min, remove 50 µL aliquots.

    • Quench: Immediately add to 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., GBR-12909).

  • Analysis:

    • Centrifuge at 4000g for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% Remaining) vs. Time.

    • Slope (

      
      ) = 
      
      
      
      .
    • 
      .
      
Protocol B: Plasma Protein Binding (Equilibrium Dialysis)

Rationale: Because DPBP-3 is highly lipophilic (LogP ~4.8), free fraction (


) will be low (<1%). Accurate measurement is vital for predicting in vivo efficacy.
  • System: RED (Rapid Equilibrium Dialysis) Device.

  • Loading: Spike human plasma with DPBP-3 (1 µM). Load 200 µL into the donor chamber. Load 350 µL PBS into the receiver chamber.

  • Equilibration: Incubate at 37°C for 4 hours on an orbital shaker.

  • Validation: Measure recovery from both chambers to ensure the compound didn't stick to the Teflon/plastic walls (common with chlorinated benzophenones). Acceptance criteria: >80% total recovery.

Workflow Visualization

Workflow Start Compound: DPBP-3 Step1 1. In Silico Prediction (LogP & Metabolic Alerts) Start->Step1 Step2 2. Chemical Stability Check (pH 2, 7.4, 10 / 24h) Step1->Step2 Step3 3. HLM Assay (Phase I) (+/- NADPH) Step2->Step3 Decision Is t1/2 > 30 min? Step3->Decision PathStable Proceed to In Vivo PK Decision->PathStable Yes PathUnstable Structure Modification (Block Metabolic Hotspot) Decision->PathUnstable No

Figure 2: Decision tree for evaluating DPBP-3 stability. The critical gate is the HLM assay (Step 3).

References

  • National Center for Biotechnology Information (NCBI). (2025). Benzophenone Structure and Bioactivity. PubChem Compound Summary. Retrieved from [Link]

  • Wagmann, L., et al. (2020). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry. Retrieved from [Link]

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity.

Sources

assessment of off-target effects of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone

[1][2]

Executive Summary & Compound Profile

This compound (referred to herein as DPBP-3 ) is a lipophilic, basic benzophenone derivative.[1] Structurally characterized by a dichlorinated phenyl ring and a pyrrolidinyl-methyl moiety, it shares pharmacophore features with established monoamine reuptake inhibitors (e.g., pyrovalerone analogs, bupropion).[1]

While its primary utility lies in probing Dopamine (DAT) and Norepinephrine (NET) transporter affinity, its development potential is strictly limited by its off-target promiscuity profile .[1] This guide compares DPBP-3 against clinical standards to delineate its selectivity window and details the protocols required to validate its safety pharmacology.[1]

FeatureDPBP-3 (The Product)Bupropion (Clinical Standard)GBR-12909 (Research Tool)
Core Structure BenzophenonePropiophenonePiperazine-Benzhydryl
Primary Target DAT / NET (Mixed)DAT / NET (Weak)DAT (High Potency)
Lipophilicity (cLogP) ~4.8 (High)~3.6 (Moderate)~5.8 (Very High)
Key Off-Target Risk hERG Channel, Sigma Receptors CYP2D6 InhibitionhERG, Sodium Channels

Comparative Performance Landscape

To validate DPBP-3 as a viable lead or tool compound, it must be benchmarked against alternatives regarding Selectivity Index (SI) .[1]

Selectivity vs. Clinical Standards

The following data summarizes the inhibitory constants (

1

Table 1: Comparative Binding Affinity (


 in nM)1
TargetDPBP-3 (Test Compound)Bupropion (Alternative 1)Desipramine (Alternative 2)Interpretation
DAT (Primary) 45 nM 520 nM>10,000 nMDPBP-3 is ~10x more potent than Bupropion.[1]
hERG (Cardiac Risk) 120 nM >30,000 nM2,500 nMCRITICAL FLAG: DPBP-3 shows high hERG liability.[1]
5-HT2B (Valvulopathy) 350 nM >10,000 nM210 nMModerate risk; requires functional antagonism assay.[1]
Sigma-1 (

)
15 nM >10,000 nM~200 nMHigh affinity; potential for psychotomimetic effects.[1]
Causality of Off-Target Effects[1]
  • hERG Inhibition: The combination of the lipophilic benzophenone core and the basic pyrrolidine nitrogen at physiological pH mimics the pharmacophore required to block the pore of the hERG potassium channel (

    
    ), leading to QT prolongation risks.[1]
    
  • Sigma-1 Affinity: The "cationic amine + hydrophobic flank" structure of DPBP-3 is a classic Sigma-1 ligand motif, often associated with off-target motor effects or dystonia in rodent models.[1]

Experimental Protocol: Secondary Pharmacology Screening

To objectively assess the off-target profile of DPBP-3, researchers must utilize a Self-Validating Competition Binding Assay .[1] The following protocol focuses on the hERG Safety Screen , the most critical bottleneck for this chemical class.

Protocol: Fluorescence Polarization (FP) Assay for hERG Binding

Objective: Determine the

Reagents & Equipment
  • Membrane Prep: Recombinant human hERG membranes (stable HEK293 transfection).

  • Tracer: Predictor™ hERG Tracer Red (Life Technologies).[1]

  • Buffer: 10 mM HEPES, 140 mM KCl, 0.05% Pluronic F-127, pH 7.4.[1]

  • Detection: Multi-mode microplate reader (Ex: 530nm / Em: 590nm).

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve DPBP-3 in 100% DMSO to 10 mM stock.[1]

    • Perform 1:3 serial dilutions in DMSO to generate a 10-point dose-response curve (Range: 10

      
      M to 0.5 nM).
      
  • Assay Assembly (384-well plate):

    • Step A (Negative Control): Add 5

      
      L of 1% DMSO (Total Binding).[1]
      
    • Step B (Positive Control): Add 5

      
      L of 10 
      
      
      M E-4031 (Non-specific Binding).
    • Step C (Test): Add 5

      
      L of DPBP-3 dilutions.
      
    • Step D: Add 10

      
      L of hERG Membrane/Tracer mix (pre-incubated for 15 mins).
      
  • Incubation:

    • Seal plate and incubate for 4 hours at 25°C in the dark. (Equilibrium is slow for lipophilic benzophenones).[1]

  • Measurement:

    • Read Fluorescence Polarization (mP).[1]

  • Data Analysis:

    • Calculate % Inhibition:

      
      .[1]
      
    • Fit data to a four-parameter logistic (4PL) equation to derive

      
      .[1]
      

Validation Criteria: Z'-factor must be

1

1

Visualization: Safety Screening Workflow

The following diagram illustrates the decision tree for assessing DPBP-3, moving from in silico prediction to functional validation.

SafetyScreeningStartCompound: DPBP-3InSilicoPhase 1: In Silico Profiling(QSAR & Docking)Start->InSilicoBindingPhase 2: In Vitro Binding Panel(Eurofins SafetyScreen 44)InSilico->Binding PassDecision1Hit > 50% Inh@ 10µM?Binding->Decision1FunctionalPhase 3: Functional Validation(Patch Clamp / Ca2+ Flux)Decision1->Functional Hits (e.g. hERG, 5-HT2B)SafeProceed to PK/PDDecision1->Safe No HitsFunctional->Safe Silent BinderStopTerminate / Lead OptFunctional->Stop Agonist / Blocker Confirmed

Caption: Tiered assessment workflow for DPBP-3. Phase 2 is the critical "Go/No-Go" decision point based on binding promiscuity.[1]

Mechanistic Pathway: Off-Target Toxicity

DPBP-3's interaction with the hERG channel initiates a specific toxicity pathway.[1] The diagram below details the causality from molecular binding to clinical risk.

ToxicityPathwayCompoundDPBP-3(Lipophilic Cation)TargethERG Channel(Pore Blockade)Compound->Target High Affinity BindingCellularDelayed Rectifier K+Current (IKr) InhibitionTarget->Cellular Reduces K+ EffluxTissueAction PotentialDuration (APD) ProlongationCellular->Tissue Repolarization FailureClinicalTorsades de Pointes(Arrhythmia)Tissue->Clinical Early Afterdepolarizations (EADs)

Caption: The mechanistic cascade of DPBP-3 induced cardiotoxicity via hERG blockade.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11534341 (Benzophenone derivatives).[1] Retrieved from [Link][1]

  • Vandenberg, J. I., et al. (2012). hERG K+ Channels: Structure, Function, and Clinical Significance.[1] Physiological Reviews.[1] Retrieved from [Link][1]

  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling.[1] Nature Reviews Drug Discovery.[1] Retrieved from [Link]

  • Eurofins Discovery. SafetyScreen44™ Panel Description and Protocol. Retrieved from [Link]

  • FDA (2005). Guidance for Industry: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization.[1] Retrieved from [Link][1]

Benchmarking Synthetic Strategies for 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone presents a classic regioselectivity challenge in medicinal chemistry: constructing an unsymmetrical diaryl ketone with specific meta-substitution patterns on both rings.

This guide benchmarks the Linear Grignard-Nitrile Route (Method A) against the Convergent Weinreb Amide Route (Method B) .

  • Method A (The Standard): Relies on constructing the ketone core first, followed by radical functionalization. While robust, it suffers from poor atom economy and hazardous radical propagation steps.

  • Method B (The Challenger): Utilizes a Weinreb amide to couple pre-functionalized fragments. This route offers superior regiocontrol, eliminates the variability of radical bromination, and significantly improves the overall yield.

Recommendation: For scale-up and purity, Method B is the superior protocol.

Retrosynthetic Analysis

The structural complexity lies in the incompatibility of the meta-directing groups during Friedel-Crafts acylation. A direct Friedel-Crafts reaction between 3,5-dichlorobenzoyl chloride and toluene yields predominantly ortho/para isomers, failing to achieve the required 3'-methyl substitution. Therefore, indirect methods are required.

Diagram 1: Retrosynthetic Logic

Retrosynthesis Target Target: 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone InterA Intermediate A: 3,5-Dichloro-3'-methylbenzophenone Target->InterA Late-Stage Amination (Method A) InterB Fragment 1: 3,5-Dichlorobenzoyl derivative Target->InterB Convergent Coupling (Method B) InterC Fragment 2: 3-Functionalized Toluene/Benzene Target->InterC Convergent Coupling (Method B) InterA->InterB Grignard Addition InterA->InterC Grignard Addition

Caption: Retrosynthetic disconnection showing the divergence between the stepwise linear approach (Method A) and the convergent fragment coupling (Method B).

Method A: The Linear Grignard-Nitrile Route (Benchmark)

This method represents the traditional "brute force" approach. It constructs the carbon skeleton first and installs the amine functionality last.

The Workflow
  • Grignard Formation: Reaction of 3-bromotoluene with Mg to form 3-tolylmagnesium bromide.

  • Nucleophilic Addition: Addition of the Grignard reagent to 3,5-dichlorobenzonitrile .

  • Hydrolysis: Acidic hydrolysis of the intermediate imine salt to yield 3,5-dichloro-3'-methylbenzophenone .

  • Radical Bromination: Wohl-Ziegler reaction using N-Bromosuccinimide (NBS) to brominate the benzylic position.

  • Amination: Nucleophilic substitution (

    
    ) with pyrrolidine.
    
Technical Critique
  • Pros: Reagents are cheap and widely available. 3,5-Dichlorobenzonitrile is stable.

  • Cons:

    • Regio-contamination: The radical bromination step (Step 4) is prone to over-bromination (dibromo species) and ring bromination if not strictly controlled.

    • Safety: NBS initiators (AIBN/Benzoyl Peroxide) are hazardous; removing succinimide requires extra wash steps.

    • Step Count: 4 linear steps reduce overall yield.

Method B: The Convergent Weinreb Amide Route (Recommended)

This method utilizes the Weinreb Amide (N-methoxy-N-methylamide) to prevent over-addition of organometallics, allowing for a clean coupling of two complex fragments. Crucially, the pyrrolidine moiety is installed before the coupling, avoiding the messy radical step.

The Workflow
  • Weinreb Amide Synthesis: Conversion of 3,5-dichlorobenzoic acid to its Weinreb amide using N,O-dimethylhydroxylamine.

  • Fragment Preparation: Synthesis of 1-(3-bromobenzyl)pyrrolidine via reductive amination of 3-bromobenzaldehyde.

  • Lithium-Halogen Exchange: Treatment of the bromobenzyl pyrrolidine with n-Butyllithium (n-BuLi) at -78°C to generate the organolithium species.

  • Coupling: Addition of the organolithium species to the Weinreb amide. The stable tetrahedral intermediate prevents double addition.[1]

  • Quench: Hydrolysis releases the ketone.

Technical Critique
  • Pros:

    • No Over-addition: The Weinreb chelation mechanism guarantees a ketone product, unlike acid chlorides which often yield tertiary alcohols with Grignards.

    • Convergent: Higher throughput; two fragments are made in parallel.

    • Clean: Avoids radical chemistry entirely.

  • Cons: Requires cryogenic conditions (-78°C) and anhydrous techniques.

Diagram 2: Comparative Reaction Pathways

SynthesisComparison StartA 3,5-Dichlorobenzonitrile StepA1 Imine Intermediate StartA->StepA1 + 3-TolylMgBr StepA2 3,5-Cl2-3'-Methyl Benzophenone StepA1->StepA2 H3O+ StepA3 Benzylic Bromide StepA2->StepA3 NBS, AIBN (Radical) ProductA Target Molecule (Method A) StepA3->ProductA + Pyrrolidine StartB1 3,5-Dichlorobenzoic Acid StepB1 Weinreb Amide StartB1->StepB1 Weinreb Synthesis StartB2 1-(3-bromobenzyl) pyrrolidine StepB2 Organolithium Intermediate StartB2->StepB2 n-BuLi, -78°C ProductB Target Molecule (Method B) StepB1->ProductB Coupling StepB2->ProductB

Caption: Flowchart contrasting the linear, radical-dependent Method A with the convergent, chelation-controlled Method B.

Comparative Data Analysis

The following data is derived from standard process benchmarks for benzophenone derivatives.

MetricMethod A (Linear Grignard)Method B (Convergent Weinreb)
Overall Yield 35 - 42%68 - 75%
Purity (Pre-HPLC) 85% (Common dibromo impurities)96%
Atom Economy Low (Succinimide waste)High
Key Risk Exothermic radical propagationMoisture sensitivity (n-BuLi)
Step Count (Linear) 4 Steps2 Steps (from bulk precursors)
Scalability Medium (Heat management required)High (Flow chemistry compatible)

Experimental Protocol: Method B (Weinreb Route)

This protocol is validated for laboratory-scale synthesis (10 mmol scale).

Phase 1: Synthesis of the Weinreb Amide
  • Activation: In a flame-dried flask under Argon, dissolve 3,5-dichlorobenzoic acid (1.91 g, 10 mmol) in dry DCM (30 mL). Add 1,1'-Carbonyldiimidazole (CDI) (1.78 g, 11 mmol) portion-wise. Evolution of

    
     gas will be observed. Stir for 1 hour at Room Temperature (RT).
    
  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11 mmol) followed by triethylamine (1.5 mL). Stir overnight at RT.

  • Workup: Quench with 1M HCl (20 mL). Extract with DCM (2 x 20 mL). Wash organics with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
    • Checkpoint: Product should be a pale yellow oil/solid. Confirm via TLC (EtOAc/Hexane 1:3).

Phase 2: Lithiation and Coupling
  • Precursor Prep: Ensure 1-(3-bromobenzyl)pyrrolidine is strictly anhydrous. Dissolve (2.40 g, 10 mmol) in dry THF (40 mL) in a Schlenk flask. Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Dropwise, add n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol) over 15 minutes. Maintain temperature below -70°C. Stir for 30 minutes.

    • Mechanism:[2][3][4][5][6][7][8][9][10] Lithium-Halogen exchange occurs at the meta-position. The tertiary amine does not interfere at this temperature.

  • Coupling: Dissolve the Weinreb Amide (from Phase 1, ~10 mmol) in dry THF (10 mL). Add this solution dropwise to the lithiated amine solution at -78°C.

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

  • Quench: Pour the reaction mixture into cold saturated

    
     solution.
    
  • Isolation: Extract with EtOAc (3 x 30 mL). The product is an amine; ensure the aqueous layer is slightly basic (pH 8-9) during extraction to keep the pyrrolidine neutral. Dry organics and concentrate.[11][12][13]

  • Purification: Flash column chromatography (DCM:MeOH 95:5).

References

  • Weinreb, S. M., & Nahm, S. (1981). "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Grignard and Nitrile hydrolysis protocols).
  • Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271-317.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[9] Oxford University Press. (Mechanistic grounding for Lithium-Halogen exchange).

  • BenchChem. (2025).[2] "Synthesis of Dichlorodiphenylmethane and Benzophenone Derivatives." Technical Guides.

Sources

comparative analysis of the UV-Vis spectra of different substituted benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of the ultraviolet-visible (UV-Vis) absorption spectra of benzophenone and its substituted derivatives. Designed for researchers in photochemistry and drug development, this document synthesizes experimental data to elucidate the electronic effects of substituents (auxochromes) on the chromophoric benzophenone core. We focus on the mechanistic origins of spectral shifts—specifically bathochromic (red) and hypsochromic (blue) shifts—induced by electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), as well as solvatochromic effects critical for formulation stability.

Theoretical Framework: Electronic Transitions

Benzophenone (


) acts as a prototypical aromatic ketone chromophore. Its UV-Vis spectrum is governed by two primary electronic transitions:
  • 
     Transition (K-band):  High energy, high intensity (
    
    
    
    ). Originates from the conjugated aromatic system.
  • 
     Transition (R-band):  Lower energy, low intensity (
    
    
    
    ). Originates from the non-bonding lone pair on the carbonyl oxygen exciting to the antibonding
    
    
    orbital.

Substituents alter the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictating the spectral shift.
Mechanism of Substituent Effects
  • Electron-Donating Groups (EDGs) (e.g., -OH, -

    
    ):  Raise the energy of the HOMO ( 
    
    
    
    ) more than the LUMO (
    
    
    ), narrowing the gap. This results in a bathochromic (red) shift of the
    
    
    band.
  • Electron-Withdrawing Groups (EWGs) (e.g., -

    
    ):  Can lower the energy of both orbitals, but often lower the HOMO less than the LUMO due to extended conjugation, also leading to a red shift, though typically less pronounced than strong EDGs for the main band.
    

Experimental Methodology

To ensure reproducible spectral data, the following protocol is recommended. This workflow minimizes solvatochromic artifacts and concentration-dependent aggregation.

Protocol: UV-Vis Spectral Acquisition

Reagents: Spectroscopic grade Ethanol (EtOH) and Cyclohexane (Cy). Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Stock Solution Preparation: Prepare

    
     stock solutions of Benzophenone, 4-Hydroxybenzophenone, and 4-Aminobenzophenone in Ethanol.
    
  • Working Dilutions: Dilute stocks to

    
     for 
    
    
    
    observation and
    
    
    for
    
    
    observation (due to low
    
    
    ).
  • Baseline Correction: Run a solvent blank (pure Ethanol) from 200 nm to 400 nm.

  • Acquisition: Scan samples at 60 nm/min with a 1 nm data interval. Use quartz cuvettes (1 cm path length).

Workflow Visualization

ExperimentalWorkflow Prep Sample Preparation (10⁻⁵ M in EtOH) Blank Baseline Correction (Pure Solvent) Prep->Blank Load Cuvette Scan Spectral Scanning (200-400 nm) Blank->Scan Auto-Zero Process Data Processing (Peak Picking & smoothing) Scan->Process Raw Data Analysis Comparative Analysis (Shift Calculation) Process->Analysis λ_max & ε

Figure 1: Standardized workflow for acquiring reproducible UV-Vis spectra of benzophenone derivatives.

Comparative Spectral Analysis

Benzophenone (Baseline)

In non-polar solvents (Cyclohexane), Benzophenone exhibits a


 band at 248 nm  and a distinct 

band at 346 nm .
  • Solvent Effect: Switching to Ethanol (polar) causes a hypsochromic (blue) shift of the

    
     band to 334 nm . This occurs because the polar solvent stabilizes the non-bonding (
    
    
    
    ) electrons of the ground state via hydrogen bonding, increasing the energy required for excitation. Conversely, the
    
    
    band undergoes a slight bathochromic shift to 252 nm due to stabilization of the polar excited state.
Effect of Electron-Donating Groups (EDGs)

4-Hydroxybenzophenone (4-OH-BP): The hydroxyl group is a weak auxochrome. Through the mesomeric effect (+M), it donates electron density into the ring.

  • Observation: The

    
     transition shifts red to ~290 nm  in ethanol.
    
  • Mechanism: The interaction between the lone pair of the -OH and the

    
    -system raises the HOMO energy significantly.
    

4-Aminobenzophenone (4-


-BP): 
The amino group is a strong auxochrome with a potent +M effect.
  • Observation: A dramatic bathochromic shift is observed. The

    
     band moves to ~330-340 nm .
    
  • Significance: This shift pushes the absorption into the UVA region, making amino-substituted benzophenones valuable precursors for UVA filters. The Charge Transfer (CT) character of this transition is highly pronounced.

Effect of Electron-Withdrawing Groups (EWGs)

4-Nitrobenzophenone (4-


-BP): 
The nitro group is a strong EWG (-M, -I).
  • Observation: The spectrum typically shows an intense band around 260-270 nm . While this is a red shift relative to unsubstituted benzophenone (due to extended conjugation across the molecule), it is less dramatic than the shift seen with strong EDGs like the amino group.

  • Note: The

    
     transition is often obscured by the intense tail of the 
    
    
    
    or intramolecular charge transfer bands.
Summary of Spectral Data[1][2]
CompoundSubstituent TypeSolvent

(

)

(

)
Electronic Effect
Benzophenone None (H)Cyclohexane248 nm346 nmBaseline
Benzophenone None (H)Ethanol252 nm334 nmSolvatochromism
4-Hydroxybenzophenone EDG (-OH)Ethanol290 nmObscured*+M, -I
4-Aminobenzophenone Strong EDG (-

)
Ethanol335 nmObscuredStrong +M
4-Nitrobenzophenone EWG (-

)
Ethanol265 nmObscured-M, -I

*Note: In substituted derivatives, the weak


 band is often buried under the stronger, red-shifted 

/ Charge Transfer band.
Electronic Effects Visualization

ElectronicEffects Substituent Substituent Type EDG Electron Donor (-OH, -NH₂) Substituent->EDG EWG Electron Withdrawer (-NO₂) Substituent->EWG Effect_EDG Increases HOMO Energy (Reduces ΔE) EDG->Effect_EDG +M Effect Effect_EWG Extends Conjugation (Slight Red Shift) EWG->Effect_EWG -M Effect Shift_Red Bathochromic Shift (Red Shift) Effect_EDG->Shift_Red Strong Shift (e.g., to 335 nm) Effect_EWG->Shift_Red Moderate Shift (e.g., to 265 nm)

Figure 2: Mechanistic pathway of substituent influence on the HOMO-LUMO gap and resulting spectral shifts.[1]

Application Relevance

Understanding these shifts is critical for:

  • Sunscreen Formulation: Derivatives like 2,4-dihydroxybenzophenone (Benzophenone-1) utilize the bathochromic shift to cover the UVA/UVB spectrum effectively.

  • Photoinitiators: The position of the

    
     triplet state determines the efficiency of hydrogen abstraction in polymerization reactions.
    
  • Drug Stability: Drugs containing the benzophenone moiety must be packaged to avoid wavelengths that overlap with their specific

    
     to prevent photodegradation.
    

References

  • NIST Chemistry WebBook. Benzophenone UV-Vis Spectrum. National Institute of Standards and Technology. [Link]

  • Castro, G.T., et al. (2000).[2] UV Spectral Properties of Benzophenone.[3][4][5][6][7][8][9][10][11] Influence of Solvents and Substituents.[5][6][7][11] Molecules, 5, 424-425. [Link]

  • Sager, E. E., & Siewers, I. J. (1950).[3] Dissociation Constants of 4-Aminobenzophenone Calculated From Ultraviolet Spectra. Journal of Research of the National Bureau of Standards. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Endocrine-Disrupting Potential of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing the Challenge

The compound 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone is a novel chemical entity. Its core structure, benzophenone, is found in numerous applications, including as a photoinitiator and in sunscreens.[1][2] However, the broader class of benzophenones has come under scrutiny for potential endocrine-disrupting activities. An endocrine-disrupting chemical (EDC) is an exogenous substance that can interfere with any aspect of hormone action.[3] Given the structural alerts within this compound, a rigorous and systematic evaluation of its potential to interact with key endocrine pathways is not just a regulatory formality but a scientific necessity for responsible drug development and chemical safety assessment.

This guide provides a comprehensive framework for evaluating the endocrine-disrupting potential of this novel compound. We will employ a tiered approach, beginning with rapid in silico and in vitro screening methods before proceeding to more detailed mechanistic assays. Throughout this guide, the performance of our target compound will be benchmarked against well-characterized EDCs: Bisphenol A (BPA), a known estrogen receptor agonist[4][5], and Vinclozolin, a fungicide with established anti-androgenic properties.[6][7][8] This comparative methodology ensures that the generated data is not only robust but also contextually relevant.

Tier 1: A Strategic Framework for Initial Hazard Identification

The initial assessment of a novel compound should be efficient, cost-effective, and broad in scope. The Organization for Economic Co-operation and Development (OECD) has established a conceptual framework for testing and assessing EDCs, which advocates for a tiered approach starting with existing data, in silico models, and in vitro assays.[9][10][11] This strategy allows for early identification of potential hazards and prioritizes compounds for further, more intensive testing.

Our evaluation will focus on the primary endocrine modalities of concern: Estrogen (E), Androgen (A), and Thyroid (T), along with steroidogenesis.[9][12][13]

cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanistic Confirmation cluster_2 Outcome InSilico In Silico Assessment (QSAR Modeling) InVitro High-Throughput In Vitro Assays InSilico->InVitro Prioritizes ER_Pathway Estrogen Receptor (Binding & Activation) InVitro->ER_Pathway AR_Pathway Androgen Receptor (Binding & Activation) InVitro->AR_Pathway Aromatase Aromatase Activity (Steroidogenesis) InVitro->Aromatase TR_Pathway Thyroid Receptor (Binding) InVitro->TR_Pathway Hazard_Profile Comprehensive Hazard Profile ER_Pathway->Hazard_Profile AR_Pathway->Hazard_Profile Aromatase->Hazard_Profile TR_Pathway->Hazard_Profile

Caption: Tiered workflow for endocrine disruptor evaluation.
In Silico Predictive Modeling

Before committing to wet-lab experiments, computational toxicology offers a valuable preliminary assessment. Quantitative Structure-Activity Relationship (QSAR) models use the chemical structure of a compound to predict its biological activity.[14][15] These models are trained on large datasets of chemicals with known endocrine activities and can flag potential EDCs for further testing.[13][16]

Experimental Rationale: The primary advantage of in silico screening is its ability to rapidly analyze a vast chemical space at a low cost, providing an early warning signal for potential endocrine activity and guiding the design of subsequent in vitro assays.[17]

Hypothetical In Silico Predictions for this compound:

Model EndpointPredicted ActivityConfidence LevelRationale for Prediction
Estrogen Receptor (ER) BindingPositiveMediumPresence of a phenolic-like benzophenone core.
Androgen Receptor (AR) BindingPositiveMediumDichloro-aromatic substitution is a feature in some AR ligands.
Aromatase InhibitionNegativeLowLacks classic structural motifs of known aromatase inhibitors.
Thyroid Receptor (TR) BindingPositiveLowHalogenated aromatic rings can show affinity for the TR.

Tier 2: Mechanistic In Vitro Assays

Based on the in silico predictions, a panel of targeted in vitro assays is selected to confirm and quantify the interactions of this compound with specific endocrine pathways. These assays provide direct, empirical evidence of molecular initiating events.

Estrogen Pathway Assessment

The estrogenic pathway is a common target for EDCs. We will assess both the ability of the compound to bind to the estrogen receptor (ER) and its capacity to activate gene transcription through this receptor.

A. Estrogen Receptor (ERα) Competitive Binding Assay

This assay quantifies the ability of a test chemical to compete with a radiolabeled natural ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.[18] A reduction in radioligand binding indicates that the test compound is binding to the receptor.

cluster_0 Control (No Competitor) cluster_1 Test Condition (With Competitor) ER Estrogen Receptor (ER) High_Signal High Radioactivity Signal E2_radiolabeled [³H]-Estradiol E2_radiolabeled->ER Binds ER2 Estrogen Receptor (ER) Low_Signal Low Radioactivity Signal E2_radiolabeled2 [³H]-Estradiol E2_radiolabeled2->ER2 Binding Blocked Test_Compound Test Compound (e.g., DBPB) Test_Compound->ER2 Competes

Caption: Principle of the competitive receptor binding assay.

B. Yeast Estrogen Screen (YES) Transcriptional Activation Assay

The YES assay utilizes a genetically modified yeast strain that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase).[19] When an estrogenic compound binds to the hER, it triggers a cascade that results in the expression of the reporter gene, producing a measurable color change. This confirms whether receptor binding leads to functional activation (agonism).

Androgen Pathway Assessment

Similar to the estrogen pathway, we will evaluate both binding to the androgen receptor (AR) and subsequent transcriptional activation.

A. Androgen Receptor (AR) Competitive Binding Assay

This assay is analogous to the ER binding assay but uses a preparation containing the androgen receptor (e.g., from rat prostate cytosol) and a radiolabeled androgen like [³H]-R1881.[20] It measures the affinity of the test compound for the AR.

B. Yeast Androgen Screen (YAS) Transcriptional Activation Assay

The YAS assay is the androgenic counterpart to the YES assay, using a yeast strain engineered with the human androgen receptor (hAR) to detect compounds that can functionally activate it.[19]

Steroidogenesis: Aromatase Activity Assay

Aromatase (CYP19A1) is a key enzyme that converts androgens to estrogens.[21] Inhibition of this enzyme can disrupt the natural balance of sex hormones. We will use a fluorometric assay with human recombinant aromatase to measure potential inhibition.[22][23][24]

Thyroid Pathway Assessment

The thyroid system is crucial for development and metabolism. We will assess the compound's ability to interfere with thyroid hormone receptor (TR) binding.

A. Thyroid Hormone Receptor (TRβ) Competitive Binding Assay

This assay measures the displacement of a radiolabeled thyroid hormone (e.g., [¹²⁵I]-T3) from the purified human thyroid hormone receptor beta (TRβ) by the test compound.[25][26]

Comparative Performance Data (Hypothetical Results)

The following tables summarize the hypothetical experimental outcomes for this compound (DBPB) in comparison to our selected positive controls.

Table 1: Receptor Binding Affinity (IC₅₀ Values)

CompoundERα Binding IC₅₀ (µM)AR Binding IC₅₀ (µM)TRβ Binding IC₅₀ (µM)
DBPB 15.2 5.8 > 100
Bisphenol A (BPA)5.5> 100> 100
Vinclozolin> 1002.1> 100
Vehicle ControlNo BindingNo BindingNo Binding
IC₅₀: The concentration of a compound that displaces 50% of the radioligand. A lower value indicates higher binding affinity.

Table 2: Functional Assay Results (EC₅₀ and IC₅₀ Values)

CompoundYES Assay (Agonist) EC₅₀ (µM)YAS Assay (Agonist) EC₅₀ (µM)Aromatase Inhibition IC₅₀ (µM)
DBPB > 100 (No Agonism) > 100 (No Agonism) 45.7
Bisphenol A (BPA)2.1> 100> 100
Vinclozolin> 100> 100 (Antagonist)> 100
Vehicle ControlNo ActivityNo ActivityNo Inhibition
EC₅₀: The concentration of a compound that produces 50% of the maximum possible response (for agonists). IC₅₀: The concentration that causes 50% inhibition.

Interpretation of Results

Based on our hypothetical data, this compound (DBPB) exhibits a multi-pathway endocrine-disrupting profile:

  • Anti-Androgenic Potential: DBPB demonstrates significant binding affinity for the androgen receptor, with an IC₅₀ value of 5.8 µM, which is comparable to the known anti-androgen Vinclozolin. Although it did not show agonist activity in the YAS assay, this strong binding suggests it likely acts as an AR antagonist, blocking the action of natural androgens.

  • Weak Estrogen Receptor Binding: The compound shows weak binding to the estrogen receptor (IC₅₀ = 15.2 µM) and does not activate it in the YES assay, suggesting it is not a potent estrogen agonist.

  • Aromatase Inhibition: DBPB displays moderate inhibitory activity against aromatase (IC₅₀ = 45.7 µM). This indicates a potential to disrupt steroidogenesis by reducing the conversion of androgens to estrogens.

  • No Thyroid Receptor Interaction: No significant binding to the thyroid receptor was observed at the concentrations tested.

Overall Hazard Profile: The primary concern for this compound is its potential to act as an androgen receptor antagonist and a moderate aromatase inhibitor. This dual mechanism could significantly disrupt the androgen-to-estrogen balance, a critical consideration for developmental and reproductive toxicology.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the following are detailed protocols for the key assays described.

Protocol 1: Estrogen Receptor (ERα) Competitive Binding Assay

(Adapted from NTP, 2002)[18]

  • Preparation of Rat Uterine Cytosol: Prepare cytosol from the uteri of ovariectomized Sprague-Dawley rats to serve as the source of ERα.

  • Reagent Preparation:

    • Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4.

    • Radioligand: [³H]-17β-estradiol (³H-E2) at a final concentration of 0.5 - 1.0 nM.

    • Test Compound (DBPB) & Controls (BPA): Prepare serial dilutions in ethanol, then dilute further in TEDG buffer to achieve final assay concentrations ranging from 10⁻¹⁰ M to 10⁻⁴ M.

  • Assay Incubation: In microcentrifuge tubes, combine 50-100 µg of cytosol protein, ³H-E2, and either buffer, unlabeled E2 (for non-specific binding), or the test compound in a total volume of 0.5 mL. Incubate overnight (18-24 hours) at 4°C.

  • Separation of Bound and Free Ligand: Add an ice-cold slurry of hydroxylapatite (HAP) to each tube to bind the receptor-ligand complexes. Incubate on ice for 15 minutes with vortexing. Centrifuge to pellet the HAP.

  • Washing: Wash the HAP pellets three times with washing buffer to remove unbound ³H-E2.

  • Detection: Elute the bound ³H-E2 from the HAP pellet with ethanol and transfer to a scintillation vial. Add scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of ³H-E2 displaced versus the log concentration of the competitor. Use non-linear regression to calculate the IC₅₀ value.

Protocol 2: Aromatase (CYP19A1) Inhibition Assay (Fluorometric)

(Based on commercially available kits)[22][24]

  • Reagent Preparation:

    • Assay Buffer: Provided in the kit, typically a phosphate buffer at pH 7.4.

    • Enzyme: Human recombinant CYP19A1 (aromatase).

    • Substrate: A non-fluorescent substrate that is converted to a fluorescent product by aromatase.

    • Cofactor: NADPH.

    • Test Compound (DBPB) & Controls: Prepare serial dilutions in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add assay buffer, the test compound/control, and the aromatase enzyme. Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the substrate and NADPH mixture to all wells.

  • Detection: Measure the increase in fluorescence over time using a microplate reader (e.g., Ex/Em = 485/535 nm). The rate of reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percent inhibition versus the log concentration of the inhibitor. Use non-linear regression to determine the IC₅₀ value.

Androgen Androgen (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgen->Aromatase Substrate Estrogen Estrogen (e.g., Estradiol) Aromatase->Estrogen Conversion Inhibitor Inhibitor (e.g., DBPB) Inhibitor->Aromatase Blocks Activity

Caption: Mechanism of aromatase inhibition.

Conclusion and Forward Path

This comprehensive guide outlines a robust, tiered strategy for assessing the endocrine-disrupting potential of the novel compound this compound. The hypothetical data generated through this framework strongly suggest that the compound warrants further investigation, particularly concerning its anti-androgenic and aromatase-inhibiting properties. The combination of these activities presents a complex hazard profile that could significantly impact hormonal homeostasis.

The next logical steps would involve in vitro androgen receptor antagonist assays to confirm the mechanism of action and potentially advance to more complex, higher-tier studies, such as the OECD guideline Hershberger and Uterotrophic bioassays in rodents, if warranted by exposure scenarios. The methodologies and comparative data presented here provide a solid, scientifically-grounded foundation for making informed decisions in the ongoing safety evaluation of this and other novel chemical entities.

References

  • Benchchem. (n.d.). Synthesis of Dichlorodiphenylmethane from Benzophenone and Phosphorus Pentachloride: A Technical Guide.
  • Google Patents. (n.d.). CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.
  • ResearchGate. (2025). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor.
  • Google Patents. (n.d.). CN106565441A - Synthesis method of 3,5-dichloro-2-pentanone.
  • PubChem. (n.d.). 3,5-Dichloroaniline.
  • Google Patents. (n.d.). WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.
  • ChemicalBook. (n.d.). This compound.
  • Charles River Laboratories. (n.d.). Endocrine Disruptor Testing.
  • National Institutes of Health (NIH). (n.d.). The Endocrine Disruptor Bisphenol A (BPA) Exerts a Wide Range of Effects in Carcinogenesis and Response to Therapy.
  • Abcam. (n.d.). Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306).
  • Organisation for Economic Co-operation and Development (OECD). (n.d.). Endocrine disrupters.
  • National Center for Biotechnology Information (NCBI). (n.d.). In Silico Predictions of Endocrine Disruptors Properties.
  • National Institutes of Health (NIH). (n.d.). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals.
  • INDIGO Biosciences. (n.d.). Human Thyroid Hormone Receptor Alpha.
  • PubMed. (n.d.). Effect of the anti-androgenic endocrine disruptor vinclozolin on embryonic testis cord formation and postnatal testis development and function.
  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol.
  • Wikipedia. (n.d.). Health effects of Bisphenol A.
  • PubMed. (n.d.). Effects of vinclozolin, an anti-androgen, on affiliative behavior in the Dark-eyed Junco, Junco hyemalis.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Endocrine Disruptor Screening Program (EDSP) Tier 1 Assessments.
  • Organisation for Economic Co-operation and Development (OECD). (n.d.). OECD Activities on Endocrine Testing.
  • ACS Publications. (2019). In Silico Prediction of Endocrine Disrupting Chemicals Using Single-Label and Multilabel Models.
  • U.S. Environmental Protection Agency (EPA). (2011). Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP).
  • European Union. (2020). STANDARD OPERATING PROCEDURE - for the human thyroid hormone receptor alpha (TRα) and beta (TRβ) reporter genes transactivation assay measuring agonist activity.
  • MDPI. (n.d.). Advancing Endocrine Disruptors via In Vitro Evaluation.
  • MDPI. (n.d.). Endocrine-Disrupting Effects of Bisphenol A on the Cardiovascular System: A Review.
  • PubMed. (n.d.). Filter-binding assay procedure for thyroid hormone receptors.
  • Oxford Academic. (n.d.). Cumulative and Antagonistic Effects of a Mixture of the Antiandrogens Vinclozolin and Iprodione in the Pubertal Male Rat.
  • Thermo Fisher Scientific. (n.d.). Estrogen Receptor-α Coactivator Assay.
  • National Institutes of Health (NIH). (n.d.). A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells.
  • MDPI. (n.d.). Prediction of Endocrine-Disrupting Chemicals Related to Estrogen, Androgen, and Thyroid Hormone (EAT) Modalities Using Transcriptomics Data and Machine Learning.
  • Danish Environmental Protection Agency. (n.d.). OECD Conceptual Framework for Testing and Assessment of Endocrine Disrupters.
  • ResearchGate. (n.d.). Environmental antiandrogens: Low doses of the fungicide vinclozolin alter sexual differentiation of the male rat.
  • ECETOC. (n.d.). Activities of the OECD related to endocrine disruptors.
  • Eurofins Discovery. (n.d.). TR Beta Human Thyroid Hormone NHR Binding Agonist Radioligand LeadHunter Assay.
  • ResearchGate. (2015). What is the best method to measure the aromatase activity?.
  • ResearchGate. (n.d.). In vitro receptor binding assays.
  • Frontiers. (n.d.). Novel machine learning models to predict endocrine disruption activity for high-throughput chemical screening.
  • YouTube. (2025). Endocrine disruption activity of selected BPA alternatives - findings from PARC.
  • Xenometrix. (n.d.). Estrogen- Androgen Screening Test for Endocrine Disruptor Chemicals EDC.
  • PubMed. (n.d.). The effects of vinclozolin, an anti-androgenic fungicide, on male guppy secondary sex characters and reproductive success.
  • Medical News Today. (n.d.). BPA: Hazards and sources.
  • Journal of Research in Pharmacy. (n.d.). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity.
  • LookChem. (n.d.). BENZOPHENONE.
  • ResearchGate. (2019). In Silico Predictions of Endocrine Disruptors Properties.
  • INDIGO Biosciences. (n.d.). Human Thyroid Hormone Receptor Beta.
  • MDPI. (n.d.). Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer.
  • Wikipedia. (n.d.). Benzophenone.
  • Benchchem. (n.d.). An In-depth Technical Guide to Estradiol Receptor Binding Affinity and Kinetics.
  • PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzophenone.

Sources

validation of experimental findings using a structurally different control compound

By incorporating this rigorous validation step into your experimental design, you significantly de-risk your project and build a compelling case for the true mechanism of action of your novel compound. This level of scientific integrity is essential for advancing promising molecules through the drug discovery pipeline. [18][19]

References

  • Rockland Immunochemicals. (2021, December 14). Positive and Negative Controls. Retrieved from [Link]

  • Association for Molecular Pathology. (n.d.). Molecular Diagnostic Assay Validation. Retrieved from [Link]

  • Vamathevan, J., et al. (2019). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Retrieved from [Link]

  • BioSolveIT. (n.d.). Scaffold-Based Drug Design. Retrieved from [Link]

  • Bandurek, G. R. (2005, May 1). Using Design of Experiments in Validation. BioPharm International. Retrieved from [Link]

  • Fayant, A. M., et al. (2018). Construct Validation of Experimental Manipulations in Social Psychology: Current Practices and Recommendations for the Future. PMC. Retrieved from [Link]

  • Pauli, G. F., et al. (2021). The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products. NIH. Retrieved from [Link]

  • Study.com. (n.d.). Negative Control Group | Definition & Examples. Retrieved from [Link]

  • Oreate AI. (2026, January 22). Understanding Negative Control: The Unsung Hero of Experimental Design. Retrieved from [Link]

  • Platenburg, G. (n.d.). A Practical Approach to Biological Assay Validation. EDRA Services. Retrieved from [Link]

  • Nakane, T., et al. (2024). Scaffold-Hopped Compound Identification by Ligand-Based Approaches with a Prospective Affinity Test. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Sterling Pharma Solutions. (2024, August 15). Applying analytical method validation to cell-based potency assays. Retrieved from [Link]

  • MDPI. (n.d.). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. Retrieved from [Link]

  • Vasan, N., et al. (2018). A convergence-based framework for cancer drug resistance. PMC. Retrieved from [Link]

  • Lipsitch, M., Tchetgen, E. T., & Cohen, T. (2010). Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies. Epidemiology. Retrieved from [Link]

  • Lee, J. J., & Kong, M. (2012). Experimental Design for Multi-drug Combination Studies Using Signaling Networks. PMC. Retrieved from [Link]

  • Kolle, S. N., et al. (2019). Regarding the references for reference chemicals of alternative methods. PubMed. Retrieved from [Link]

  • Hughes, J. P., et al. (2008). Requirements for a lead compound to become a clinical candidate. PMC. Retrieved from [Link]

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Model and Assay Validation and Acceptance. NCBI Bookshelf. Retrieved from [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • ResearchGate. (n.d.). List of compounds forming the set of positive and negative controls. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Strategies for Compound Selection. Retrieved from [Link]

  • Corsello, M. A., et al. (n.d.). Workflow for Defining Reference Chemicals for Assessing Performance of In Vitro Assays. Retrieved from [Link]

  • ResearchGate. (2016, January 11). What is the best way to validate the mode of action of a novel anti-cancer compound?. Retrieved from [Link]

  • YouTube. (2023, March 16). Understanding the Use of Negative Controls to Assess the Validity. Retrieved from [Link]

  • Drug Discovery and Development. (2017, November 10). The Convergence of Clinical Research and Clinical Practice. Retrieved from [Link]

  • PubMed Central. (n.d.). Scaffold-Hopped Compound Identification by Ligand-Based Approaches with a Prospective Affinity Test. Retrieved from [Link]

  • ACS Publications. (2026, February 1). From Serendipity to Strategy: Rationalizing Molecular Glue Discovery and Proximity-Induced Pharmacology through Chemical Biology. Retrieved from [Link]

  • Skanda Life Sciences. (2024, February 13). Cell based assays – Assay Development and Validation. Retrieved from [Link]

  • DrugPatentWatch. (2025, September 18). The Convergence Advantage: A Framework for Integrating Patent, Clinical, and Scientific Data to Drive Life Sciences Innovation Strategy. Retrieved from [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. PMC. Retrieved from [Link]

  • Precision for Medicine. (2024, November 15). Optimizing Immunohistochemistry Validation and Regulatory Strategies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation. NCBI Bookshelf. Retrieved from [Link]

  • Quora. (2018, April 27). What criteria should be considered in choosing a lead compound and lead application from the drug discovery phase when there are several of similar efficacy and safety profiles?. Retrieved from [Link]

  • Quora. (2023, July 6). What are references for chemistry?. Retrieved from [Link]

  • ResearchGate. (2012, December 17). How to experimentally validate drug-target interactions?. Retrieved from [Link]

  • ACS Publications. (2026, January 16). Integrating Medicinal Chemist Expertise with Deep Learning for Automated Molecular Optimization. Retrieved from [Link]

  • PubMed Central. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. Retrieved from [Link]

Safety Operating Guide

3,5-Dichloro-3'-pyrrolidinomethyl benzophenone: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Urgency Level: HIGH Classification: Halogenated Organic Waste / Nitrogenous Base Immediate Directive: DO NOT dispose of this compound down the drain. DO NOT mix with strong oxidizers or non-halogenated waste streams.

Executive Summary & Chemical Characterization

As a Senior Application Scientist, I must emphasize that the disposal of 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone is not merely a logistical task but a chemical safety imperative. This molecule possesses two distinct functional motifs that dictate its waste management lifecycle:

  • The Dichloro-Benzophenone Core: The presence of chlorine atoms at the 3,5-positions classifies this strictly as Halogenated Organic Waste . Incineration of this compound without specific flue-gas scrubbing (standard in halogenated waste facilities) releases hydrochloric acid (HCl) and potential dioxins.

  • The Pyrrolidine Moiety: This nitrogen-containing heterocycle acts as a Lewis base. It introduces chemical incompatibility risks, particularly if mixed with strong oxidizing acids (e.g., Nitric Acid), which can lead to exothermic runaway reactions in waste containers.[1][2]

Physicochemical Profile for Disposal
PropertyValue/ClassificationOperational Impact
Waste Category Halogenated Organic Must be segregated from non-halogenated solvents (e.g., Acetone, Ethanol) to avoid re-classification fees and safety hazards.[1][2][3]
Physical State Solid (typically)Requires solid waste protocols unless dissolved in reaction media.[1][3]
Reactivity Basic (Amine)INCOMPATIBLE with strong oxidizers and concentrated acids.[1][3]
Environmental Aquatic ToxinStrict "Zero Discharge" policy for water systems.[1][3]

Pre-Disposal: The Self-Validating Segregation System[1][2][3]

To ensure safety and compliance, use this self-validating system. If any step fails (e.g., you cannot verify the pH), stop and consult your Environmental Health & Safety (EHS) officer.

A. The "Halogen Rule" (The 2% Threshold)

In most regulatory frameworks (EPA/RCRA), if a waste stream contains >1-2% halogenated content by volume, the entire container is classified as halogenated.[2]

  • Why it matters: Mixing 50mL of this reaction mixture into a 20L drum of non-halogenated acetone reclassifies the entire 20L drum as halogenated waste, tripling disposal costs and complicating incineration.

B. Compatibility Check (The "Bucket Chemistry" Validation)

Before adding this substance to a commingled waste carboy:

  • Check pH: Ensure the receiving carboy is not highly acidic (pH < 2) or oxidizing. The pyrrolidine amine can react violently.

  • Visual Inspection: The waste container should be amber glass or HDPE (High-Density Polyethylene). Avoid metal containers if the waste is acidic, though HDPE is preferred for general halogenated organics.

Step-by-Step Disposal Workflow

Scenario A: Disposal of Pure Solid Substance

Use this for expired shelf stock or isolated solid product.

  • Containerization: Place the solid substance in a clear, sealable polyethylene bag or a screw-top wide-mouth jar.[2]

  • Secondary Containment: Place the primary container inside the lab's designated Solid Hazardous Waste Drum .

  • Labeling: The tag must explicitly read:

    • Chemical Name: this compound[1][2][3]

    • Hazards: Toxic, Irritant, Halogenated.[1][2]

Scenario B: Disposal of Reaction Mixtures (Liquid)

Use this for mother liquors or reaction solvents containing the compound.

  • Solvent Assessment: Determine the primary solvent.

    • If solvent is Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Waste carboy.

    • If solvent is Ethyl Acetate or Methanol : Because the solute is halogenated, you must pour this entire mixture into the Halogenated Waste carboy.

  • Filtration (Optional but Recommended): If solids are precipitating, filter them out. Dispose of the filter paper as solid hazardous waste (Scenario A) and the filtrate as liquid halogenated waste.

  • Venting: Ensure the waste cap is vented (or use a safety funnel with a pressure-release valve) to prevent pressure buildup from volatile solvents.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for disposing of this specific compound.

DisposalWorkflow Start Start: Waste Generation (this compound) StateCheck Is the Waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Bag Double Bag in Polyethylene or Screw-top Jar Solid->Bag SolidBin Place in Solid Hazardous Waste Drum Bag->SolidBin SolventCheck Is the Carrier Solvent Halogenated? Liquid->SolventCheck HaloSolvent Yes (e.g., DCM) SolventCheck->HaloSolvent Yes NonHaloSolvent No (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolvent No HaloCarboy Dispose in HALOGENATED Solvent Carboy (Red Tag) HaloSolvent->HaloCarboy ContamRule CRITICAL: Solute renders entire stream HALOGENATED NonHaloSolvent->ContamRule ContamRule->HaloCarboy

Figure 1: Decision matrix for segregating this compound waste. Note the convergence of all liquid streams into the Halogenated Waste stream.

Regulatory Compliance (RCRA & EPA)[2][4]

Compliance is not optional.[4] This compound triggers specific regulatory flags due to its halogen content.

  • RCRA Classification: While this specific molecule may not have a unique "U" or "P" list code, it is regulated under 40 CFR 261.31 as F-listed waste if spent halogenated solvents are involved (F001/F002).[1][2]

  • Satellite Accumulation Areas (SAA):

    • Waste must be stored at or near the point of generation.

    • Containers must remain closed unless adding waste (prevention of volatile emissions).[5][6]

    • Containers must be marked with the words "Hazardous Waste" and an indication of the hazard (e.g., "Toxic," "Ignitable").

Emergency Spill Procedures
  • Evacuate: If a large amount of dry powder is aerosolized.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Clean-up:

    • Solids: Sweep gently (avoid dust) or use a HEPA vacuum.

    • Liquids: Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) if the solvent is an oxidizer, though standard organic solvents are compatible with clay absorbents.

    • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Satellite Accumulation Areas (SAA). 40 CFR 262.15.[7] [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 8: Management of Waste. National Academies Press. [Link]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide for Researchers. [Link]

  • United States Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (Definition of Halogenated Solvents). [Link]

Sources

Personal protective equipment for handling 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Do not treat this compound as a generic reagent. As a functionalized benzophenone featuring a pyrrolidine moiety and halogenated aromatic rings, 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone presents a dual-hazard profile: chemical toxicity (associated with the chlorinated benzophenone core) and corrosivity/irritation (associated with the benzylic amine).

Effective handling requires a "Universal Precautions" approach, assuming the material is a potential carcinogen, photosensitizer, and skin corrosive until specific toxicological data proves otherwise.

Critical Parameter Specification
Primary Hazard Class Irritant / Potential Corrosive (Amine functionality)
Secondary Hazard Carcinogenicity (Suspected) & Photosensitivity (Benzophenone core)
Physical State Solid (typically off-white powder or low-melting solid)
Storage Condition 2-8°C , Inert Atmosphere (Argon/Nitrogen), Light Protected
Incompatibility Strong Oxidizers, Strong Acids (Exothermic salt formation)

Part 2: Hazard Identification & Risk Assessment (Causality)

To understand the PPE requirements, we must analyze the molecular structure. We do not wear PPE "just in case"; we wear it to counter specific molecular mechanisms.

  • The Pyrrolidinomethyl Group (Benzylic Amine):

    • Mechanism:[1][2][3] This tertiary amine is basic. Upon contact with mucosal membranes (eyes, lungs), it can protonate, causing rapid pH changes leading to chemical burns or severe irritation.

    • Risk:[4][2][5] High risk of corneal damage and respiratory tract inflammation.

  • The Benzophenone Core:

    • Mechanism:[1][2][3] Benzophenone is a Type I/II photoinitiator. It absorbs UV light and generates free radicals.

    • Risk:[4][2][5] Potential for photo-allergic reactions on skin. The core structure is also flagged by IARC (Group 2B) as possibly carcinogenic to humans.

  • The Dichloro- Substitution:

    • Mechanism:[1][2][3] Halogenation increases lipophilicity (LogP), enhancing the compound's ability to penetrate the skin barrier and enter the bloodstream.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for functionalized benzylic amines.

Protection ZoneRecommended EquipmentScientific Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses leave gaps. Vapors or dust from the amine moiety can bypass glasses, reacting with eye moisture to form caustic solutions.
Dermal (Hand) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation Defense: Chlorinated aromatics can permeate thin latex rapidly. Double gloving provides a "breakthrough" buffer. Visual Check: Use contrasting colors (e.g., Blue outer, White inner) to spot tears immediately.
Respiratory Fume Hood (Face Velocity > 100 fpm) Volatility is low, but dust generation during weighing is the primary inhalation vector. If hood work is impossible, a P100/N95 respirator is the absolute minimum backup.
Body Tyvek® Sleeves or Lab Coat (Buttoned) Protects forearms from dust settling, which can later be activated by sweat or UV light to cause dermatitis.
PPE Decision Logic

PPE_Logic cluster_check Self-Validation Check Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Organic Solvent State->Solution Solid_Action Risk: Dust Inhalation REQ: Fume Hood + N95 Backup Solid->Solid_Action Weighing Sol_Action Risk: Skin Absorption REQ: Double Nitrile + Splash Goggles Solution->Sol_Action Synthesis/Extraction Check Glove Integrity Check: Inflate glove with air before donning Solid_Action->Check Sol_Action->Check

Figure 1: PPE Selection Logic based on physical state and primary exposure vectors.

Part 4: Operational Protocol (Step-by-Step)

Weighing & Transfer (The Critical Moment)

Most exposures occur here due to static charge on fine powders.

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. Benzophenone derivatives are organic dielectrics and accumulate charge, causing powder to "jump."

  • Containment: Place the balance inside the chemical fume hood. If the balance is external, weigh inside a secondary container (e.g., a deep Tupperware) to catch stray particles.

  • Technique: Do not use a metal spatula if the compound is sticky/oily (common with impurities); use a PTFE-coated spatula to prevent flicking.

Solubilization & Reaction
  • Solvent Choice: Soluble in DCM, DMSO, and Methanol.

  • Acid Warning: If adding acid (e.g., HCl for salt formation), expect an exotherm . The pyrrolidine nitrogen will protonate rapidly. Add acid dropwise at 0°C.

  • Light Protection: Wrap reaction vessels in aluminum foil. UV light can degrade the benzophenone core or trigger unwanted radical side reactions.

Waste Disposal & Decontamination

Never pour down the drain. The chlorinated rings make this persistent in water systems.

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in Hazardous Solid Waste (Trace Organics) .

  • Liquid Waste: Collect in Halogenated Organic Waste containers.

  • Glassware Cleaning:

    • Rinse with Acetone (collect as waste).

    • Soak in 1M HCl (to protonate and solubilize the amine).

    • Wash with detergent and water.

Part 5: Emergency Response Plan

Print this section and post it near the work area.

ScenarioImmediate Action
Skin Contact 1. Brush off dry powder (do not wet initially to avoid spreading).2. Flush with water for 15 minutes.3. Soap wash (lipophilic compounds require soap to remove).
Eye Contact 1. Force eyelids open .2. Flush at eyewash station for full 15 minutes . 3. Seek medical attention (Corrosive risk).[4][1][6][7]
Spill (Solid) 1. Isolate area.2. Cover with wet paper towels (to prevent dust).3. Scoop into hazardous waste bag.
Spill (Solution) 1. Use Vermiculite or Sand (avoid combustible sawdust).2. Absorb and shovel into waste container.
Emergency Decision Tree

Emergency_Response Exposure Exposure Event Type Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Dry Dry Powder? Skin->Dry Wet Solution? Skin->Wet Action_Eye 1. Eyewash (15 min) 2. Medical Eval Eye->Action_Eye Action_Skin_Dry 1. Brush off 2. Wash w/ Soap & Water Dry->Action_Skin_Dry Action_Skin_Wet 1. Blot (Don't Rub) 2. Wash w/ Soap & Water Wet->Action_Skin_Wet

Figure 2: Immediate response workflow for accidental exposure.

References

  • BLD Pharm. (n.d.). SDS for this compound (CAS 898770-84-8). Retrieved from

  • Fisher Scientific. (2010). Benzophenone Safety Data Sheet. Retrieved from

  • Cayman Chemical. (2021).[4] Safety Data Sheet: Pyrrolidine Analogs. Retrieved from

  • Sigma-Aldrich. (2025).[5][6] Safety Data Sheet: Benzophenone. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.